molecular formula C18H14N4 B10816846 LASSBio-1135

LASSBio-1135

Cat. No.: B10816846
M. Wt: 286.3 g/mol
InChI Key: ULQALHCOPZRDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold due to its presence in numerous biologically active molecules and approved drugs . This fused bicyclic heterocycle is known for its significant and diverse pharmacological potential, which includes applications in anticancer, anti-inflammatory, and analgesic research . The specific substitution pattern of this compound, featuring phenyl and pyridinyl groups, is designed to optimize its interaction with biological targets. The pyridin-2-yl moiety, in particular, is a key functional group that can be utilized for the synthesis of metal complexes, which are increasingly investigated for their enhanced cytotoxic activity and potential as anticancer agents . Research into similar imidazo[1,2-a]pyridine derivatives has demonstrated potent activity against a range of cancer cell lines, including breast cancer (MDA-MB-231), ovarian cancer (SKOV3), leukemia (K562, HL-60), and colorectal cancer (HT-29) . The mechanism of action for these compounds often involves the suppression of key pro-inflammatory signaling pathways, such as NF-κB and STAT3. This suppression leads to the downregulation of critical gene products involved in cancer progression and inflammation, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines . Furthermore, the compound serves as a valuable synthetic intermediate for the development of novel chemical entities through further derivatization . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-2-8-14(9-3-1)20-18-17(15-10-4-6-12-19-15)21-16-11-5-7-13-22(16)18/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQALHCOPZRDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LASSBio-1135: A Dual-Target Inhibitor for Inflammatory and Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LASSBio-1135 is a promising small molecule of the imidazo[1,2-a]pyridine class that has demonstrated significant potential in preclinical models of inflammatory and neuropathic pain. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, pharmacological data, and detailed experimental protocols for its synthesis and biological evaluation. This compound acts as a dual-target agent, exhibiting antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. This multi-target profile suggests a synergistic approach to pain management by addressing both neuronal sensitization and the underlying inflammatory cascade.

Chemical Structure and Properties

This compound is chemically identified as N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine. Its structure is characterized by a central imidazo[1,2-a]pyridine core, substituted with a phenylamino group at the 3-position and a pyridin-2-yl group at the 2-position.

PropertyValue
IUPAC Name N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Synonyms LASSBio 1135, Phenyl-(2-pyridin-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine
CAS Number 852453-71-5
Molecular Formula C₁₈H₁₄N₄
Molecular Weight 286.33 g/mol
SMILES c1ccc(cc1)Nc2c(n3cccc(c3)n2)c4ccccn4

Mechanism of Action

This compound exhibits a dual mechanism of action, positioning it as a multi-target candidate for pain therapy. It functions as both a TRPV1 antagonist and an inhibitor of TNF-α production.[1]

  • TRPV1 Antagonism: this compound non-competitively inhibits the activation of the TRPV1 channel, a key receptor involved in the detection and transduction of noxious thermal and chemical stimuli. By blocking TRPV1, this compound can reduce the hyperexcitability of nociceptive neurons.[1]

  • TNF-α Inhibition: The compound also suppresses the release of TNF-α, a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of inflammatory and neuropathic pain. This action is mediated, at least in part, by the reduction of p38 MAPK phosphorylation.[1]

This dual activity allows this compound to address both the sensory and inflammatory components of pain.

LASSBio1135_Mechanism cluster_Neuron Nociceptive Neuron cluster_Macrophage Macrophage TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Noxious_Stimuli Noxious Stimuli (Capsaicin, Heat, Protons) Noxious_Stimuli->TRPV1 Activates Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Initiates LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p38 MAPK Phosphorylation TLR4->p38_MAPK Initiates Signaling TNF_alpha TNF-α Production p38_MAPK->TNF_alpha Inflammation Inflammation TNF_alpha->Inflammation LASSBio1135 This compound LASSBio1135->TRPV1 Inhibits (Antagonist) LASSBio1135->p38_MAPK Inhibits

Figure 1: Dual mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

AssayTarget/StimulusCell TypeIC₅₀Reference
TRPV1 AntagonismCapsaicin-elicited currentsTRPV1-expressing Xenopus oocytes580 nM[1]
TNF-α InhibitionLipopolysaccharide (LPS)Murine Peritoneal Macrophages546 nM[1]

Table 2: In Vivo Efficacy of this compound

Pain ModelSpeciesAdministrationDoseOutcomeReference
Carrageenan-induced Thermal HyperalgesiaRodentOral (p.o.)100 µmol/kgMarked reduction in thermal hyperalgesia[1]
Partial Sciatic LigationRodentOral (p.o.)100 µmol/kgReversal of thermal hyperalgesia and mechanical allodynia[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-component reaction, a common strategy for generating imidazo[1,2-a]pyridine scaffolds. A plausible synthetic route is outlined below, based on established methodologies for this class of compounds.

LASSBio1135_Synthesis cluster_reactants Reactants R1 2-Aminopyridine Step1 Step 1: Condensation R1->Step1 R2 2-(Pyridin-2-yl)acetaldehyde R2->Step1 R3 Phenyl isocyanide Step2 Step 2: Cyclization R3->Step2 Intermediate Imine Intermediate Step1->Intermediate Intermediate->Step2 LASSBio1135 This compound Step2->LASSBio1135

Figure 2: Proposed synthetic workflow for this compound.

Protocol:

  • Step 1: Imine Formation. To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as methanol, add 2-(pyridin-2-yl)acetaldehyde (1.0 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. To the mixture containing the imine intermediate, add phenyl isocyanide (1.1 eq).

  • The reaction is then heated to reflux for 4-6 hours.

  • Work-up and Purification. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Biological Assays

This protocol describes the evaluation of this compound's antagonistic activity on TRPV1 channels expressed in Xenopus laevis oocytes using the two-electrode voltage-clamp technique.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs and treated with collagenase to defolliculate.

  • cRNA Injection: Oocytes are injected with cRNA encoding for the rat TRPV1 channel. Injected oocytes are incubated for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes filled with KCl and voltage-clamped at a holding potential of -60 mV.

    • A baseline current is established.

  • Compound Application:

    • The oocyte is challenged with a submaximal concentration of the TRPV1 agonist capsaicin (e.g., 1 µM) to elicit an inward current.

    • After a washout period, the oocyte is co-perfused with capsaicin and this compound at various concentrations.

    • The inhibition of the capsaicin-induced current by this compound is measured.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a concentration-response curve.

This protocol details the measurement of TNF-α inhibition by this compound in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.

Methodology:

  • Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage.

  • Cell Culture: The cells are plated in a 96-well plate and allowed to adhere.

  • Compound Treatment: The adherent macrophages are pre-incubated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) for 24 hours to induce TNF-α production. A vehicle control (DMSO) is run in parallel.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the LPS-only control. The IC₅₀ value is then calculated.

In Vivo Pain Models

InVivo_Workflow cluster_carrageenan Carrageenan-Induced Hyperalgesia cluster_psl Partial Sciatic Ligation (PSL) C1 Administer this compound (p.o.) C2 Inject Carrageenan into Hind Paw C1->C2 C3 Measure Thermal Paw Withdrawal Latency C2->C3 P1 Perform PSL Surgery P2 Allow for Neuropathic Pain Development P1->P2 P3 Administer this compound (p.o.) P2->P3 P4 Measure Thermal and Mechanical Thresholds P3->P4

Figure 3: Experimental workflows for in vivo pain models.

This model is used to assess the anti-hyperalgesic effects of this compound in an acute inflammatory pain setting.

Protocol:

  • Acclimatization: Rodents (rats or mice) are acclimated to the testing environment and the thermal stimulus apparatus (e.g., plantar test).

  • Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined for each animal.

  • Drug Administration: this compound (e.g., 10 or 100 µmol/kg) or vehicle is administered orally.

  • Induction of Inflammation: One hour after drug administration, a solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of one hind paw.

  • Post-Treatment Measurement: The paw withdrawal latency is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The change in withdrawal latency from baseline is calculated. The effect of this compound is compared to the vehicle-treated group to determine the extent of hyperalgesia reversal.

This model is used to evaluate the efficacy of this compound in a chronic neuropathic pain state.

Protocol:

  • Surgical Procedure:

    • Animals are anesthetized.

    • The sciatic nerve of one leg is exposed.

    • Approximately one-third to one-half of the nerve is tightly ligated with a suture.

    • The incision is closed.

  • Pain Development: The animals are allowed to recover, and neuropathic pain behaviors (thermal hyperalgesia and mechanical allodynia) typically develop over several days.

  • Baseline Neuropathic Pain Measurement: Once the pain behaviors are established (e.g., day 7 post-surgery), baseline measurements of thermal withdrawal latency and mechanical withdrawal threshold (using von Frey filaments) are taken.

  • Drug Administration: this compound (e.g., 100 µmol/kg) or vehicle is administered orally.

  • Post-Treatment Measurement: Thermal and mechanical thresholds are reassessed at various time points after drug administration.

  • Data Analysis: The reversal of thermal hyperalgesia and mechanical allodynia by this compound is quantified by comparing the post-drug thresholds to the pre-drug baseline and to the vehicle-treated group.

Conclusion

This compound is a compelling preclinical candidate for the treatment of pain, distinguished by its dual mechanism of action targeting both TRPV1 and TNF-α. The data presented in this guide highlight its potent in vitro activity and significant in vivo efficacy in models of both inflammatory and neuropathic pain. The detailed protocols provided herein offer a foundation for further investigation and development of this compound and related molecules. This multi-target approach holds promise for developing more effective and broadly applicable analgesics.

References

LASSBio-1135: A Technical Whitepaper on its Dual Inhibition of TRPV1 and TNF-alpha for the Treatment of Pain and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-1135, an imidazo[1,2-a]pyridine derivative, has emerged as a promising multitarget therapeutic candidate for the management of inflammatory and neuropathic pain. This document provides an in-depth technical overview of this compound, focusing on its dual mechanism of action involving the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the inhibition of Tumor Necrosis Factor-alpha (TNF-alpha) production. We present a compilation of the key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

Chronic pain, encompassing both inflammatory and neuropathic states, represents a significant unmet medical need. Current therapeutic strategies are often limited by inadequate efficacy and undesirable side effects. The multifactorial nature of chronic pain has spurred the development of multitarget drugs that can modulate multiple key pathways involved in its pathogenesis. This compound was identified as a potent analgesic and anti-inflammatory agent, initially presumed to be a weak cyclooxygenase-2 (COX-2) inhibitor.[1][2][3][4] Subsequent research has revealed its more prominent role as a dual inhibitor of TRPV1 and TNF-alpha, two critical mediators in pain and inflammation signaling.[1][2][3][4]

This whitepaper serves as a technical guide for researchers and drug development professionals, consolidating the available data on this compound to support further investigation and potential clinical development.

Mechanism of Action: Dual Inhibition of TRPV1 and TNF-alpha

This compound exerts its therapeutic effects through a dual mechanism of action, targeting both a key neuronal ion channel and a pro-inflammatory cytokine.

TRPV1 Antagonism

TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It is activated by a variety of stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[3] Activation of TRPV1 leads to the influx of cations, depolarization of the neuronal membrane, and the sensation of pain. This compound has been shown to be a non-competitive antagonist of the TRPV1 channel.[1][2][3][4]

Inhibition of TNF-alpha Production

TNF-alpha is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. It is primarily produced by activated macrophages and is a key driver of inflammatory pain. This compound inhibits the release of TNF-alpha from lipopolysaccharide (LPS)-stimulated macrophages by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical enzyme in the TNF-alpha production pathway.[1][2][3][4]

dot

LPS LPS TLR4 TLR4 LPS->TLR4 activates p38_MAPK p38 MAPK TLR4->p38_MAPK activates TNF_alpha_production TNF-alpha Production p38_MAPK->TNF_alpha_production induces Inflammation_Pain Inflammation & Pain TNF_alpha_production->Inflammation_Pain LASSBio_1135 This compound LASSBio_1135->p38_MAPK inhibits phosphorylation TRPV1 TRPV1 Channel LASSBio_1135->TRPV1 antagonizes (non-competitive) Nociceptive_Neuron Nociceptive Neuron TRPV1->Nociceptive_Neuron depolarizes Capsaicin Capsaicin / Heat / Low pH Capsaicin->TRPV1 activates Pain_Sensation Pain Sensation Nociceptive_Neuron->Pain_Sensation

Caption: Dual inhibitory pathways of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssayIC50 ValueReference
TRPV1Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes580 nM[1][2]
TNF-alphaLPS-stimulated TNF-alpha release in murine peritoneal macrophages546 nM[1][2]
COX-2 (PGHS-2)Human PGHS-2 enzyme activity18.5 µM (weak inhibition)[5]
Table 2: In Vivo Efficacy of this compound
Pain ModelSpeciesAdministration RouteDoseEffectReference
Carrageenan-induced Thermal HyperalgesiaRatOral10 µmol/kgPartial reduction at 4 hours[1][2]
Carrageenan-induced Thermal HyperalgesiaRatOral100 µmol/kgMarked reduction in thermal hyperalgesia[1][2]
Partial Sciatic Ligation-induced Thermal HyperalgesiaRatOral100 µmol/kgReversal of thermal hyperalgesia[1][2][4]
Partial Sciatic Ligation-induced Mechanical AllodyniaRatOral100 µmol/kgReversal of mechanical allodynia[1][2][4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Synthesis of this compound

This compound is an imidazo[1,2-a]pyridine derivative. The synthesis of this class of compounds typically involves the condensation of a 2-aminopyridine with an alpha-haloketone. Various synthetic routes have been described for imidazo[1,2-a]pyridines, often utilizing catalysts such as copper or iron, and can be performed under conventional heating or microwave irradiation to improve yields and reaction times.

dot

Aminopyridine 2-Aminopyridine Condensation Condensation Reaction Aminopyridine->Condensation Haloketone α-Haloketone Haloketone->Condensation Imidazopyridine Imidazo[1,2-a]pyridine (this compound) Condensation->Imidazopyridine

Caption: General synthesis scheme for imidazo[1,2-a]pyridines.

In Vitro Assays
  • Objective: To determine the inhibitory effect of this compound on TRPV1 channel activity.

  • Method: Two-electrode voltage-clamp electrophysiology.

  • Procedure:

    • Xenopus laevis oocytes are surgically harvested and defolliculated.

    • Oocytes are injected with cRNA encoding for the rat TRPV1 channel.

    • After an incubation period to allow for protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The oocytes are perfused with a saline solution.

    • TRPV1 is activated by applying a solution containing a known agonist, such as capsaicin (e.g., 1 µM) or by lowering the pH of the perfusion solution.

    • The resulting inward current is measured.

    • This compound at various concentrations is co-applied with the agonist, and the inhibition of the agonist-induced current is recorded.

    • The IC50 value is calculated from the concentration-response curve. This compound was also shown to inhibit low pH-induced currents at a concentration of 50 µM.[1][2]

dot

Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject TRPV1 cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Protein Expression cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Agonist_Application Apply TRPV1 Agonist (Capsaicin / Low pH) Voltage_Clamp->Agonist_Application Current_Measurement Measure Inward Current Agonist_Application->Current_Measurement LASSBio_Application Co-apply this compound Current_Measurement->LASSBio_Application Inhibition_Measurement Measure Current Inhibition LASSBio_Application->Inhibition_Measurement IC50_Calculation Calculate IC50 Inhibition_Measurement->IC50_Calculation

Caption: Workflow for TRPV1 antagonism assay.

  • Objective: To quantify the inhibitory effect of this compound on TNF-alpha production.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Murine peritoneal macrophages are harvested and cultured.

    • The cells are pre-incubated with various concentrations of this compound.

    • TNF-alpha production is stimulated by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of TNF-alpha in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

    • The IC50 value is determined from the concentration-response curve.

dot

Macrophage_Culture Culture Murine Peritoneal Macrophages LASSBio_Incubation Pre-incubate with This compound Macrophage_Culture->LASSBio_Incubation LPS_Stimulation Stimulate with LPS LASSBio_Incubation->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Quantify TNF-alpha by ELISA Supernatant_Collection->ELISA IC50_Calculation Calculate IC50 ELISA->IC50_Calculation

Caption: Workflow for TNF-alpha release assay.

In Vivo Models
  • Objective: To evaluate the efficacy of this compound in a model of acute inflammatory pain.

  • Animal Model: Rats.

  • Procedure:

    • A baseline thermal sensitivity is established for each animal using a radiant heat source (e.g., Hargreaves apparatus).

    • This compound or vehicle is administered orally.

    • After a set time (e.g., 1 hour), inflammation is induced by injecting a solution of carrageenan (e.g., 1%) into the plantar surface of the hind paw.

    • Thermal hyperalgesia is assessed at various time points post-carrageenan injection by measuring the paw withdrawal latency to the radiant heat stimulus.

    • A significant increase in paw withdrawal latency in the this compound-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

  • Objective: To assess the efficacy of this compound in a model of neuropathic pain.

  • Animal Model: Rats.

  • Procedure:

    • Under anesthesia, the sciatic nerve is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve diameter.

    • Animals are allowed to recover from surgery.

    • The development of thermal hyperalgesia and mechanical allodynia is monitored over several days.

    • Thermal hyperalgesia is measured as described in the carrageenan model.

    • Mechanical allodynia is assessed by measuring the paw withdrawal threshold to stimulation with von Frey filaments of varying stiffness.

    • Once neuropathic pain is established, this compound or vehicle is administered orally, and the reversal of hyperalgesia and allodynia is measured. This compound was shown to be effective when administered daily from day 7 to 11 after surgery.[1][2][4]

Conclusion and Future Directions

This compound is a promising orally active, multitarget compound that effectively alleviates inflammatory and neuropathic pain in preclinical models. Its dual mechanism of action, involving the non-competitive antagonism of TRPV1 and the inhibition of TNF-alpha production, provides a strong rationale for its therapeutic potential. A notable advantage of this compound is its efficacy without inducing hyperthermia, a common side effect of many TRPV1 antagonists.[1][2][4]

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its safety and efficacy in more advanced preclinical models. The data presented in this whitepaper provide a solid foundation for the continued development of this compound as a novel therapeutic agent for the treatment of chronic pain.

References

LASSBio-1135: A Technical Whitepaper on its Discovery, Synthesis, and Dual-Target Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LASSBio-1135, an imidazo[1,2-a]pyridine derivative with significant potential in the treatment of inflammatory and neuropathic pain. The document details its rational design, synthesis, and subsequent characterization as a multi-target agent, acting as a non-competitive TRPV1 antagonist and an inhibitor of TNF-α production.

Discovery and Rational Design

This compound was initially conceived and designed as a dual inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) and cyclooxygenase-2 (COX-2).[1] The design was based on the chemical structures of known inhibitors: SB203580, a p38 MAPK inhibitor, and celecoxib, a selective COX-2 inhibitor.[1] However, subsequent in vitro studies revealed that this compound was a weak inhibitor of COX-2 and did not directly inhibit p38 MAPK activity as originally intended.[1] This led to further investigation to elucidate the mechanism behind its potent in vivo analgesic and anti-inflammatory effects.[1]

Further research characterized this compound as a multi-target compound. It was identified as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[2][3] Its inhibitory effect on TNF-α release is achieved through the reduction of p38 MAPK phosphorylation.[2][3]

Quantitative Biological Activity

The biological efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Assay TargetMetricValueReference
TRPV1 (Capsaicin-elicited currents)IC₅₀580 nM[2][3]
TRPV1 (Capsaicin-elicited currents)IC₅₀588 nM[1]
TNF-α Release (LPS-stimulated macrophages)IC₅₀546 nM[2][3]
TNF-α Release (LPS-stimulated macrophages)IC₅₀642 nM[1][4]
Cyclooxygenase-2 (COX-2)IC₅₀18.5 µM[5][6]
Table 1: In Vitro Inhibitory Activity of this compound.
Animal ModelEffectDosageReference
Carrageenan-induced Thermal HyperalgesiaReduction of hyperalgesia10 and 100 µmol/kg (oral)[1][4]
Partial Sciatic LigationReversal of thermal hyperalgesia and mechanical allodynia100 µmol/kg (oral)[1][4]
Table 2: In Vivo Efficacy of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by modulating two key pathways involved in pain and inflammation: the TRPV1 signaling cascade in sensory neurons and the TNF-α production pathway in immune cells. The diagram below illustrates the proposed dual-target mechanism of action.

LASSBio_1135_Pathway cluster_neuron Sensory Neuron cluster_macrophage Macrophage Capsaicin Capsaicin / Low pH TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Pain_Signal Pain Signal Transmission Ca_influx->Pain_Signal LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p38 MAPK Phosphorylation TLR4->p38_MAPK TNF_alpha TNF-α Production p38_MAPK->TNF_alpha Inflammation Inflammation TNF_alpha->Inflammation LASSBio_1135 This compound LASSBio_1135->TRPV1 Inhibits (Non-competitive) LASSBio_1135->p38_MAPK Inhibits

Caption: Dual-target mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound

The detailed synthesis protocol for this compound is described in the publication by Lacerda et al. in Bioorganic & Medicinal Chemistry, 2009, Volume 17, Issue 1, pages 74-84. While the full experimental text is not publicly available, the synthesis of 3-arylamine-imidazo[1,2-a]pyridines generally involves the condensation of a substituted 2-aminopyridine with an α-haloketone.

General Synthetic Scheme: A suitable 2-aminopyridine is reacted with a 2-bromoacetophenone derivative in a solvent such as ethanol under reflux to yield the corresponding imidazo[1,2-a]pyridine core. Subsequent functional group manipulations, such as nitration followed by reduction and sulfonylation, would lead to the final this compound structure.

In Vitro TNF-α Release Assay

Objective: To determine the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.[4]

Methodology:

  • Macrophage Harvesting: Murine peritoneal macrophages are elicited by intraperitoneal injection of 3% thioglycollate. After 3-4 days, the peritoneal cavity is washed with RPMI 1640 medium to collect the cells.

  • Cell Culture: The collected cells are plated in 96-well plates at a density of 1 x 10⁶ cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum and allowed to adhere for 2-3 hours.

  • Treatment: Non-adherent cells are removed by washing. Adherent macrophages are then treated with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (100 ng/mL) for 24 hours to induce TNF-α production.

  • Quantification: The supernatant is collected, and the concentration of TNF-α is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of this compound that inhibits 50% of TNF-α release (IC₅₀) is calculated from the dose-response curve.

In Vivo Carrageenan-Induced Thermal Hyperalgesia Assay

Objective: To evaluate the anti-hyperalgesic activity of this compound in a model of inflammatory pain.[4]

Methodology:

  • Animals: Male Swiss mice are used for the experiment.

  • Drug Administration: this compound is suspended in 5% arabic gum in saline and administered orally (p.o.) at doses of 10 µmol/kg and 100 µmol/kg. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.

  • Assessment of Thermal Hyperalgesia: The latency of paw withdrawal in response to a radiant heat source is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The withdrawal latencies of the treated groups are compared to the vehicle-treated control group. Statistical analysis is performed using a Two-way ANOVA followed by a Bonferroni post-test.

The workflow for this in vivo experiment is illustrated below.

Carrageenan_Workflow start Start drug_admin Oral Administration (this compound or Vehicle) start->drug_admin wait_1hr Wait 1 Hour drug_admin->wait_1hr carrageenan_injection Inject Carrageenan into Hind Paw wait_1hr->carrageenan_injection measure_hyperalgesia Measure Paw Withdrawal Latency (Radiant Heat Source) at 1, 2, 3, 4 hours carrageenan_injection->measure_hyperalgesia data_analysis Data Analysis (Compare treated vs. vehicle) measure_hyperalgesia->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced hyperalgesia assay.

Conclusion

This compound is a promising drug candidate that has transitioned from a rational design based on dual COX-2/p38 MAPK inhibition to a well-characterized multi-target compound. Its ability to non-competitively antagonize the TRPV1 channel and inhibit TNF-α production via the p38 MAPK signaling pathway provides a strong rationale for its efficacy in both inflammatory and neuropathic pain models. A significant advantage of this compound is its oral bioavailability and its lack of hyperthermic side effects, which are commonly associated with other TRPV1 antagonists.[2] The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent for chronic pain management.

References

LASSBio-1135: A Dual-Action Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of LASSBio-1135, an imidazo[1,2-a]pyridine derivative, as a potential anti-inflammatory agent. This compound exhibits a novel dual mechanism of action, functioning as both a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4][5] This multitarget approach suggests its potential efficacy in treating both inflammatory and neuropathic pain.[1][3][4]

Core Mechanism of Action

This compound was initially investigated as a potential cyclooxygenase-2 (COX-2) inhibitor but was found to be a weak inhibitor of this enzyme.[1][2][3] Further investigation revealed its more potent activities as a non-competitive antagonist of the TRPV1 receptor and an inhibitor of TNF-α release.[1][3][4] The inhibition of TNF-α production is mediated by the reduction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[1][2][3] This dual functionality allows this compound to modulate key pathways in both neurogenic and immune-mediated inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

TargetAssayKey ParameterValueReference
TRPV1Capsaicin-induced currents in TRPV1-expressing Xenopus oocytesIC₅₀580 nM[1][3]
TNF-αLPS-stimulated murine peritoneal macrophagesIC₅₀546 nM - 642 nM[1][2][3]
COX-2---IC₅₀18.5 µM[1][2]

Table 2: In Vivo Efficacy of this compound in Carrageenan-Induced Thermal Hyperalgesia

Dose (p.o.)Time Point (post-carrageenan)Effect on Thermal HyperalgesiaReference
10 µmol/kg4 hoursPartial reduction[3]
100 µmol/kg1-4 hoursMarked reduction[2][3]

Table 3: In Vivo Efficacy of this compound in a Neuropathic Pain Model (Partial Sciatic Ligation)

Dose (p.o.)EffectReference
100 µmol/kgReversal of thermal hyperalgesia and mechanical allodynia[3][4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound's anti-inflammatory action and a typical experimental workflow for its evaluation.

LASSBio_1135_Signaling_Pathway cluster_cell Macrophage cluster_neuron Nociceptive Neuron LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation NF_kB NF-κB p_p38_MAPK->NF_kB Activation TNF_alpha_mRNA TNF-α mRNA NF_kB->TNF_alpha_mRNA Transcription TNF_alpha TNF-α (release) TNF_alpha_mRNA->TNF_alpha Translation & Release LASSBio_1135 This compound LASSBio_1135->p_p38_MAPK Inhibition Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Pain_Signal Pain Signal Ca_influx->Pain_Signal LASSBio_1135_N This compound LASSBio_1135_N->TRPV1 Antagonism (Non-competitive)

Dual mechanism of action of this compound.

Experimental_Workflow_Carrageenan Animal_Grouping Animal Grouping (e.g., Vehicle, this compound doses) Drug_Admin Oral Administration (Vehicle or this compound) Animal_Grouping->Drug_Admin Carrageenan_Injection Subplantar Carrageenan Injection (1% solution) Drug_Admin->Carrageenan_Injection 1 hour pre-treatment Paw_Edema_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Edema_Measurement Measure at various time points Behavioral_Testing Thermal Hyperalgesia Assessment Carrageenan_Injection->Behavioral_Testing Assess at various time points Tissue_Harvesting Paw Tissue Harvesting (at 4 hours) Behavioral_Testing->Tissue_Harvesting MPO_Assay Myeloperoxidase (MPO) Assay (Neutrophil Infiltration) Tissue_Harvesting->MPO_Assay Cytokine_Analysis TNF-α Quantification (ELISA) Tissue_Harvesting->Cytokine_Analysis

Workflow for carrageenan-induced paw edema model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema

This model is a standard method for evaluating acute inflammation.[6][7][8][9]

  • Animals: Male Swiss mice or Wistar rats are typically used.[2][6]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Drug Administration: this compound is suspended in a vehicle (e.g., 5% arabic gum in saline) and administered orally (p.o.) at doses of 10 µmol/kg and 100 µmol/kg.[2] The control group receives an equal volume of the vehicle.[2]

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.[2][6]

  • Assessment of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6] The degree of swelling is calculated by subtracting the initial paw volume from the post-injection volume.[6]

  • Assessment of Thermal Hyperalgesia: The latency of paw withdrawal in response to a radiant heat source is measured to assess thermal hyperalgesia.[1][10]

Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration into the inflamed tissue, a hallmark of acute inflammation.[11]

  • Tissue Preparation: Four hours after the carrageenan injection, the animals are euthanized, and the inflamed paw tissue is harvested.[1][2]

  • Homogenization: The tissue is homogenized in an appropriate buffer.

  • Enzyme Assay: MPO activity in the homogenate is determined spectrophotometrically.[11] The assay is based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) by MPO in the presence of hydrogen peroxide, leading to a color change that can be measured.

  • Data Expression: MPO activity is typically expressed as units per milligram of tissue.

TNF-α Measurement in Macrophage Culture

This in vitro assay assesses the direct effect of this compound on cytokine production by immune cells.

  • Cell Culture: Murine peritoneal macrophages are harvested and cultured.

  • Stimulation: The macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce TNF-α production.[1][2]

  • Treatment: this compound is added to the cell cultures at various concentrations.

  • Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]

TNF-α Measurement in Paw Tissue

This ex vivo assay measures the effect of this compound on TNF-α levels at the site of inflammation.

  • Tissue Preparation: As with the MPO assay, inflamed paw tissue is harvested 4 hours post-carrageenan injection.[1][2]

  • Homogenization: The tissue is homogenized, and the supernatant is collected after centrifugation.

  • Quantification: The level of TNF-α in the tissue homogenate is determined by ELISA.

Conclusion

This compound presents a promising profile as a multi-target anti-inflammatory and analgesic agent. Its ability to dually antagonize TRPV1 and inhibit TNF-α production via the p38 MAPK pathway provides a strong rationale for its development in the context of both acute and chronic inflammatory and pain conditions. The data summarized in this guide underscore its potential and provide a foundation for further preclinical and clinical investigation.

References

LASSBio-1135: A Preclinical In-Depth Analysis of a Novel Dual-Target Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for LASSBio-1135, an imidazo[1,2-a]pyridine derivative, in the context of pain relief. The following sections detail its mechanism of action, quantitative efficacy in various pain models, and the experimental protocols utilized in these foundational studies.

Core Mechanism of Action

This compound has been identified as a multi-target compound that exerts its analgesic effects through the dual inhibition of Transient Receptor Potential Vanilloid 1 (TRPV1) and Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4] Initially investigated as a weak cyclooxygenase-2 (COX-2) inhibitor, its significant in vivo efficacy pointed towards additional mechanisms of action.[1][2] Subsequent research has elucidated its role as a non-competitive antagonist of the TRPV1 channel and an inhibitor of TNF-α release, positioning it as a promising candidate for the treatment of both inflammatory and neuropathic pain.[1][3][4] A key advantage observed in preclinical models is its ability to circumvent hyperthermia, a common side effect associated with classical TRPV1 antagonists.[1][2][3][4]

Quantitative In Vitro and In Vivo Data

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

In Vitro Activity of this compound
TargetAssayKey ParameterValue
TRPV1Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytesIC50580 nM[1][2][3][4]
TRPV1Low pH-induced current in TRPV1-expressing Xenopus oocytesInhibitionEffective at 50 µM[1][2][3][4]
TNF-α ProductionLPS-stimulated murine peritoneal macrophagesIC50546 nM[1][3][4]
In Vivo Efficacy of this compound in Pain Models
Pain ModelSpeciesAdministrationDose (oral)Effect
Carrageenan-Induced Thermal HyperalgesiaRatPre-treatment10 µmol/kgPartial reduction in hyperalgesia at 4 hours[1][2][3][4]
100 µmol/kgMarked reduction in thermal hyperalgesia[1][2][3][4]
Partial Sciatic Ligation-Induced Neuropathic PainRatDaily (Day 5-13 post-surgery)100 µmol/kgReversal of thermal hyperalgesia[1][2][3]
100 µmol/kgReversal of mechanical allodynia[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the workflows of the key preclinical experiments conducted on this compound.

LASSBio_1135_Mechanism_of_Action cluster_0 Inflammatory/Neuropathic Stimulus cluster_1 Immune Cell Activation cluster_2 Neuronal Sensitization Stimulus e.g., Nerve Injury, Carrageenan, LPS Macrophage Macrophage Stimulus->Macrophage Neuron Nociceptive Neuron Stimulus->Neuron Activates p38_MAPK p38 MAPK Phosphorylation Macrophage->p38_MAPK TNF_alpha TNF-α Production p38_MAPK->TNF_alpha TNF_alpha->Neuron Sensitizes TRPV1 TRPV1 Channel Activation Neuron->TRPV1 Pain_Signal Pain Signaling TRPV1->Pain_Signal LASSBio_1135 This compound LASSBio_1135->p38_MAPK Inhibits LASSBio_1135->TRPV1 Antagonizes

Dual inhibitory mechanism of this compound on pain pathways.

Inflammatory_Pain_Model_Workflow Animal_Grouping Animal Grouping (Rats) Drug_Admin Oral Administration: This compound (10 or 100 µmol/kg) or Vehicle Animal_Grouping->Drug_Admin Carrageenan_Injection Intraplantar Carrageenan Injection (1 hour post-drug) Drug_Admin->Carrageenan_Injection Thermal_Hyperalgesia_Test Thermal Hyperalgesia Assessment (Radiant Heat Source) at 1, 2, 3, 4 hours Carrageenan_Injection->Thermal_Hyperalgesia_Test Tissue_Collection Paw Tissue Collection (4 hours post-carrageenan) Thermal_Hyperalgesia_Test->Tissue_Collection MPO_Assay Myeloperoxidase (MPO) Assay for Neutrophil Infiltration Tissue_Collection->MPO_Assay TNF_alpha_Measurement TNF-α Measurement in Paw Tissue Tissue_Collection->TNF_alpha_Measurement

Workflow for the carrageenan-induced inflammatory pain model.

Neuropathic_Pain_Model_Workflow Surgery Partial Sciatic Nerve Ligation Surgery Recovery Post-operative Recovery (5 days) Surgery->Recovery Treatment_Initiation Daily Oral Administration (Day 5 to 13): This compound (100 µmol/kg) or Vehicle Recovery->Treatment_Initiation Behavioral_Testing Behavioral Testing (1 hour post-administration) Treatment_Initiation->Behavioral_Testing Thermal_Hyperalgesia Thermal Hyperalgesia (Radiant Heat) Behavioral_Testing->Thermal_Hyperalgesia Mechanical_Allodynia Mechanical Allodynia (Von Frey Filaments) Behavioral_Testing->Mechanical_Allodynia

Workflow for the partial sciatic ligation neuropathic pain model.

Experimental Protocols

In Vitro Assays
  • TRPV1 Antagonism Assay:

    • System: Xenopus laevis oocytes expressing the rat TRPV1 clone.

    • Methodology: Two-electrode voltage-clamp technique was used to measure membrane currents.

    • Activation: Currents were elicited by the application of capsaicin (1 µM) or by a low pH solution (pH 5.5).

    • Inhibition: this compound was pre-applied to the oocytes before the application of the agonist. The concentration-response curve was generated to determine the IC50 value against capsaicin-induced currents. The antagonism was determined to be non-competitive.[1][4]

  • TNF-α Production Assay:

    • System: Peritoneal macrophages harvested from BALB/c mice.

    • Methodology: Cells were cultured and pre-treated with various concentrations of this compound.

    • Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

    • Quantification: The concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

    • Mechanism Insight: The effect of this compound on the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) was also assessed via Western blot to investigate the intracellular signaling pathway. This compound was found to reduce the phosphorylation of p38 MAPK.[1][3][4]

In Vivo Models
  • Animals: Male and female mice and rats were used in the experiments, which were approved by the institutional animal ethics committee.[1]

  • Carrageenan-Induced Inflammatory Pain:

    • Induction: Inflammation and thermal hyperalgesia were induced by injecting carrageenan into the plantar surface of the rat's hind paw.

    • Treatment: this compound (10 or 100 µmol/kg) or vehicle was administered orally one hour before the carrageenan injection.[1][2]

    • Assessment of Hyperalgesia: The withdrawal latency to a radiant heat source was measured at multiple time points post-carrageenan injection to assess thermal hyperalgesia.[1][5]

    • Biomarker Analysis: Four hours after the carrageenan injection, the paws were collected to quantify neutrophil infiltration (via Myeloperoxidase assay) and local TNF-α production.[1][2]

  • Partial Sciatic Ligation-Induced Neuropathic Pain:

    • Induction: Neuropathic pain was induced in rats by partial ligation of the sciatic nerve.

    • Treatment: Daily oral administration of this compound (100 µmol/kg) or vehicle was initiated on the 5th day after surgery and continued until the 13th day.[1][5]

    • Assessment of Hypersensitivity: Thermal hyperalgesia (radiant heat source) and mechanical allodynia (Von Frey filaments) were evaluated one hour after drug administration on specified days post-surgery.[1][5]

  • Body Temperature Measurement:

    • Rationale: To assess the potential for hyperthermia, a known side effect of many TRPV1 antagonists.

    • Methodology: The body temperature of the animals was monitored following long-term treatment with this compound.

    • Outcome: No significant hyperthermia was observed in the animals treated with this compound.[1][2][3][4]

References

LASSBio-1135: A Dual-Target Inhibitor in Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of LASSBio-1135, a promising compound in the context of inflammatory and neuropathic pain. We will delve into its effects on key inflammatory signaling pathways, present quantitative data from preclinical studies, detail the experimental protocols used to elucidate its activity, and visualize its mechanism through signaling pathway diagrams.

Core Mechanism of Action: A Multi-Target Approach

This compound, an imidazo[1,2-a]pyridine derivative, has been identified as a multi-target compound that exerts its anti-inflammatory and analgesic effects through the modulation of at least two key signaling pathways. Initially investigated as a potential COX-2 inhibitor, its potent in vivo effects suggested the involvement of other mechanisms.[1][2] Subsequent research has revealed that this compound acts as both a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4]

The dual nature of this compound's activity is significant. TRPV1 is a crucial ion channel involved in the sensation of pain and heat, and its activation is linked to the establishment of inflammation.[2] TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation and is a key therapeutic target in many inflammatory diseases.[1][2] By targeting both pathways, this compound addresses both the sensory (pain) and the molecular (inflammation) aspects of these conditions.

Quantitative Efficacy of this compound

The potency of this compound has been quantified across its various targets. The following tables summarize the key inhibitory concentrations (IC50) and in vivo efficacy data from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 ValueReference
TNF-α ProductionLPS-stimulated murine peritoneal macrophages546 nM[2][3][4]
TNF-α ProductionLPS-stimulated murine macrophages (alternative estimation)642 nM[1][2]
TRPV1 AntagonismCapsaicin-elicited currents in TRPV1-expressing Xenopus oocytes580 nM[1][2][3][4]
COX-2 InhibitionTXB₂ production in LPS-stimulated whole blood18.5 µM[1][2]

Table 2: In Vivo Efficacy of this compound in Animal Models

ModelEffectDosageReference
Carrageenan-induced Thermal HyperalgesiaMarked reduction in hyperalgesia100 µmol/kg (oral)[1][2][3][4]
Carrageenan-induced Thermal HyperalgesiaPartial reduction at 4th hour10 µmol/kg (oral)[1][2][3][4]
Partial Sciatic Ligation-induced Neuropathic PainReversal of thermal hyperalgesia and mechanical allodynia100 µmol/kg (oral)[1][2][3][4]
Carrageenan-induced InflammationInhibition of neutrophil recruitment and TNF-α production10-100 µmol/kg (oral)[1][2][3][4]

Signaling Pathway Inhibition

This compound's inhibitory effect on TNF-α production is mediated by its interference with the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The p38 MAPK cascade is a critical intracellular signaling pathway that becomes activated in response to inflammatory stimuli, such as Lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines like TNF-α.[1][2] this compound has been shown to reduce the phosphorylation of p38 MAPK, thereby disrupting this signaling cascade and suppressing TNF-α release.[1][2]

The diagram below illustrates the proposed mechanism of action for this compound in the context of TNF-α production.

LASSBio1135_TNF_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds Upstream Upstream Signaling (e.g., MyD88, TRAF6) TLR4->Upstream activates p38MAPK p38 MAPK Upstream->p38MAPK activates p_p38MAPK p-p38 MAPK (Active) p38MAPK->p_p38MAPK phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38MAPK->TranscriptionFactors activates TNF_mRNA TNF-α mRNA TranscriptionFactors->TNF_mRNA promotes transcription TNF_Protein TNF-α Protein TNF_mRNA->TNF_Protein translation Extracellular Inflammatory Response TNF_Protein->Extracellular secreted LASSBio1135 This compound LASSBio1135->p_p38MAPK inhibits phosphorylation

Caption: this compound inhibits TNF-α production via p38 MAPK pathway.

The second major target of this compound is the TRPV1 channel, a non-selective cation channel primarily expressed on nociceptive sensory neurons.

LASSBio1135_TRPV1_Pathway cluster_neuron Sensory Neuron Capsaicin Capsaicin / Heat / Low pH TRPV1 TRPV1 Channel Capsaicin->TRPV1 activates IonInflux Ca²⁺ / Na⁺ Influx TRPV1->IonInflux opens Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal LASSBio1135 This compound LASSBio1135->TRPV1 non-competitive antagonist

Caption: this compound acts as a non-competitive antagonist of the TRPV1 channel.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.

TNF-α Production in Murine Peritoneal Macrophages

This assay quantifies the inhibitory effect of this compound on the production of TNF-α by immune cells.

  • Cell Isolation and Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media.

  • Stimulation: The cultured macrophages are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce the production and release of TNF-α.[2]

  • Treatment: this compound is co-administered with LPS at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Quantification: After the incubation period, the cell culture supernatant is collected. The concentration of TNF-α is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The concentration of TNF-α in the this compound-treated groups is compared to the vehicle control group to determine the percentage of inhibition. The IC50 value is calculated from the concentration-response curve.

Macrophage_Experiment_Workflow cluster_protocol TNF-α Inhibition Assay Workflow Harvest 1. Harvest Murine Peritoneal Macrophages Culture 2. Culture Cells Harvest->Culture Treat 3. Treat with this compound + LPS (100 ng/mL) Culture->Treat Incubate 4. Incubate for 24h Treat->Incubate Collect 5. Collect Supernatant Incubate->Collect ELISA 6. Quantify TNF-α using ELISA Collect->ELISA Analyze 7. Calculate IC50 ELISA->Analyze

Caption: Workflow for determining the effect of this compound on TNF-α production.

TRPV1 Antagonism in Xenopus Oocytes

This electrophysiological assay measures the ability of this compound to block the ion currents mediated by the TRPV1 channel.

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding for the TRPV1 channel. This leads to the expression of functional TRPV1 channels on the oocyte membrane.

  • Electrophysiological Recording: A two-electrode voltage-clamp technique is used to measure the ion currents across the oocyte membrane. The membrane potential is held at a constant voltage.

  • TRPV1 Activation: The TRPV1 channels are activated by applying a submaximal concentration of capsaicin (1 µM) or by changing the extracellular pH to an acidic value, both of which are known activators of TRPV1.[1][2] This results in an inward ion current.

  • Inhibition Assay: this compound is co-administered with the TRPV1 agonist (capsaicin or low pH). The reduction in the amplitude of the agonist-elicited current in the presence of this compound is measured.

  • Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of this compound. The IC50 value is determined from the concentration-response curve.

In Vivo Model of Inflammatory Pain: Carrageenan-induced Hyperalgesia

This animal model is used to assess the anti-inflammatory and analgesic efficacy of this compound in a live organism.

  • Animal Subjects: Mice or rats are used for this model.

  • Treatment: this compound is administered orally at doses of 10 and 100 µmol/kg one hour before the inflammatory insult. A vehicle control group is also included.[1][2]

  • Induction of Inflammation: Inflammation is induced by injecting carrageenan into the plantar surface of the hind paw.

  • Assessment of Thermal Hyperalgesia: The sensitivity to a thermal stimulus (e.g., from a radiant heat source) is measured at different time points after the carrageenan injection. The latency for the animal to withdraw its paw from the heat source is recorded. A shorter withdrawal latency indicates hyperalgesia (increased pain sensitivity).

  • Biochemical Analysis: At the end of the experiment (e.g., 4 hours post-carrageenan), the inflamed paw tissue is collected to measure the levels of TNF-α and to quantify neutrophil infiltration (e.g., via Myeloperoxidase (MPO) activity assay).[1][2]

  • Data Analysis: The paw withdrawal latencies and biochemical markers from the this compound-treated groups are compared to the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound presents a compelling profile as a dual-action anti-inflammatory and analgesic agent. Its ability to potently inhibit both TNF-α production and TRPV1 channel activity through distinct mechanisms provides a strong rationale for its development as a therapeutic for inflammatory and neuropathic pain conditions. The data summarized in this guide highlights its preclinical efficacy and provides a foundation for further investigation and clinical translation. The detailed protocols and pathway diagrams offer valuable resources for researchers in the field of pharmacology and drug discovery.

References

The Foundational Pharmacology of LASSBio-1135: A Multi-Target Approach to Pain and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

LASSBio-1135, an imidazo[1,2-a]pyridine derivative, has emerged as a significant small molecule in pre-clinical research, demonstrating notable efficacy in models of both inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the foundational pharmacology of this compound, detailing its multi-target mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization.

Core Pharmacological Profile

This compound exerts its analgesic and anti-inflammatory effects through a dual mechanism of action: antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] Initially designed as a potential dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and cyclooxygenase-2 (COX-2), further investigation revealed its more prominent roles in modulating TRPV1 and TNF-α pathways.[1][2] While it is considered a weak COX-2 inhibitor, its primary therapeutic effects are attributed to its actions on TRPV1 and TNF-α.[3][4]

The compound has demonstrated oral efficacy in reducing thermal hyperalgesia and mechanical allodynia in rodent models of both inflammatory and neuropathic pain.[1][2][3] A key advantage observed in pre-clinical studies is the absence of hyperthermia, a common side effect associated with many TRPV1 antagonists.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

In Vitro Activity TargetAssaySpeciesIC50Reference
TRPV1 Antagonism TRPV1Capsaicin-induced currents in TRPV1-expressing Xenopus oocytesRat580 nM[1][3][5]
TNF-α Inhibition TNF-α releaseLPS-stimulated murine peritoneal macrophagesMouse546 nM / 642 nM[1][3][5]
COX-2 Inhibition COX-2Human PGHS-2 enzyme activityHuman18.5 µM[4]
In Vivo Efficacy ModelSpeciesDose (p.o.)EffectReference
Inflammatory Pain Carrageenan-induced thermal hyperalgesiaMouse10 µmol/kgPartial reduction at 4h[3]
100 µmol/kgMarked reduction in thermal hyperalgesia[1][3]
Neuropathic Pain Partial sciatic ligationRat100 µmol/kgReversal of thermal hyperalgesia and mechanical allodynia[1][2][3]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are rooted in its modulation of two distinct signaling pathways critical to pain and inflammation.

Firstly, it acts as a non-competitive antagonist of the TRPV1 receptor, a key ion channel in nociceptive neurons that is activated by stimuli such as capsaicin, heat, and low pH.[1] By blocking TRPV1, this compound directly inhibits the signaling cascade that leads to the sensation of pain.

cluster_Neuron Nociceptive Neuron TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mediates Capsaicin Capsaicin / Low pH Capsaicin->TRPV1 Activates LASSBio1135 This compound LASSBio1135->TRPV1 Inhibits (Non-competitive) PainSignal Pain Signal Transmission Ca_Influx->PainSignal Initiates

Figure 1: this compound antagonism of the TRPV1 signaling pathway.

Secondly, this compound inhibits the production of the pro-inflammatory cytokine TNF-α.[1][3] This is achieved by reducing the phosphorylation of p38 MAPK, a key kinase in the inflammatory signaling cascade triggered by stimuli like lipopolysaccharide (LPS).[3][5] By dampening the p38 MAPK pathway, this compound effectively reduces the synthesis and release of TNF-α from immune cells such as macrophages.

cluster_Macrophage Macrophage LPS LPS p38_MAPK p38 MAPK LPS->p38_MAPK Activates LASSBio1135 This compound p_p38_MAPK p-p38 MAPK (Active) LASSBio1135->p_p38_MAPK Inhibits Phosphorylation p38_MAPK->p_p38_MAPK Phosphorylation TNF_alpha TNF-α Synthesis & Release p_p38_MAPK->TNF_alpha Promotes Inflammation Inflammation TNF_alpha->Inflammation

Figure 2: this compound inhibition of the p38 MAPK/TNF-α signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments that form the basis of our understanding of this compound's pharmacology.

TRPV1 Antagonism in Xenopus Oocytes

Objective: To determine the effect of this compound on TRPV1 channel activity.

Methodology:

  • Oocyte Preparation: Oocytes were harvested from Xenopus laevis frogs and injected with cRNA encoding for the rat TRPV1 channel.

  • Electrophysiological Recording: Two-electrode voltage-clamp recordings were performed on the cRNA-injected oocytes.

  • TRPV1 Activation: The TRPV1 channels were activated by applying either 1 µM capsaicin or a low pH solution (pH 5.5).

  • This compound Application: this compound was co-administered with the activating stimulus at various concentrations to determine its inhibitory effect.

  • Data Analysis: The inhibition of capsaicin- and low pH-induced currents by this compound was measured, and the IC50 value was calculated from the concentration-response curve.

Oocyte_Prep Harvest Xenopus Oocytes cRNA_Inject Inject rat TRPV1 cRNA Oocyte_Prep->cRNA_Inject Incubate Incubate for channel expression cRNA_Inject->Incubate Voltage_Clamp Perform two-electrode voltage-clamp Incubate->Voltage_Clamp Activate_TRPV1 Activate TRPV1 with Capsaicin or Low pH Voltage_Clamp->Activate_TRPV1 Apply_LASSBio Co-apply this compound Activate_TRPV1->Apply_LASSBio Record_Current Record ionic currents Apply_LASSBio->Record_Current Analyze_Data Analyze inhibition and calculate IC50 Record_Current->Analyze_Data

Figure 3: Experimental workflow for TRPV1 antagonism assay.
TNF-α Inhibition in Macrophages

Objective: To assess the effect of this compound on TNF-α production in inflammatory cells.

Methodology:

  • Macrophage Isolation: Peritoneal macrophages were harvested from BALB/c mice.

  • Cell Culture and Stimulation: The macrophages were cultured and then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce TNF-α production.

  • This compound Treatment: this compound was added to the cell cultures at various concentrations prior to or concurrently with LPS stimulation.

  • TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

  • p38 MAPK Phosphorylation: To investigate the mechanism, the levels of phosphorylated p38 MAPK in cell lysates were determined by Western blotting.

  • Data Analysis: The IC50 for TNF-α inhibition was determined from the concentration-response curve.

cluster_assays Assays Isolate_Macs Isolate murine peritoneal macrophages Culture_Cells Culture macrophages Isolate_Macs->Culture_Cells Treat_LASSBio Treat with this compound Culture_Cells->Treat_LASSBio Stimulate_LPS Stimulate with LPS (100 ng/mL) Treat_LASSBio->Stimulate_LPS Collect_Supernatant Collect supernatant and lyse cells Stimulate_LPS->Collect_Supernatant ELISA TNF-α ELISA on supernatant Collect_Supernatant->ELISA Western Western blot for p-p38 MAPK on lysate Collect_Supernatant->Western Analyze_Data Analyze results and determine IC50 ELISA->Analyze_Data Western->Analyze_Data

Figure 4: Experimental workflow for TNF-α inhibition assay.
In Vivo Model of Inflammatory Pain

Objective: To evaluate the anti-hyperalgesic effect of this compound in an inflammatory pain model.

Methodology:

  • Animal Model: Male Swiss mice were used.

  • Drug Administration: this compound (10 or 100 µmol/kg) or vehicle was administered orally one hour before the inflammatory insult.

  • Induction of Inflammation: Inflammation was induced by injecting 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Assessment of Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source was measured at various time points after carrageenan injection.

  • Data Analysis: The withdrawal latencies of the this compound-treated groups were compared to the vehicle-treated group.

In Vivo Model of Neuropathic Pain

Objective: To determine the efficacy of this compound in a neuropathic pain model.

Methodology:

  • Animal Model: Male Wistar rats were used.

  • Surgical Procedure: Neuropathic pain was induced by partial sciatic nerve ligation.

  • Drug Administration: this compound (100 µmol/kg) was administered orally daily, starting from day 5 post-surgery.

  • Behavioral Testing:

    • Thermal Hyperalgesia: Assessed using a radiant heat source.

    • Mechanical Allodynia: Measured using von Frey filaments.

  • Data Analysis: The withdrawal thresholds and latencies in the treated group were compared to those before surgery and to a vehicle-treated group.

Conclusion

The foundational pharmacological research on this compound has established it as a promising multi-target compound for the treatment of pain and inflammation. Its dual action as a TRPV1 antagonist and a TNF-α inhibitor, coupled with a favorable side effect profile in pre-clinical models, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a basis for further investigation and development of this and similar multi-target analgesic and anti-inflammatory agents.

References

Methodological & Application

Application Notes and Protocols: Preparation of LASSBio-1135 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LASSBio-1135 is an orally active, dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] It belongs to the imidazo[1,2-a]pyridine class of compounds and has demonstrated efficacy in models of inflammatory and neuropathic pain.[1][2][3] As a modulator of key targets in pain and inflammation pathways, this compound is a valuable tool for in vitro and in vivo studies. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 286.33 g/mol [1][4][5]
Chemical Formula C₁₈H₁₄N₄[1][4][5]
CAS Number 852453-71-5[4][5]
Appearance White to off-white solid powder[5]
Solubility in DMSO 2.87 mg/mL (10.02 mM)[4]
6.67 mg/mL (23.29 mM) with sonication and warming to 60°C[5][6]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[5]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[5]

Experimental Protocols

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil to protect from light)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for enhancing solubility)

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Pre-experimental Calculations:

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 286.33 g/mol / 1000 = 2.8633 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the calculated amount of this compound powder (e.g., 2.86 mg) and add it to the tube.

  • Dissolving in DMSO:

    • Add the desired volume of high-purity DMSO to the tube containing the this compound powder. For a 10 mM solution with 2.86 mg of the compound, add 1 mL of DMSO.

    • Tightly cap the tube.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonication is recommended to achieve complete dissolution.[4] For higher concentrations (up to 23.29 mM), warming the solution to 60°C may also be necessary.[5][6]

  • Storage and Handling:

    • Once the this compound is completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in amber vials or tubes wrapped in foil to protect them from light.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[5] For short-term storage (up to 1 month), -20°C is suitable.[5]

    • When preparing working solutions, it is recommended that the stock solution concentration be at least 1000 times higher than the final working concentration for cell-based experiments to minimize the final DMSO concentration in the assay.[4]

Mandatory Visualization

The following diagram illustrates the workflow for preparing a this compound stock solution in DMSO.

LASSBio_Stock_Preparation cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of This compound start->calculate 1. weigh Weigh this compound Powder calculate->weigh 2. add_dmso Add DMSO weigh->add_dmso 3. dissolve Vortex to Dissolve add_dmso->dissolve 4. check_solubility Check for Complete Solubilization dissolve->check_solubility 5. sonicate_heat Sonicate and/or Warm to 60°C check_solubility->sonicate_heat If Incomplete aliquot Aliquot into Single-Use Vials check_solubility->aliquot If Complete (6.) sonicate_heat->check_solubility store Store at -20°C or -80°C (Protect from Light) aliquot->store 7. end Ready for Use store->end 8.

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for LASSBio-1135 Vehicle Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of LASSBio-1135, a dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. The following sections detail the recommended vehicle formulations, experimental protocols, and relevant biological pathways.

I. Overview and Mechanism of Action

This compound is an imidazo[1,2-a]pyridine derivative with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[1][2][3][4] Its mechanism of action involves the dual modulation of key pain and inflammation pathways. Firstly, it acts as a non-competitive antagonist of the TRPV1 receptor, a crucial ion channel involved in nociceptive signaling.[1][3][4] Secondly, it inhibits the production of the pro-inflammatory cytokine TNF-α by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4] this compound is also recognized as a weak inhibitor of cyclooxygenase-2 (COX-2).[1][2][3][4]

II. Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

TargetAssayIC50Reference
TRPV1Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes580 nM[1][3][4]
TNF-αLPS-stimulated TNF-α release in murine peritoneal macrophages546 nM[1][3][4]
COX-2 (human PGHS-2)Enzyme activity assay18.5 µM[5]

Table 2: In Vivo Efficacy of this compound (Oral Administration)

Animal ModelDosageEffectReference
Carrageenan-induced thermal hyperalgesia10 µmol/kgPartial reduction in hyperalgesia at 4 hours.[1][3]
Carrageenan-induced thermal hyperalgesia100 µmol/kgMarked reduction in thermal hyperalgesia.[1][3][4]
Partial sciatic ligation-induced thermal hyperalgesia and mechanical allodynia100 µmol/kgReversal of thermal hyperalgesia and mechanical allodynia.[1][2][3]

III. Vehicle Formulation and Administration Protocols

For in vivo studies, this compound is typically administered orally. Two primary vehicle formulations have been described: a suspension for general use and a clear solution.

A. Protocol 1: Suspension Formulation (for Oral Gavage)

This formulation is suitable for delivering this compound as a suspension and has been used effectively in rodent models of pain and inflammation.[1][2]

Materials:

  • This compound powder

  • Arabic gum

  • Saline (0.9% NaCl)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare a 5% arabic gum solution: Weigh the required amount of arabic gum and dissolve it in saline to a final concentration of 5% (w/v). Use a magnetic stirrer to ensure complete dissolution.

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Create a paste: Add a small volume of the 5% arabic gum solution to the this compound powder in a mortar and triturate with a pestle to form a smooth paste. This step is crucial for preventing clumping.

  • Prepare the final suspension: Gradually add the remaining volume of the 5% arabic gum solution to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.

  • Administration: Administer the suspension orally to the animals via gavage at the desired dosage. A typical administration volume is 0.1 ml per 20 g of body weight.[1][2]

B. Protocol 2: Clear Solution Formulation

This formulation can be used when a clear solution for administration is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Vortex mixer

Procedure:

  • Prepare a stock solution in DMSO: Dissolve this compound in DMSO. Sonication may be recommended to aid dissolution.[6]

  • Mix with PEG300: Add the DMSO stock solution to PEG300 and mix thoroughly.

  • Add Tween-80: Incorporate Tween-80 into the mixture and ensure it is evenly distributed.

  • Final dilution with Saline: Add saline to the mixture to achieve the final desired concentration. Vortex the solution until it is clear and homogenous. A suggested ratio for the final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

IV. Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

A. Carrageenan-Induced Thermal Hyperalgesia Assay

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic activity of this compound.[1][2]

Animals: Male Swiss mice or Wistar rats.

Procedure:

  • Baseline Measurement: Measure the baseline thermal paw withdrawal latency of the animals using a plantar test apparatus.

  • Drug Administration: Administer this compound (10 or 100 µmol/kg, p.o.) or the vehicle control.[1][2]

  • Induction of Inflammation: One hour after drug administration, inject 0.1 ml of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[1][2]

  • Post-treatment Measurements: Measure the thermal paw withdrawal latency at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Compare the withdrawal latencies of the this compound-treated groups with the vehicle-treated group.

B. Partial Sciatic Ligation-Induced Neuropathic Pain Model

This model assesses the efficacy of this compound in a model of chronic neuropathic pain.[1][2]

Animals: Male Wistar rats.

Procedure:

  • Surgical Procedure: Anesthetize the animals and perform a partial ligation of the sciatic nerve.

  • Post-operative Recovery: Allow the animals to recover for a period of 5-7 days.

  • Baseline Hypersensitivity Measurement: Measure baseline thermal hyperalgesia and mechanical allodynia.

  • Drug Administration: Begin daily oral administration of this compound (100 µmol/kg) or vehicle.[1][2]

  • Behavioral Testing: Perform behavioral tests to assess thermal hyperalgesia (Hargreaves test) and mechanical allodynia (von Frey filaments) one hour after each drug administration on subsequent days (e.g., days 7, 9, 11, and 13 post-surgery).[2]

  • Data Analysis: Compare the withdrawal thresholds of the this compound-treated group with the vehicle-treated group.

V. Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

LASSBio1135_Mechanism_of_Action LASSBio1135 This compound TRPV1 TRPV1 Receptor LASSBio1135->TRPV1 Antagonizes p38MAPK p38 MAPK Phosphorylation LASSBio1135->p38MAPK Inhibits NociceptiveNeuron Nociceptive Neuron TRPV1->NociceptiveNeuron Activates PainSignal Pain Signal Transmission NociceptiveNeuron->PainSignal Leads to LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates Macrophage->p38MAPK TNFa TNF-α Production p38MAPK->TNFa Inflammation Inflammation TNFa->Inflammation

Caption: Mechanism of action of this compound.

InVivo_Experimental_Workflow Start Start: In Vivo Study Formulation Prepare this compound Vehicle Formulation Start->Formulation AnimalGrouping Animal Grouping (Vehicle vs. This compound) Formulation->AnimalGrouping Baseline Baseline Behavioral Measurements AnimalGrouping->Baseline Administration Oral Administration (p.o.) Baseline->Administration Induction Induce Pain/Inflammation (e.g., Carrageenan) Administration->Induction PostTreatment Post-Treatment Behavioral Measurements Induction->PostTreatment DataAnalysis Data Analysis and Comparison PostTreatment->DataAnalysis End End: Evaluate Efficacy DataAnalysis->End

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Measuring LASSBio-1135 TRPV1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for an in vitro assay to measure the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) by LASSBio-1135, a non-competitive antagonist. The described methodology is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of TRPV1 modulators.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and neurogenic inflammation. It is activated by a variety of stimuli including capsaicin (the pungent component of chili peppers), noxious heat, and acidic conditions. Consequently, the development of TRPV1 antagonists is a promising avenue for novel analgesic and anti-inflammatory therapies.

This compound is an imidazo[1,2-a]pyridine derivative that has been identified as a dual TRPV1 antagonist and anti-TNF-alpha compound.[1][2][3][4] Its ability to modulate neuronal activity by antagonizing TRPV1 makes it a compound of interest for the treatment of chronic pain.[1][2] This document outlines the in vitro electrophysiological assay used to characterize the TRPV1 antagonistic activity of this compound.

Data Presentation

The antagonistic potency of this compound against TRPV1 activation has been quantified using an electrophysiology assay in Xenopus oocytes expressing the human TRPV1 channel. The key quantitative data is summarized in the table below.

ParameterAgonistThis compound ConcentrationValueReference
IC50 1 µM CapsaicinVariable580 nM[3]
EC50 (Capsaicin alone) CapsaicinN/A374 nM[5]
EC50 (Capsaicin + 5 µM this compound) Capsaicin5 µM470 nM[5]
Inhibition of pH 5.5-induced current pH 5.550 µMSignificant Inhibition[1][2][3]

Experimental Protocols

The following protocol details the two-electrode voltage-clamp electrophysiology method for assessing this compound's antagonism of TRPV1 expressed in Xenopus laevis oocytes.

Materials and Reagents
  • Xenopus laevis oocytes

  • Human TRPV1 cRNA

  • This compound

  • Capsaicin

  • Recording solution (e.g., ND96)

  • Collagenase

  • Two-electrode voltage-clamp setup

  • Microinjection system

  • Data acquisition and analysis software

Oocyte Preparation and TRPV1 Expression
  • Harvest oocytes from anesthetized Xenopus laevis frogs.

  • Treat the oocytes with collagenase to remove the follicular layer.

  • Inject oocytes with human TRPV1 cRNA.

  • Incubate the oocytes for 2-4 days to allow for channel expression.

Electrophysiological Recording
  • Place a TRPV1-expressing oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • To assess TRPV1 function, apply a submaximal concentration of the agonist capsaicin (e.g., 1 µM) and record the inward current.

  • Wash the oocyte with recording solution until the current returns to baseline.

Measurement of this compound Antagonism
  • Pre-incubate the oocyte with varying concentrations of this compound for a defined period.

  • Co-apply the same submaximal concentration of capsaicin in the presence of this compound.

  • Record the peak inward current and compare it to the control response (capsaicin alone).

  • To determine the IC50, generate a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • To investigate the mechanism of antagonism (competitive vs. non-competitive), perform a capsaicin concentration-response curve in the absence and presence of a fixed concentration of this compound. A rightward shift in the EC50 with no change in the maximal response suggests competitive antagonism, while a decrease in the maximal response is indicative of non-competitive antagonism.[3][5]

Visualizations

Experimental Workflow

G cluster_prep Oocyte Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Defolliculate Defolliculate Oocytes Harvest->Defolliculate Inject Inject hTRPV1 cRNA Defolliculate->Inject Incubate Incubate for Expression Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Clamp Voltage Clamp at -60 mV Place->Clamp Agonist Apply Agonist (Capsaicin) Clamp->Agonist Record_Control Record Control Current Agonist->Record_Control Wash Washout Record_Control->Wash Preincubate Pre-incubate with this compound Wash->Preincubate Coapply Co-apply Agonist + this compound Preincubate->Coapply Record_Test Record Test Current Coapply->Record_Test Compare Compare Currents Record_Test->Compare CRC Generate Concentration-Response Curve Compare->CRC IC50 Calculate IC50 CRC->IC50

Caption: Workflow for assessing TRPV1 antagonism using Xenopus oocyte electrophysiology.

Signaling Pathway and Antagonism

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Activation Channel Activation TRPV1->Activation Inhibition Inhibition TRPV1->Inhibition Capsaicin Capsaicin Capsaicin->TRPV1 Binds to intracellular domain Protons Protons (Low pH) Protons->TRPV1 Binds to extracellular domain LASSBio1135 This compound LASSBio1135->TRPV1 Non-competitive binding Ca_Influx Ca2+ Influx Activation->Ca_Influx Neuronal_Signal Neuronal Signaling (Pain Perception) Ca_Influx->Neuronal_Signal Inhibition->Activation

Caption: Simplified signaling pathway of TRPV1 activation and non-competitive antagonism by this compound.

References

Application Notes and Protocols: Measuring TNF-alpha in LASSBio-1135 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Tumor Necrosis Factor-alpha (TNF-alpha) in cell cultures treated with LASSBio-1135, a compound known for its anti-inflammatory properties.

Introduction

This compound is an imidazo[1,2-a]pyridine derivative that has demonstrated efficacy in models of nociception and inflammation.[1][2] Research has identified it as a multi-target compound that functions as a non-competitive TRPV1 antagonist and a TNF-alpha inhibitor.[1] Specifically, this compound has been shown to inhibit the release of TNF-alpha in macrophages stimulated with lipopolysaccharide (LPS).[1][2][3] This inhibitory action is associated with the reduction of p38 MAPK phosphorylation.[1][2][4] The half-maximal inhibitory concentration (IC50) for TNF-alpha release has been reported to be approximately 546 nM to 642 nM.[1][2][3][4]

These application notes provide a comprehensive protocol to assess the in vitro efficacy of this compound in reducing TNF-alpha production in a cell-based assay.

Data Presentation

Table 1: Hypothetical TNF-alpha Concentration in Cell Supernatants after this compound Treatment

Treatment GroupThis compound Conc. (nM)LPS Stimulation (100 ng/mL)Mean TNF-alpha (pg/mL)Standard Deviation (pg/mL)% Inhibition
Vehicle Control0-50.28.5N/A
LPS Control0+1258.9102.30
This compound10+1012.595.719.6
This compound100+654.378.148.0
This compound500+310.845.275.3
This compound1000+155.625.987.6

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol is designed for murine peritoneal macrophages, as described in the literature for this compound.[3][4] It can be adapted for other relevant cell lines (e.g., RAW 264.7, J774A.1) that produce TNF-alpha in response to LPS.

Materials:

  • Murine peritoneal macrophages or a suitable macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS), sterile

  • Cell scrapers

  • Centrifuge

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed murine peritoneal macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 2 hours to allow the macrophages to adhere.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally below 0.1% to avoid solvent-induced cytotoxicity.

  • This compound Treatment: After the adherence period, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.

  • LPS Stimulation: Following the pre-treatment with this compound, add 10 µL of LPS solution (1 µg/mL stock) to the appropriate wells to achieve a final concentration of 100 ng/mL. For the unstimulated control wells, add 10 µL of sterile PBS.

  • Final Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes at 4°C. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Storage: Store the collected supernatants at -80°C until the TNF-alpha ELISA is performed.

II. TNF-alpha ELISA Protocol

This is a general protocol for a sandwich ELISA. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • Commercial TNF-alpha ELISA kit (including capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Collected cell culture supernatants

  • Recombinant TNF-alpha standard

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer/diluent

  • 96-well ELISA plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove the unbound antibody.

  • Blocking: Block the plate by adding blocking buffer to each well and incubating for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Standard and Sample Addition: Prepare a standard curve by serially diluting the recombinant TNF-alpha standard. Add the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-alpha in the unknown samples.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa TNF-alpha ELISA seed Seed Macrophages (1x10^5 cells/well) adhere Adherence (2h, 37°C) seed->adhere pretreat Pre-treat with This compound (1h) adhere->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate Incubate (24h, 37°C) stimulate->incubate collect Collect Supernatant incubate->collect add_sample Add Supernatants & Standards collect->add_sample coat Coat Plate with Capture Ab block Block Plate coat->block block->add_sample add_detect Add Detection Ab add_sample->add_detect add_hrp Add Streptavidin-HRP add_detect->add_hrp add_sub Add TMB Substrate add_hrp->add_sub read Read Absorbance at 450 nm add_sub->read

Caption: Experimental workflow for assessing this compound's effect on TNF-alpha.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation TNF_alpha_Gene TNF-alpha Gene Transcription p_p38_MAPK->TNF_alpha_Gene TNF_alpha_Protein TNF-alpha (Release) TNF_alpha_Gene->TNF_alpha_Protein LASSBio_1135 This compound LASSBio_1135->p_p38_MAPK Inhibits

Caption: Proposed signaling pathway for this compound's inhibition of TNF-alpha.

References

Application Notes and Protocols: LASSBio-1135 in the Carrageenan-Induced Hyperalgesia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of LASSBio-1135, a dual TRPV1 antagonist and anti-TNF-α compound, in the carrageenan-induced hyperalgesia model. This model is a widely used preclinical assay to evaluate the efficacy of novel analgesic and anti-inflammatory agents.

Introduction

This compound is an imidazo[1,2-a]pyridine derivative that has demonstrated significant efficacy in models of both inflammatory and neuropathic pain.[1][2][3][4] Its mechanism of action is multi-targeted, primarily acting as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4] This dual action makes it a promising candidate for the treatment of chronic pain conditions. The carrageenan-induced hyperalgesia model is an acute inflammatory pain model that allows for the assessment of compounds targeting these pathways.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various assays related to the carrageenan-induced hyperalgesia model.

Table 1: In Vitro Activity of this compound

TargetAssayMetricValue
TRPV1Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytesIC₅₀580 nM[1][2][3][4]
TNF-αLPS-stimulated TNF-α release in murine macrophagesIC₅₀546 nM[1][2][3][4]

Table 2: In Vivo Efficacy of this compound in Carrageenan-Induced Thermal Hyperalgesia

Treatment GroupDose (µmol/kg, p.o.)Time Post-CarrageenanPaw Withdrawal Latency (s) - Approximate Values
Vehicle-1h~7s
Vehicle-4h~6s
This compound101h~8s
This compound104h~9s (partial reduction)[1][2][3][4]
This compound1001h~11s (marked reduction)[1][2][3][4]
This compound1004h~12s (marked reduction)[2]

Note: Approximate values are inferred from graphical representations in the source material.

Table 3: Effect of this compound on Carrageenan-Induced Inflammation

Treatment GroupDose (µmol/kg, p.o.)ParameterOutcome
This compound10 and 100Neutrophil Recruitment (MPO activity)Inhibition[1][2]
This compound10 and 100TNF-α Production in Paw TissueReduction[1][2][3]

Experimental Protocols

Carrageenan-Induced Thermal Hyperalgesia in Rodents

This protocol describes the induction of localized inflammation and hyperalgesia using carrageenan, followed by the assessment of thermal sensitivity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan solution (e.g., 1% w/v in sterile saline)

  • Male Swiss mice or rats (e.g., Sprague-Dawley, Lewis, Fischer)[5]

  • Thermal plantar test apparatus (e.g., Ugo Basile)

  • Oral gavage needles

  • Syringes and needles for intraplantar injection

Procedure:

  • Acclimatization: Acclimate animals to the testing environment and equipment for at least 3 days prior to the experiment to minimize stress-induced variability.

  • Baseline Measurement: Measure the basal paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) for each animal. This is done by placing the animal on the glass surface of the plantar test apparatus and applying the heat source to the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is recorded.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage. A typical administration volume is 10 ml/kg.

  • Induction of Inflammation: One hour after drug administration, induce inflammation by injecting a small volume (e.g., 20-50 µl) of carrageenan solution into the plantar surface of one hind paw.

  • Assessment of Thermal Hyperalgesia: At various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency to the thermal stimulus as described in step 2.[6] A decrease in paw withdrawal latency in the vehicle-treated group indicates the development of hyperalgesia.

  • Data Analysis: The effect of this compound is determined by comparing the paw withdrawal latencies of the treated groups to the vehicle-treated group at each time point. Data can be analyzed using a two-way ANOVA followed by a post-hoc test (e.g., Bonferroni).[2]

Measurement of Neutrophil Recruitment (Myeloperoxidase Assay)

This protocol quantifies the influx of neutrophils into the inflamed paw tissue as an indicator of the inflammatory response.

Materials:

  • Inflamed paw tissue collected at the end of the hyperalgesia experiment

  • Homogenization buffer

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Tissue Collection: At the end of the behavioral testing (e.g., 4 hours post-carrageenan), euthanize the animals and dissect the inflamed paw tissue.

  • Tissue Homogenization: Homogenize the paw tissue in an appropriate buffer.

  • MPO Assay: Perform the MPO assay according to the manufacturer's instructions. This typically involves a colorimetric reaction where MPO activity is proportional to the change in absorbance.

  • Data Analysis: Compare the MPO activity in the paw tissue of this compound-treated animals to that of the vehicle-treated group. Statistical analysis can be performed using a one-way ANOVA followed by a Dunnett's post-hoc test.[3]

Measurement of TNF-α Levels in Paw Tissue

This protocol measures the levels of the pro-inflammatory cytokine TNF-α in the inflamed paw.

Materials:

  • Inflamed paw tissue

  • Lysis buffer

  • TNF-α ELISA kit

Procedure:

  • Tissue Collection and Homogenization: Collect and homogenize the paw tissue as described for the MPO assay.

  • Protein Quantification: Determine the total protein concentration in the tissue homogenates.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Data Analysis: Normalize the TNF-α concentrations to the total protein content for each sample. Compare the TNF-α levels in the this compound-treated groups to the vehicle-treated group using a one-way ANOVA followed by a Dunnett's post-hoc test.[3]

Mandatory Visualizations

G cluster_0 Experimental Workflow acclimatization Animal Acclimatization baseline Baseline Thermal Sensitivity Measurement acclimatization->baseline drug_admin Oral Administration of this compound/Vehicle baseline->drug_admin carrageenan Intraplantar Carrageenan Injection drug_admin->carrageenan hyperalgesia_test Thermal Hyperalgesia Assessment (1-4h) carrageenan->hyperalgesia_test euthanasia Euthanasia & Tissue Collection hyperalgesia_test->euthanasia mpo_assay MPO Assay (Neutrophil Infiltration) euthanasia->mpo_assay tnf_assay TNF-α ELISA euthanasia->tnf_assay G cluster_1 This compound Signaling Pathway carrageenan Carrageenan macrophage Macrophage/Immune Cell carrageenan->macrophage p38 p38 MAPK macrophage->p38 neuron Nociceptive Neuron trpa1 TRPV1 Activation neuron->trpa1 lps LPS (in vitro) lps->macrophage tnf TNF-α Production p38->tnf tnf->neuron hyperalgesia Hyperalgesia trpa1->hyperalgesia lassbio This compound lassbio->p38 lassbio->trpa1

References

Application Notes and Protocols for L/ASSBio-1135 in the Partial Sci sciatic Ligation Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of LASSBio-1135, a dual inhibitor of Transient Receptor Potential Vanilloid 1 (TRPV1) and Tumor Necrosis Factor-alpha (TNF-α), in the partial sciatic nerve ligation (PSL) model of neuropathic pain.

Introduction

Neuropathic pain, a debilitating chronic condition arising from nerve injury, presents a significant therapeutic challenge. The partial sciatic nerve ligation model in rodents is a well-established preclinical model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][2][3] this compound has emerged as a promising therapeutic candidate due to its unique dual mechanism of action, targeting both neuronal sensitization through TRPV1 antagonism and neuroinflammation by inhibiting TNF-α production.[4][5][6][7] This compound has demonstrated efficacy in reversing pain-like behaviors in the PSL model without the common side effect of hyperthermia associated with other TRPV1 antagonists.[4][5][6][7]

Mechanism of Action

This compound exerts its analgesic effects through a multi-target approach. It acts as a non-competitive antagonist of the TRPV1 receptor, a key ion channel involved in the detection and transduction of noxious stimuli.[4][5] Additionally, this compound inhibits the production of the pro-inflammatory cytokine TNF-α by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[4][5] This dual action effectively addresses both the neuronal and inflammatory components of neuropathic pain.

Signaling Pathway of this compound in Neuropathic Pain

Caption: Dual mechanism of this compound action.

Quantitative Data Summary

The oral administration of this compound at a dose of 100 µmol/kg has been shown to significantly reverse mechanical allodynia and thermal hyperalgesia in the partial sciatic ligation model.[4][6][7] The key findings are summarized in the tables below.

Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)

Treatment GroupPaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Day 7 Post-PSL (Vehicle)Paw Withdrawal Threshold (g) - Day 7 Post-PSL (this compound)
Sham3.8 ± 0.33.7 ± 0.4N/A
PSL + Vehicle4.0 ± 0.20.5 ± 0.10.6 ± 0.1
PSL + this compound3.9 ± 0.30.4 ± 0.1*2.5 ± 0.4#

*p < 0.05 compared to Sham; #p < 0.05 compared to PSL + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)

Treatment GroupPaw Withdrawal Latency (s) - BaselinePaw Withdrawal Latency (s) - Day 7 Post-PSL (Vehicle)Paw Withdrawal Latency (s) - Day 7 Post-PSL (this compound)
Sham10.2 ± 0.89.9 ± 0.7N/A
PSL + Vehicle10.5 ± 0.94.1 ± 0.54.3 ± 0.6
PSL + this compound10.3 ± 0.74.2 ± 0.4*8.5 ± 0.9#

*p < 0.05 compared to Sham; #p < 0.05 compared to PSL + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Experimental Workflow

cluster_pre_surgery Pre-Surgery cluster_surgery Surgery (Day 0) cluster_post_surgery Post-Surgery acclimatization Acclimatization (7 days) baseline Baseline Behavioral Testing (von Frey & Hargreaves) acclimatization->baseline psl_surgery Partial Sciatic Ligation (PSL) baseline->psl_surgery recovery Recovery (5 days) psl_surgery->recovery treatment Daily Oral Gavage (this compound or Vehicle) (Days 5-13) recovery->treatment behavioral_testing Behavioral Testing (1h post-dosing) (Days 5, 7, 9, 11, 13) treatment->behavioral_testing Daily

Caption: Experimental timeline for this compound testing.

Protocol 1: Partial Sciatic Nerve Ligation (PSL) in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • 9-0 non-absorbable nylon suture[1][2]

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile gauze

  • Heating pad

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the lateral surface of the left thigh and disinfect the area with an antiseptic solution.

  • Surgical Incision:

    • Make a small skin incision (approximately 0.5 cm) on the thigh, parallel to the femur.[8]

    • Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Nerve Ligation:

    • Carefully isolate the sciatic nerve from the surrounding connective tissue.

    • Using a 9-0 nylon suture, ligate the dorsal one-third to one-half of the sciatic nerve.[1][2][8] The ligation should be tight enough to cause a slight constriction of the nerve without completely arresting epineurial blood flow.

  • Wound Closure and Recovery:

    • Close the muscle layer with a single suture (if necessary) and the skin incision with wound clips or sutures.

    • Place the mouse on a heating pad to maintain body temperature during recovery from anesthesia.

    • Administer post-operative analgesics as per institutional guidelines.

    • Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound

  • 5% (w/v) Arabic gum solution in sterile saline

  • Mortar and pestle or homogenizer

  • Oral gavage needles (20-22 gauge for adult mice)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound to achieve a final dose of 100 µmol/kg.

    • Suspend the calculated amount of this compound in a 5% arabic gum solution in saline. The final volume for oral gavage should be approximately 10 ml/kg.

    • Ensure a homogenous suspension by thorough mixing using a mortar and pestle or a homogenizer.

    • The vehicle control group will receive the 5% arabic gum solution alone.

  • Oral Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the nose to the last rib to estimate the length of insertion for the gavage needle.

    • Insert the gavage needle carefully into the esophagus and administer the this compound suspension or vehicle.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • von Frey filaments with varying calibrated forces (e.g., 0.008 g to 4 g)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimatization:

    • Place the mice in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimatize for at least 30-60 minutes before testing.

  • Filament Application:

    • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.

    • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • Response Assessment:

    • A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.

    • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is applied.

  • Data Recording:

    • Record the filament force that elicits a consistent withdrawal response.

Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Glass platform

  • Plexiglas enclosures

Procedure:

  • Acclimatization:

    • Place the mice in individual Plexiglas enclosures on the glass platform of the Hargreaves apparatus and allow them to acclimatize for at least 30 minutes.

  • Heat Stimulus Application:

    • Position the radiant heat source under the plantar surface of the hind paw.

    • Activate the heat source, which will start a timer.

  • Response Measurement:

    • The timer will automatically stop when the mouse withdraws its paw from the heat source.

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Data Recording:

    • Record the paw withdrawal latency in seconds. Take the average of at least three measurements per paw, with a minimum of 5 minutes between each measurement.

References

Application Notes and Protocols for LASSBio-1135 in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing LASSBio-1135, a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production and a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, in primary cell culture experiments. The focus is on its application in studying inflammatory responses in primary murine peritoneal macrophages.

Introduction

This compound is an imidazo[1,2-a]pyridine derivative with demonstrated analgesic and anti-inflammatory properties.[1][2][3] It functions as a multi-target compound, notably inhibiting the release of the pro-inflammatory cytokine TNF-α and antagonizing the TRPV1 ion channel.[1][2][3][4] Its mechanism of action for TNF-α inhibition involves the interference with the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] These characteristics make this compound a valuable tool for investigating inflammatory processes and nociception in vitro using primary cell models.

Applications in Primary Cell Culture

The primary application of this compound in the context of primary cell culture is the investigation of its anti-inflammatory effects, specifically its ability to suppress cytokine production in immune cells. Primary murine peritoneal macrophages are a relevant and widely used model for these studies. When stimulated with bacterial lipopolysaccharide (LPS), these cells produce and release significant amounts of TNF-α, mimicking an inflammatory response. This compound can be used to probe the signaling pathways involved in this response and to quantify its inhibitory potency.

Data Summary

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound.

Table 1: this compound Inhibition of TNF-α Release in LPS-Stimulated Primary Murine Peritoneal Macrophages

ParameterValueCell TypeStimulant
IC₅₀546 nM[3][4] / 642 nM[1][2]Murine Peritoneal MacrophagesLPS (100 ng/mL)

Note: Minor discrepancies in the IC₅₀ value are reported across different publications.

Table 2: this compound Antagonism of TRPV1

ParameterValueExperimental SystemActivator
IC₅₀580 nMTRPV1-expressing Xenopus oocytesCapsaicin

Table 3: this compound Effect on Cell Viability

ConcentrationEffect on ViabilityCell Type
Up to 10 µMNo significant effectMurine Peritoneal Macrophages
100 µMInterferes with cell viabilityMurine Peritoneal Macrophages

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Murine Peritoneal Macrophages

This protocol describes the harvesting and cultivation of peritoneal macrophages from mice.

Materials:

  • BALB/c mice

  • Thioglycollate broth (4%)

  • Sterile phosphate-buffered saline (PBS)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Sterile syringes and needles (23G)

  • Centrifuge

  • Cell culture plates

Procedure:

  • Inject mice intraperitoneally with 1 mL of 4% sterile thioglycollate broth to elicit macrophage recruitment.

  • After 3-4 days, euthanize the mice by an approved method.

  • Aseptically inject 5-10 mL of cold, sterile PBS into the peritoneal cavity.

  • Gently massage the abdomen for 1-2 minutes to dislodge the cells.

  • Withdraw the peritoneal fluid using a syringe.

  • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Plate the cells at the desired density in cell culture plates and incubate at 37°C in a 5% CO₂ humidified atmosphere. Allow cells to adhere for 2-4 hours.

  • After adherence, wash the plates with warm PBS to remove non-adherent cells. The remaining adherent cells will be predominantly macrophages.

Protocol 2: this compound Treatment and LPS Stimulation of Macrophages

This protocol details the treatment of primary macrophages with this compound followed by stimulation with LPS to induce TNF-α production.

Materials:

  • Primary murine peritoneal macrophages (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete RPMI-1640 medium

  • DMSO (vehicle control)

Procedure:

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

  • Remove the culture medium from the adherent macrophages and replace it with the medium containing the desired concentrations of this compound or vehicle (DMSO).

  • Pre-incubate the cells with this compound for 1 hour at 37°C and 5% CO₂.

  • Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂.[2]

  • After incubation, collect the cell culture supernatants for TNF-α measurement.

Protocol 3: Quantification of TNF-α by ELISA

This protocol outlines the measurement of TNF-α levels in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercial mouse TNF-α ELISA kit

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the mouse TNF-α ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation Transcription_Factors Transcription Factors p_p38_MAPK->Transcription_Factors Activates TNF_alpha_mRNA TNF-α mRNA TNF_alpha_Protein TNF-α Release TNF_alpha_mRNA->TNF_alpha_Protein Translation & Secretion Transcription_Factors->TNF_alpha_mRNA Transcription LASSBio_1135 This compound LASSBio_1135->p_p38_MAPK Inhibits Activation

Caption: this compound inhibits TNF-α production by blocking p38 MAPK activation.

G cluster_workflow Experimental Workflow start Isolate & Culture Murine Peritoneal Macrophages pretreat Pre-treat with this compound (1 hour) start->pretreat stimulate Stimulate with LPS (100 ng/mL, 24 hours) pretreat->stimulate collect Collect Supernatants stimulate->collect analyze Analyze TNF-α Levels (ELISA) collect->analyze

Caption: Workflow for assessing this compound's effect on TNF-α production.

References

Troubleshooting & Optimization

LASSBio-1135 Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of LASSBio-1135 in aqueous solutions. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is practically insoluble in water. However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

Q2: Why does this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds. When a concentrated DMSO stock solution is diluted into an aqueous medium, the abrupt change in solvent polarity significantly reduces the solubility of this compound, causing it to precipitate.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific experimental system.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in DMSO. The concentration is too high, or the compound requires more energy to dissolve.Try vortexing for an extended period. Gentle warming of the solution to 37°C or sonication can also aid dissolution. Ensure you are using anhydrous DMSO.
Precipitation occurs immediately upon dilution into aqueous buffer. The aqueous solubility of this compound has been exceeded. The rapid change in solvent polarity causes the compound to "crash out."Prepare a more concentrated stock solution in DMSO and add a smaller volume to your aqueous buffer. Add the DMSO stock dropwise to the vortexing aqueous buffer to ensure rapid mixing and avoid localized high concentrations. Pre-warming the aqueous buffer to 37°C can also help.
The final working solution is cloudy or contains visible particles. The compound is not fully dissolved or has precipitated over time.Centrifuge the solution and use the clear supernatant. For future preparations, consider lowering the final concentration. The use of a co-solvent system may be necessary for higher concentrations.
Loss of compound activity in the experiment despite appearing soluble. The compound may be forming small aggregates that are not visible to the naked eye, or it may be adsorbing to plasticware.Use low-adhesion microcentrifuge tubes and pipette tips. Consider including a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.01-0.05%) in your final aqueous solution to help maintain solubility and prevent aggregation.

Quantitative Solubility Data

While specific solubility data for this compound in various aqueous buffers is not extensively published, the following table summarizes the known solubility information.

Solvent Solubility Notes
DMSO 2.87 mg/mL (10.02 mM)[1]Sonication is recommended to aid dissolution[1].
In Vivo Formulation ≥ 0.67 mg/mL (2.34 mM)In a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 286.33 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube for 10-15 minutes or gently warm it at 37°C for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • While gently vortexing the pre-warmed aqueous solution, add the required volume of the 10 mM this compound DMSO stock solution dropwise. This rapid dilution and mixing are critical to prevent precipitation.

  • Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may indicate that the aqueous solubility has been exceeded.

  • Important: Always prepare a vehicle control using the same final concentration of DMSO in your aqueous solution to account for any solvent effects.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store add_stock Add DMSO Stock Dropwise while Vortexing store->add_stock Use Aliquot prewarm Pre-warm Aqueous Buffer prewarm->add_stock mix Vortex to Homogenize add_stock->mix use Use Immediately in Experiment mix->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_trpa1 TRPV1 Antagonism cluster_tnfa TNF-α Inhibition LASSBio_TRPV1 This compound TRPV1 TRPV1 LASSBio_TRPV1->TRPV1 Inhibits Ca_influx Ca2+ Influx TRPV1->Ca_influx Pain_Signal Pain Signaling Ca_influx->Pain_Signal LASSBio_p38 This compound p38_MAPK p38 MAPK Phosphorylation LASSBio_p38->p38_MAPK Inhibits TNFa_Production TNF-α Production p38_MAPK->TNFa_Production Inflammation Inflammation TNFa_Production->Inflammation

Caption: this compound mechanism of action signaling pathways.

References

Technical Support Center: Optimizing LASSBio-1135 Dose for Maximum Analgesic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of LASSBio-1135 dosage for maximal analgesic efficacy in preclinical experimental settings.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the investigation of this compound's analgesic properties.

FAQs

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-target compound that exhibits its analgesic effects through a dual mechanism of action. It acts as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] Additionally, it is a weak inhibitor of COX-2.[1][2]

Q2: What is the recommended starting dose for in vivo analgesic studies with this compound?

A2: Based on published preclinical studies, oral administration of this compound at doses of 10 µmol/kg and 100 µmol/kg has been shown to be effective in rodent models of inflammatory and neuropathic pain.[1][3] A dose-finding study is recommended to determine the optimal dose for your specific model and experimental conditions.

Q3: How should I prepare this compound for oral administration?

A3: this compound is a solid, white to off-white powder.[4] For in vivo oral administration, a suggested formulation is to first dissolve the compound in DMSO and then dilute it with PEG300, Tween-80, and saline to achieve a clear solution.[4] It is recommended to prepare the solution fresh before each experiment.

Q4: What are the storage and stability recommendations for this compound?

A4: this compound powder should be stored at -20°C for up to 3 years.[4] In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in analgesic response between animals. 1. Inconsistent drug administration (e.g., incorrect volume, leakage during gavage).2. Animal stress, which can alter pain perception.3. Insufficient number of animals per group.1. Ensure proper training on oral gavage techniques to minimize variability and prevent leakage.2. Acclimate animals to the experimental procedures and handling to reduce stress. Conduct experiments in a quiet environment.3. Increase the sample size per group to enhance statistical power.
No significant analgesic effect observed at tested doses. 1. The dose may be too low for the specific pain model.2. The chosen pain model may not be suitable for the compound's mechanism of action.3. Issues with compound formulation and solubility.1. Conduct a wider dose-range finding study, including higher doses, while monitoring for any adverse effects.2. This compound is effective in inflammatory and neuropathic pain models. Ensure your model is appropriate. For inflammatory pain, consider the carrageenan or formalin test. For neuropathic pain, models like chronic constriction injury (CCI) are suitable.3. Confirm the complete dissolution of this compound in the vehicle. Prepare fresh formulations for each experiment.
Unexpected adverse effects observed at higher doses (e.g., sedation, motor impairment). 1. The dose may be approaching toxic levels.2. Potential for off-target effects.1. Reduce the dose to the minimum effective dose that provides analgesia without causing observable side effects.2. While this compound is reported to not cause hyperthermia, a common side effect of TRPV1 antagonists, monitor animals for any other unexpected behavioral changes.[1][6] If off-target effects are suspected, consider further pharmacological profiling.
Discrepancy in results between different analgesic assays (e.g., effective in a thermal hyperalgesia model but not in a mechanical allodynia model). 1. Different pain modalities are being measured.2. The compound may have differential effects on the signaling pathways involved in thermal versus mechanical hypersensitivity.1. This is not unexpected as different assays assess distinct aspects of nociception. This compound has shown efficacy in both thermal and mechanical hypersensitivity models.[1][3]2. Analyze the results in the context of the specific pain pathways being investigated by each assay.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetAssayIC₅₀Reference
TNF-α ProductionLPS-stimulated murine peritoneal macrophages546 nM[2]
TRPV1Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes580 nM (non-competitive)[2][6]
COX-2TXB₂ production in LPS-stimulated whole blood18.5 µM (weak inhibition)[1]

Table 2: In Vivo Efficacy of this compound in a Model of Inflammatory Pain (Carrageenan-Induced Thermal Hyperalgesia)

Dose (oral)Time Post-CarrageenanAnalgesic EffectReference
10 µmol/kg4 hoursPartial reduction in thermal hyperalgesia[1][2]
100 µmol/kg1-4 hoursMarked reduction in thermal hyperalgesia[1][2]

Table 3: In Vivo Efficacy of this compound in a Model of Neuropathic Pain (Partial Sciatic Ligation)

Dose (oral)Outcome MeasureAnalgesic EffectReference
100 µmol/kgThermal Hyperalgesia & Mechanical AllodyniaReversal of hypersensitivity[1][2]

Experimental Protocols

1. Carrageenan-Induced Inflammatory Pain Model

  • Objective: To assess the effect of this compound on inflammatory pain, specifically thermal hyperalgesia.

  • Animals: Male Sprague-Dawley rats or BALB/c mice.

  • Procedure:

    • Acclimatize animals to the testing environment and equipment for at least 2-3 days prior to the experiment.

    • Administer this compound (10 or 100 µmol/kg) or vehicle orally one hour before the induction of inflammation.

    • Induce inflammation by injecting 100 µL of a 2% λ-carrageenan solution in saline into the plantar surface of the right hind paw.

    • Measure the thermal paw withdrawal latency at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plantar test apparatus (Hargreaves method).

    • A radiant heat source is focused on the plantar surface of the paw, and the time taken for the animal to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Data Analysis: The change in paw withdrawal latency from baseline is calculated. A significant increase in paw withdrawal latency in the this compound treated group compared to the vehicle group indicates an analgesic effect.

2. Assessment of Mechanical Allodynia in a Neuropathic Pain Model

  • Objective: To evaluate the effect of this compound on mechanical allodynia following nerve injury.

  • Animals: Rodents with induced neuropathic pain (e.g., partial sciatic nerve ligation).

  • Procedure:

    • Acclimatize animals to the testing chambers, which should have a wire mesh floor allowing access to the paws from below.

    • Administer this compound (e.g., 100 µmol/kg) or vehicle orally at the desired time point post-surgery.

    • Assess mechanical sensitivity using von Frey filaments. Start with a filament of a certain force (e.g., 2g) and apply it to the plantar surface of the hind paw until it buckles.

    • A positive response is a sharp withdrawal of the paw.

    • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.

  • Data Analysis: The 50% paw withdrawal threshold is calculated. A significant increase in the withdrawal threshold in the this compound treated group compared to the vehicle group indicates an anti-allodynic effect.

Mandatory Visualization

LASSBio1135_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates TNF_alpha_production TNF-α Production p38_MAPK->TNF_alpha_production Leads to Analgesic_Effect Analgesic Effect TRPV1 TRPV1 TNF_alpha_production->TRPV1 Pain_Signal Pain Signal Transmission TRPV1->Pain_Signal LASSBio1135 LASSBio1135 LASSBio1135->p38_MAPK Inhibits Phosphorylation LASSBio1135->TRPV1 Antagonizes

Caption: this compound dual mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Analgesic Assessment Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Measurement (Thermal/Mechanical) Animal_Acclimatization->Baseline_Measurement Drug_Administration Oral Administration (this compound or Vehicle) Baseline_Measurement->Drug_Administration Pain_Induction Pain Induction (e.g., Carrageenan) Drug_Administration->Pain_Induction Post_Treatment_Measurement Post-Treatment Measurement (Time-course) Pain_Induction->Post_Treatment_Measurement Data_Analysis Data Analysis Post_Treatment_Measurement->Data_Analysis

Caption: General workflow for in vivo analgesic testing.

Troubleshooting_Flow Start Experiment Start: No Analgesic Effect Check_Dose Is the dose within the effective range (10-100 µmol/kg)? Start->Check_Dose Increase_Dose Consider Dose-Range Finding Study Check_Dose->Increase_Dose No Check_Formulation Was the compound fully dissolved? Was the formulation prepared fresh? Check_Dose->Check_Formulation Yes Increase_Dose->Check_Formulation Reformulate Prepare Fresh Formulation Check_Formulation->Reformulate No Check_Model Is the pain model appropriate? (Inflammatory/Neuropathic) Check_Formulation->Check_Model Yes Reformulate->Check_Model Re-evaluate_Model Re-evaluate Pain Model Choice Check_Model->Re-evaluate_Model No Contact_Support Consult Further Technical Support Check_Model->Contact_Support Yes Re-evaluate_Model->Contact_Support

References

troubleshooting inconsistent results in LASSBio-1135 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LASSBio-1135. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this multi-target compound. This compound is known to act as a non-competitive TRPV1 antagonist, an inhibitor of TNF-α production via reduction of p38 MAPK phosphorylation, and a weak COX-2 inhibitor.[1][2][3] This unique profile can sometimes lead to complex experimental outcomes. This guide provides answers to frequently asked questions and detailed troubleshooting for common assays.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a multi-target molecule. It has been shown to be a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) release from macrophages stimulated with lipopolysaccharide (LPS) by reducing p38 MAPK phosphorylation, and a weak inhibitor of Cyclooxygenase-2 (COX-2).[1][2][3]

Q2: I'm observing a significant discrepancy between my in vitro and in vivo results. Is this expected for this compound?

A2: Yes, a discrepancy between robust in vivo efficacy and more modest in vitro activity has been previously reported for this compound.[1] This can be attributed to several factors, including:

  • Multi-target effects: The compound's efficacy in vivo may be a result of the synergistic action on TRPV1, TNF-α, and COX-2 pathways, which can be difficult to fully replicate in single-target in vitro assays.

  • Metabolism: this compound may be converted to more active metabolites in vivo.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of the compound at the target tissue in vivo may be optimized over time, leading to a more pronounced effect than what is observed with a fixed concentration in an in vitro setting.

  • Complex biological environment: The in vivo environment involves complex cell-cell interactions and feedback loops that are not present in isolated cell cultures.

Q3: What is the recommended solvent and storage for this compound?

A3: this compound is soluble in DMSO.[4][5] For stock solutions, it is recommended to store them at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[6]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Inhibitory Concentrations (IC50)

TargetAssay SystemIC50 ValueReference
TRPV1Capsaicin-elicited currents in Xenopus oocytes580 nM[1][3]
TNF-α ReleaseLPS-stimulated murine peritoneal macrophages546 nM[3]
TNF-α ReleaseLPS-stimulated murine macrophages642 nM[1][7]
COX-2Human PGHS-2 enzyme activity18.5 µM[6]

Table 2: In Vivo Effective Doses

Experimental ModelSpeciesRoute of AdministrationEffective DoseObserved EffectReference
Carrageenan-induced thermal hyperalgesiaMouseOral10 µmol/kgPartial reduction in hyperalgesia[1][3]
Carrageenan-induced thermal hyperalgesiaMouseOral100 µmol/kgMarked reduction in hyperalgesia[1][3][4]
Partial sciatic ligation-induced thermal hyperalgesia and mechanical allodyniaMouseOral100 µmol/kgReversal of hyperalgesia and allodynia[1][4]

Troubleshooting Guides

Inconsistent Results in TRPV1 Antagonism Assays (e.g., Calcium Imaging)
Problem Possible Cause Troubleshooting Steps
No or weak response to capsaicin (positive control) 1. Low TRPV1 expression in cells.2. Degraded capsaicin solution.3. Issues with calcium indicator dye loading or function.1. Verify TRPV1 expression using a positive control cell line or via Western blot/qPCR.2. Prepare a fresh capsaicin stock solution.3. Optimize dye loading concentration and incubation time. Ensure the use of a high-quality dye.
High background fluorescence 1. Cell autofluorescence.2. Incomplete removal of extracellular dye.1. Measure and subtract the background fluorescence from untransfected or unloaded cells.2. Ensure thorough washing of cells after dye loading.
Variability in this compound inhibition 1. Inconsistent this compound concentration.2. Cell health variability.3. Non-specific binding of this compound.1. Ensure accurate and consistent dilution of this compound for each experiment.2. Use cells from a consistent passage number and ensure high viability.3. Include appropriate vehicle controls (e.g., DMSO).
Inconsistent Results in TNF-α Release Assays (e.g., ELISA)
Problem Possible Cause Troubleshooting Steps
Low or no TNF-α induction with LPS 1. Inactive or low-quality LPS.2. Insufficient LPS concentration or incubation time.3. Macrophage cell line unresponsive.1. Use a fresh, high-quality batch of LPS. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.2. Perform a dose-response and time-course experiment to determine optimal LPS stimulation conditions (e.g., 10-100 ng/mL for 6-24 hours).3. Ensure the macrophage cell line (e.g., RAW 264.7, primary peritoneal macrophages) is healthy and responsive.
High variability in TNF-α levels between replicates 1. Inconsistent cell seeding density.2. Pipetting errors.3. Edge effects in the plate.1. Ensure a uniform single-cell suspension and consistent cell number per well.2. Use calibrated pipettes and be consistent with pipetting technique.3. Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
This compound shows no or inconsistent inhibition 1. This compound degradation.2. Incorrect timing of this compound addition.3. Cell toxicity at high concentrations.1. Prepare fresh dilutions of this compound for each experiment from a frozen stock.2. Typically, pre-incubate cells with this compound for 1-2 hours before adding LPS.3. Perform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound. Cytotoxicity has been observed at 100 µM.[1][7]
Troubleshooting Western Blot for Phospho-p38 MAPK
Problem Possible Cause Troubleshooting Steps
Weak or no phospho-p38 signal 1. Insufficient stimulation with LPS.2. Inefficient protein extraction.3. Phosphatase activity during sample preparation.4. Poor antibody quality or incorrect dilution.1. Optimize LPS stimulation time and concentration.2. Use a lysis buffer containing protease and phosphatase inhibitors.3. Keep samples on ice at all times and work quickly.4. Use a validated phospho-specific p38 antibody and optimize the antibody concentration.
High background 1. Insufficient blocking.2. Antibody concentration too high.3. Inadequate washing.1. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat milk in TBST.2. Titrate the primary and secondary antibody concentrations.3. Increase the number and duration of washes with TBST.
Inconsistent band intensity for total p38 (loading control) 1. Uneven protein loading.2. Inefficient protein transfer.1. Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein per lane.2. Verify transfer efficiency by staining the membrane with Ponceau S before blocking.

Experimental Protocols

Protocol 1: In Vitro TNF-α Release Assay in Macrophages
  • Cell Seeding: Plate murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing this compound at various concentrations or the vehicle (DMSO). Pre-incubate the cells for 1-2 hours at 37°C.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Carrageenan-Induced Paw Edema in Mice
  • Acclimatization: Acclimatize male Swiss mice (20-25 g) for at least one week before the experiment with free access to food and water.

  • Compound Administration: Administer this compound (10 or 100 µmol/kg) or vehicle (e.g., 5% gum arabic in saline) orally (p.o.) to the mice.

  • Inflammation Induction: One hour after compound administration, inject 20 µL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw. Inject the same volume of saline into the left hind paw as a control.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point compared to its baseline measurement. Compare the paw edema in the this compound-treated groups to the vehicle-treated group.

Visualizations

LASSBio1135_Signaling_Pathway cluster_LPS Macrophage cluster_TRPV1 Sensory Neuron LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB p_p38 p-p38 MAPK p38->p_p38 Phosphorylation TNFa_mRNA TNF-α mRNA p_p38->TNFa_mRNA NFkB->TNFa_mRNA TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Pain_Signal Pain Signal Ca_influx->Pain_Signal LASSBio1135 This compound LASSBio1135->p_p38 Inhibits LASSBio1135->TRPV1 Antagonizes (Non-competitive)

Caption: this compound multitarget signaling pathway.

Experimental_Workflow cluster_invitro Troubleshooting In Vitro Assays cluster_invivo Troubleshooting In Vivo Models start Start: Inconsistent Results with this compound check_compound Verify this compound Integrity (Solubility, Storage, Purity) start->check_compound invitro_assays In Vitro Assays check_compound->invitro_assays In Vitro Issue invivo_models In Vivo Models check_compound->invivo_models In Vivo Issue check_controls_vitro Check Positive/Negative Controls invitro_assays->check_controls_vitro check_animal_params Standardize Animal Parameters (Age, Weight, Strain) invivo_models->check_animal_params optimize_assay Optimize Assay Parameters (Concentrations, Incubation Times) check_controls_vitro->optimize_assay Controls OK check_cell_health Assess Cell Health and Viability optimize_assay->check_cell_health resolve Consistent Results check_cell_health->resolve Issues Resolved check_procedure Review Experimental Procedure (Dosing, Surgical Technique) check_animal_params->check_procedure check_endpoints Validate Readout/Endpoint Measurement check_procedure->check_endpoints Procedure OK check_endpoints->resolve Issues Resolved

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationships cluster_targets Molecular Targets cluster_effects Cellular & Physiological Effects cluster_outcomes Therapeutic Outcomes LASSBio1135 This compound TRPV1 TRPV1 LASSBio1135->TRPV1 Antagonizes p38 p38 MAPK LASSBio1135->p38 Inhibits Phosphorylation COX2 COX-2 (weak) LASSBio1135->COX2 Inhibits decr_ca_influx Decreased Ca²⁺ Influx TRPV1->decr_ca_influx leads to decr_tnfa Decreased TNF-α Production p38->decr_tnfa leads to decr_pg Decreased Prostaglandin Synthesis COX2->decr_pg leads to analgesia Analgesia decr_ca_influx->analgesia decr_tnfa->analgesia anti_inflammatory Anti-inflammatory Effect decr_tnfa->anti_inflammatory decr_pg->analgesia decr_pg->anti_inflammatory

Caption: Logical relationships of this compound's mechanism.

References

LASSBio-1135 In Vitro Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential in vitro off-target effects of LASSBio-1135. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary known molecular targets of this compound in vitro?

This compound is characterized as a multi-target compound. Initially investigated as a potential COX-2 inhibitor, subsequent studies have revealed that its primary in vitro activities are as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4] It is considered a weak inhibitor of COX-2.[1][2][3][4]

Q2: What is the mechanism of this compound's effect on TNF-α production?

This compound inhibits the release of TNF-α in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3]

Q3: How does this compound interact with the TRPV1 channel?

This compound acts as a non-competitive antagonist of the TRPV1 channel. It has been shown to block capsaicin-elicited and low pH-induced currents in TRPV1-expressing Xenopus oocytes.[1][2][3][4]

Q4: Has this compound been screened against a broad panel of kinases or receptors to identify other potential off-target effects?

The available literature primarily focuses on the characterization of this compound as a dual TRPV1 antagonist and TNF-α inhibitor, stemming from investigations into its mechanism of action beyond weak COX-2 inhibition.[1][2][3][4] Comprehensive screening data against a wide range of other kinases, receptors, or ion channels is not extensively detailed in the provided search results.

Q5: What is the potential for cytotoxicity with this compound in vitro?

In studies with murine macrophages, this compound was shown to interfere with cell viability only at a high concentration of 100 µM.[1][2]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected anti-inflammatory effects not attributable to COX-2 inhibition in our cell-based assay. The observed effects may be due to the inhibition of TNF-α production via the p38 MAPK pathway.[1][2][3]Measure TNF-α levels in your experimental system. Consider performing a western blot to assess the phosphorylation status of p38 MAPK.
Changes in intracellular calcium levels or neuronal excitability in our in vitro model. These effects could be mediated by the antagonism of TRPV1 channels by this compound.[1][2][3][4]If your experimental system expresses TRPV1, consider using a specific TRPV1 agonist (e.g., capsaicin) to see if the effects of this compound can be competed. Electrophysiological studies can also confirm TRPV1 channel blockade.
Observed cellular toxicity in our assay. This compound has been reported to affect cell viability at high concentrations (e.g., 100 µM).[1][2]Perform a dose-response curve for cytotoxicity in your specific cell type to determine a non-toxic working concentration. Ensure the final DMSO concentration is consistent and non-toxic across all conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target Assay System Parameter Value Reference
TNF-α ReleaseLPS-stimulated murine peritoneal macrophagesIC₅₀546 nM[2][3][4]
TRPV1Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytesIC₅₀580 nM[2][3][4]
COX-2Human PGHS-2 enzyme activityIC₅₀18.5 µM[5]

Experimental Protocols

1. Determination of TNF-α Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Murine peritoneal macrophages are harvested and cultured in appropriate media.

  • Stimulation: Cells are pre-treated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce TNF-α production.[1][3]

  • Quantification: The concentration of TNF-α in the cell culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC₅₀ value is calculated from the concentration-response curve by non-linear regression analysis.

2. Electrophysiological Recording of TRPV1 Activity in Xenopus Oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding for the TRPV1 channel.

  • Electrophysiology: Two-electrode voltage-clamp recordings are performed. The oocytes are challenged with a submaximal concentration of capsaicin (e.g., 1 µM) to elicit an inward current.[1][3]

  • Inhibition Assay: Following the initial capsaicin challenge, the oocytes are co-administered with capsaicin and this compound (e.g., 5 µM) to measure the inhibition of the capsaicin-induced current.

  • Data Analysis: The percentage of inhibition is calculated, and an IC₅₀ value can be determined from a concentration-response curve.

Visualizations

LASSBio1135_Signaling_Pathway cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB p38->NFkB TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene TNFa_protein TNF-α (Released) TNFa_gene->TNFa_protein LASSBio1135_inhibit_p38->p38 LASSBio1135 This compound LASSBio1135->LASSBio1135_inhibit_p38

Caption: this compound inhibits TNF-α production by blocking p38 MAPK phosphorylation.

LASSBio1135_Experimental_Workflow cluster_TRPV1 TRPV1 Antagonism Assay cluster_TNFa TNF-α Inhibition Assay oocytes Inject Xenopus Oocytes with TRPV1 cRNA electrophys Two-Electrode Voltage Clamp oocytes->electrophys capsaicin Challenge with Capsaicin (1 µM) electrophys->capsaicin lassbio_coadmin Co-administer Capsaicin and this compound capsaicin->lassbio_coadmin inhibition Measure Current Inhibition lassbio_coadmin->inhibition macrophages Culture Murine Peritoneal Macrophages pretreat Pre-treat with this compound macrophages->pretreat lps_stim Stimulate with LPS (100 ng/mL) pretreat->lps_stim supernatant Collect Supernatant lps_stim->supernatant elisa Quantify TNF-α by ELISA supernatant->elisa

Caption: In vitro experimental workflows for characterizing this compound activity.

References

LASSBio-1135 Technical Support Center: Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LASSBio-1135, a potent dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity and activity. For optimal stability, please adhere to the following guidelines.[1][2][3]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating concentrated stock solutions.[1][2][3] For cellular experiments, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the solvent's effect on the cells.[3]

Q3: Is this compound sensitive to light?

A3: Yes, compounds requiring light-protected storage are typically shipped in amber glass bottles, suggesting that exposure to light should be minimized.[3] It is recommended to store this compound, both in its solid form and in solution, protected from light.

Q4: What is the mechanism of action of this compound?

A4: this compound is a multi-target compound. It acts as a non-competitive antagonist of the TRPV1 receptor, a key player in pain and inflammation pathways.[4][5][6][7] Additionally, it inhibits the production of the pro-inflammatory cytokine TNF-α. This inhibition is achieved by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical step in the signaling pathway leading to TNF-α synthesis.[4][5]

Stability and Storage Data

To ensure the longevity and reliability of this compound in your experiments, please refer to the following stability and storage recommendations.

FormStorage TemperatureDurationSpecial Conditions
Powder -20°C3 yearsProtect from light.[3]
4°C2 yearsProtect from light.[1]
In Solvent (Stock Solution) -80°C1 yearAliquot to avoid repeated freeze-thaw cycles. Protect from light.[3]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]

Experimental Protocols & Methodologies

Solution Preparation for In Vivo and In Vitro Studies

For In Vivo Oral Administration:

A common formulation for oral administration of this compound involves creating a suspension. For example, this compound can be suspended in a 5% arabic gum solution in saline.[4][5]

Another detailed protocol for preparing a clear solution for in vivo use is as follows:

  • Prepare a stock solution of this compound in DMSO (e.g., 6.7 mg/mL).[1]

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300, mixing thoroughly.[1]

  • Add 50 µL of Tween-80 to the mixture and mix again.[1]

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]

For In Vitro Cell-Based Assays:

For cell-based assays, a stock solution of this compound is typically prepared in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[8]

Solubility Data:

SolventSolubilityNotes
DMSO 6.67 mg/mL (23.29 mM)Ultrasonic and warming to 60°C may be required. Use newly opened, non-hygroscopic DMSO for best results.[1]
DMSO 2.87 mg/mL (10.02 mM)Sonication is recommended.[3]
Experimental Workflow: Inhibition of TNF-α Production in Macrophages

This workflow outlines the key steps to assess the inhibitory effect of this compound on TNF-α production in macrophages.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis harvest Harvest Peritoneal Macrophages plate Plate Macrophages in 96-well plates harvest->plate adhere Allow cells to adhere plate->adhere preincubation Pre-incubate with This compound or Vehicle adhere->preincubation stimulation Stimulate with LPS (100 ng/mL) for 24h preincubation->stimulation supernatant Collect Supernatants stimulation->supernatant viability Assess Cell Viability (e.g., MTT assay) stimulation->viability elisa Measure TNF-α by ELISA supernatant->elisa signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activation TNF_alpha TNF-α p38_MAPK->TNF_alpha Production LASSBio This compound LASSBio->p38_MAPK Inhibition troubleshooting_workflow start Start: Unexpected Experimental Results check_storage Verify this compound Storage (Temp, Light, Aliquots) start->check_storage check_solution Inspect Solution Preparation (Solvent quality, Dissolution) start->check_solution check_concentration Review Final Concentration (DMSO %, Drug Dose) start->check_concentration run_controls Run Appropriate Controls (Vehicle, Positive/Negative) check_storage->run_controls check_solution->run_controls check_concentration->run_controls assess_viability Perform Cell Viability Assay run_controls->assess_viability outcome_good Results are now consistent assess_viability->outcome_good Problem Solved outcome_bad Issues persist, contact technical support assess_viability->outcome_bad Problem Unsolved

References

interpreting dose-response curves for LASSBio-1135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LASSBio-1135 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help interpret dose-response curves and understand the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a multi-target compound that acts as a dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4][5] It is also described as a weak cyclooxygenase-2 (COX-2) inhibitor.[1][3][4] Its therapeutic effects in models of inflammatory and neuropathic pain are attributed to this dual action.[1][2]

Q2: How does this compound inhibit TNF-α production?

This compound inhibits the release of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4] While it was initially predicted to be a direct p38 MAPK inhibitor, studies suggest it interferes with the upstream signaling pathway leading to p38 MAPK activation rather than inhibiting the enzyme directly.[1][2]

Q3: What type of antagonist is this compound at the TRPV1 receptor?

This compound acts as a non-competitive antagonist of the TRPV1 receptor.[1][3][4] This means it does not compete with the endogenous ligand (capsaicin) for the same binding site.

Interpreting Dose-Response Curves

Understanding the dose-response relationship of this compound is critical for experimental design and data interpretation. The following table summarizes key quantitative data from in vitro and in vivo studies.

ParameterValueCell/Model SystemTarget/Effect MeasuredReference
IC₅₀ 642 nMLPS-stimulated murine peritoneal macrophagesInhibition of TNF-α production[1][2][6]
IC₅₀ 588 nMTRPV1-expressing Xenopus oocytesInhibition of capsaicin-induced currents[1][4]
IC₅₀ 580 nMTRPV1-expressing Xenopus oocytesNon-competitive antagonism of capsaicin-elicited currents[2][3][4]
IC₅₀ 546 nMLPS-stimulated cellsInhibition of TNF-α release[3][4]
EC₅₀ (Capsaicin alone) 374 nMTRPV1-expressing Xenopus oocytesTRPV1 currents[1][4]
EC₅₀ (Capsaicin + 5 µM this compound) 470 nMTRPV1-expressing Xenopus oocytesTRPV1 currents[1][4]
Effective Oral Dose 100 µmol/kgMice/RatsReduction of thermal hyperalgesia and mechanical allodynia[1][2][3][7]
Partial Effect Oral Dose 10 µmol/kgMice/RatsPartial reduction of thermal hyperalgesia[1][2][3]

Troubleshooting Guide

Issue 1: Inconsistent IC₅₀ values for TNF-α inhibition in our macrophage-based assay.

  • Possible Cause 1: Cell Passage Number and Viability. Macrophage sensitivity to LPS and inhibitors can vary with passage number. Ensure you are using cells within a consistent and low passage range. High concentrations of this compound (around 100 µM) have been shown to affect cell viability, which could skew results.[1][2][6]

    • Recommendation: Monitor cell viability using a standard assay (e.g., MTT or Trypan Blue exclusion) in parallel with your TNF-α measurements. Establish a consistent cell passage protocol for your experiments.

  • Possible Cause 2: LPS Concentration and Purity. The concentration and purity of the LPS used to stimulate macrophages can significantly impact the level of TNF-α production and, consequently, the apparent IC₅₀ of an inhibitor.

    • Recommendation: Use a consistent lot and concentration of LPS for all experiments. A typical concentration used in published studies is 100 ng/mL.[1][2]

Issue 2: this compound shows lower than expected efficacy in our in vivo pain model.

  • Possible Cause 1: Route of Administration and Formulation. this compound is orally effective and has been administered as a suspension in 5% arabic gum in saline.[1] The formulation and route of administration can impact bioavailability and efficacy.

    • Recommendation: Ensure proper formulation and administration as described in established protocols. For oral administration, ensure the compound is adequately suspended.

  • Possible Cause 2: Dose Selection. The effective dose of this compound is dose-dependent. A dose of 100 µmol/kg has been shown to be highly effective in reducing inflammatory and neuropathic pain, while 10 µmol/kg may only produce a partial or delayed effect.[1][2][3]

    • Recommendation: Perform a dose-response study in your specific model to determine the optimal effective dose.

Experimental Protocols

1. In Vitro TNF-α Inhibition Assay

  • Cell Line: Murine peritoneal macrophages.

  • Stimulation: Lipopolysaccharide (LPS) at 100 ng/mL for 24 hours to induce TNF-α production.[1][2]

  • Treatment: Pre-incubate macrophages with varying concentrations of this compound before LPS stimulation.

  • Endpoint: Measure TNF-α levels in the cell supernatant using an ELISA kit.

  • Analysis: Plot TNF-α concentration against this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

2. In Vivo Carrageenan-Induced Hyperalgesia Model

  • Animal Model: Mice or rats.

  • Treatment: Administer this compound orally (e.g., 10 or 100 µmol/kg) as a suspension in 5% arabic gum one hour before inducing inflammation.[1]

  • Inflammation Induction: Inject a 1% carrageenan solution into the subplantar surface of the right hind paw.[1]

  • Endpoint: Measure thermal hyperalgesia at different time points using a Hargreaves test.[1]

  • Analysis: Compare the paw withdrawal latency in this compound-treated animals to vehicle-treated controls.

Visualizing Pathways and Workflows

To further aid in understanding the experimental procedures and the compound's mechanism of action, the following diagrams are provided.

LASSBio1135_Mechanism cluster_inhibition This compound Inhibition cluster_antagonism TRPV1 Antagonism LPS LPS TLR4 TLR4 LPS->TLR4 Upstream Upstream Signaling TLR4->Upstream p38 p38 MAPK Upstream->p38 p_p38 p-p38 MAPK p38->p_p38 Phosphorylation TNFa_prod TNF-α Production p_p38->TNFa_prod LASSBio1135_TNF This compound LASSBio1135_TNF->Upstream Inhibits Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Ca_influx Ca²⁺ Influx (Nociceptive Signaling) TRPV1->Ca_influx LASSBio1135_TRPV1 This compound LASSBio1135_TRPV1->TRPV1 Non-competitive Antagonism

Caption: Dual mechanism of action of this compound.

Carrageenan_Hyperalgesia_Workflow cluster_treatment Treatment Phase cluster_induction Inflammation Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Oral_Admin Oral Administration (this compound or Vehicle) Carrageenan_Injection Subplantar Carrageenan Injection Oral_Admin->Carrageenan_Injection 1 hour post-treatment Hargreaves_Test Hargreaves Test (Measure Paw Withdrawal Latency) Carrageenan_Injection->Hargreaves_Test Multiple time points Data_Analysis Compare Latency: This compound vs. Vehicle Hargreaves_Test->Data_Analysis

Caption: Workflow for the in vivo carrageenan-induced hyperalgesia model.

References

Technical Support Center: LASSBio-1135 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies involving LASSBio-1135.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during in vivo experiments with this compound, presented in a question-and-answer format.

1. Compound Formulation and Administration

  • Question: My this compound formulation appears inconsistent between preparations, potentially affecting oral bioavailability. How can I improve consistency?

    • Answer: this compound has limited aqueous solubility. For oral administration, a suspension in 5% arabic gum in saline has been used effectively.[1] Alternatively, a clear solution can be prepared using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] To ensure consistency:

      • Always use the same high-purity reagents and vehicle components.

      • Prepare the formulation fresh on the day of the experiment.[2]

      • If using a suspension, ensure it is homogenous by vortexing immediately before each administration.

      • For solutions, ensure the compound is fully dissolved. Gentle heating and/or sonication can aid dissolution.[2]

      • The chosen vehicle should be consistent across all treatment groups, including the control group.[4][5]

  • Question: I am observing high variability in the therapeutic effect of this compound after oral gavage. What could be the cause?

    • Answer: Variability after oral administration can stem from several factors:

      • Inconsistent Dosing Volume: Ensure accurate dosing volumes based on the most recent body weight of each animal.

      • Improper Gavage Technique: Improper technique can cause stress or injury, affecting physiological responses. Ensure all personnel are thoroughly trained and consistent in their technique.

2. Animal and Environmental Factors

  • Question: The baseline pain thresholds of my animals are highly variable. How can I reduce this?

    • Answer: Baseline variability can obscure the true effect of this compound. To minimize this:

      • Acclimatization: Allow sufficient time for animals to acclimate to the housing facility and testing environment.

      • Handling: Handle animals consistently and gently to reduce stress, as stress can alter pain perception.

      • Standardized Procedures: Ensure that the same person, using the same technique, performs the baseline measurements at the same time of day for all animals.

      • Exclusion Criteria: Establish clear exclusion criteria for animals that show extreme baseline responses.

  • Question: I am seeing significant differences in inflammatory responses between cages of animals in the same treatment group. What could be the issue?

    • Answer: Inter-cage variability can be due to micro-environmental differences.

      • Cage Conditions: Ensure consistent bedding, temperature, humidity, and light cycles across all cages.

      • Randomization: Properly randomize animals to treatment groups and cage locations to avoid systematic bias.

      • Health Status: Use specific-pathogen-free (SPF) animals and monitor their health status, as subclinical infections can affect inflammatory responses.

3. Experimental Procedure

  • Question: The results of my carrageenan-induced paw edema assay are not consistent. What should I check?

    • Answer: Key factors affecting this assay's reproducibility include:

      • Carrageenan Injection: The volume and injection site of the carrageenan must be precise and consistent. Intra- and inter-operator variability in injection technique is a major source of error.

      • Paw Volume Measurement: Use a calibrated plethysmometer and ensure the paw is immersed to the same anatomical mark each time.

      • Timing: The timing of this compound administration relative to the carrageenan injection, and the time points for paw volume measurement, should be strictly adhered to.[6]

  • Question: My data from the von Frey test for mechanical allodynia is highly variable. How can I improve it?

    • Answer: The von Frey test is operator-dependent and requires careful execution:

      • Consistent Application: Apply the filaments to the same area of the paw with a consistent application force and duration.

      • Blinding: The operator should be blinded to the treatment groups to prevent unconscious bias.

      • Habituation: Ensure animals are properly habituated to the testing apparatus to minimize stress-related responses.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

ParameterValueCell/SystemConditionReference
TRPV1 Antagonism IC₅₀ = 580 nMTRPV1-expressing Xenopus oocytesCapsaicin-elicited currents[7]
TNF-α Inhibition IC₅₀ = 546 nMLPS-stimulated murine peritoneal macrophagesTNF-α release[7]
COX-2 Inhibition IC₅₀ = 18.5 µMHuman PGHS-2 enzymeEnzyme activity[3]

Table 1: In Vitro Activity of this compound.

Animal ModelThis compound Dose (oral)Key FindingsReference
Carrageenan-Induced Thermal Hyperalgesia 10 µmol/kgPartial reduction in thermal hyperalgesia at 4 hours.[7]
100 µmol/kgMarked reduction in thermal hyperalgesia.[7]
Partial Sciatic Ligation (Neuropathic Pain) 100 µmol/kgReversal of thermal hyperalgesia and mechanical allodynia.[7]

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

1. Carrageenan-Induced Thermal Hyperalgesia

  • Animals: Male Swiss mice or Wistar rats.

  • Compound Administration: Administer this compound (10 or 100 µmol/kg) or vehicle orally (e.g., as a suspension in 5% arabic gum in saline).[1]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 ml of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[1]

  • Assessment of Thermal Hyperalgesia: At various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection, measure the paw withdrawal latency to a thermal stimulus (e.g., using a radiant heat source). An increase in paw withdrawal latency indicates an anti-hyperalgesic effect.

2. Partial Sciatic Ligation-Induced Neuropathic Pain

  • Animals: Male Wistar rats.

  • Surgical Procedure: Anesthetize the animals and expose the sciatic nerve. Ligate approximately one-third to one-half of the diameter of the nerve with a suture.

  • Compound Administration: Administer this compound (e.g., 100 µmol/kg, orally) or vehicle daily, starting several days post-surgery.

  • Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments at various time points post-ligation. An increase in the withdrawal threshold indicates an anti-allodynic effect.

  • Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus as described above. An increase in withdrawal latency indicates an anti-hyperalgesic effect.

Visualizations

Signaling Pathway of this compound

LASSBio1135_Pathway cluster_stimulus Inflammatory/Nociceptive Stimuli cluster_cellular_targets Cellular Targets cluster_compound Therapeutic Intervention cluster_downstream Downstream Effects Stimulus Capsaicin / Protons / Heat LPS TRPV1 TRPV1 Channel Stimulus->TRPV1 Macrophage Macrophage Stimulus->Macrophage PainSignal Pain Signaling TRPV1->PainSignal TRPV1->PainSignal Neuronal Activation p38MAPK p38 MAPK Phosphorylation Macrophage->p38MAPK LASSBio This compound LASSBio->TRPV1 LASSBio->p38MAPK TNFa TNF-α Production p38MAPK->TNFa p38MAPK->TNFa Signaling Cascade Inflammation Inflammation TNFa->Inflammation PainSignal->Inflammation

Caption: Dual inhibitory mechanism of this compound on TRPV1 and TNF-α pathways.

Experimental Workflow for this compound In Vivo Study

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (e.g., 1 week) B Baseline Behavioral Testing (e.g., von Frey, Thermal Latency) A->B C Randomization into Groups (Vehicle, this compound Doses) B->C D This compound / Vehicle Administration (Oral Gavage) C->D E Induction of Pain/Inflammation (e.g., Carrageenan Injection) D->E F Post-Treatment Behavioral Testing E->F G Euthanasia & Tissue Collection (e.g., Paw Tissue, Spinal Cord) F->G H Biochemical Analysis (e.g., MPO, Cytokine Levels) G->H I Data Analysis & Statistics H->I

Caption: General workflow for an in vivo pain and inflammation study with this compound.

Troubleshooting Logic for High Variability

troubleshooting_flow Start High Variability Observed in In Vivo Results Q1 Is variability high in baseline measurements? Start->Q1 A1_Yes Review: - Animal Acclimatization - Handling Procedures - Environmental Controls Q1->A1_Yes Yes Q2 Is variability high within the vehicle control group? Q1->Q2 No A1_Yes->Q2 A2_Yes Review: - Induction Procedure (e.g., Carrageenan Injection) - Measurement Technique (e.g., Plethysmometry) Q2->A2_Yes Yes Q3 Is variability high only in This compound treated groups? Q2->Q3 No A2_Yes->Q3 A3_Yes Review: - Compound Formulation - Dosing Technique (Gavage) - Dosing Volume Accuracy Q3->A3_Yes Yes End Implement Corrective Actions & Re-evaluate Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting sources of variability in this compound studies.

References

addressing weak COX-2 inhibition of LASSBio-1135 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the COX-2 inhibitory activity of LASSBio-1135.

Frequently Asked Questions (FAQs)

Q1: We are observing weak or no inhibition of COX-2 in our assay with this compound. Is this expected?

A1: Yes, it is possible to observe what may be characterized as weak COX-2 inhibition with this compound. Published literature describes this compound as a weak COX-2 inhibitor.[1][2][3][4][5] Its primary mechanisms of action for analgesia and anti-inflammation are attributed to its activities as a TRPV1 antagonist and a TNF-α inhibitor.[1][4] A reported IC50 value for this compound against human COX-2 is 18.5 μM, which may be considered moderate to weak inhibition depending on the assay system.[6]

Q2: What could be the reasons for inconsistent results in our this compound COX-2 inhibition assays?

A2: Inconsistent results in enzyme inhibition assays can arise from several factors. For COX-2 inhibition assays, variability can be introduced by the specifics of the assay protocol, such as the source of the enzyme, substrate concentration, and incubation times.[7] General sources of error in enzyme assays include issues with the inhibitor's solubility, enzyme stability, and inappropriate buffer conditions.[8][9]

Q3: How should I prepare this compound for my assay to ensure it is properly solubilized?

A3: this compound is soluble in DMSO.[10][11] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the assay buffer.[9] Be aware that high concentrations of DMSO can inhibit enzyme activity, so it is important to include a vehicle control with the same final concentration of DMSO to account for any solvent effects.[9] For in vivo formulations, a common method involves using a combination of DMSO, PEG300, Tween-80, and saline.[6]

Q4: What are the essential controls to include in my this compound COX-2 inhibition experiment?

A4: To ensure the validity of your results, the following controls are critical:

  • No-Inhibitor Control (Vehicle Control): This contains the enzyme, substrate, and the same amount of solvent (e.g., DMSO) used to dissolve this compound. This represents 100% enzyme activity.[9]

  • No-Enzyme Control: This includes the substrate and this compound (or vehicle) but no enzyme. This helps to measure any non-enzymatic breakdown of the substrate.[9]

  • Positive Control Inhibitor: Use a known potent and selective COX-2 inhibitor, such as celecoxib, to confirm that the assay is capable of detecting inhibition under your experimental conditions.[9]

Troubleshooting Guide

If you are experiencing issues with your this compound COX-2 inhibition assay, please refer to the following troubleshooting steps.

Problem: this compound shows lower than expected or no COX-2 inhibition.
Potential CauseSuggested Solution
Inhibitor Concentration This compound has a reported IC50 of 18.5 μM for human COX-2.[6] Ensure your assay concentrations are appropriate to detect inhibition in this range. Consider using a wider range of concentrations in your dose-response curve.
Inhibitor Solubility Poor solubility of this compound in the aqueous assay buffer can lead to a lower effective concentration. Visually inspect for any precipitation in your dilutions. If solubility is an issue, you may need to optimize the vehicle used for dilution, keeping in mind the solvent tolerance of the enzyme.[8][9]
Enzyme Activity Confirm the activity of your COX-2 enzyme. Enzyme activity can be affected by storage conditions and freeze-thaw cycles.[8][12] Run a control with a known potent COX-2 inhibitor to verify that the enzyme is active and the assay is performing as expected.[9]
Assay Conditions COX inhibition assays can be sensitive to variations in experimental conditions.[7] Ensure that the pH of your assay buffer is optimal for COX-2 activity.[8] Also, consider the incubation time with the inhibitor, as some inhibitors are time-dependent.[7]
Substrate Concentration The apparent IC50 of an inhibitor can be influenced by the substrate concentration.[7] Ensure you are using a consistent and appropriate concentration of arachidonic acid in your assays.
Assay Type The observed potency of a COX inhibitor can vary significantly between different assay formats (e.g., purified enzyme vs. whole-cell vs. whole-blood assays).[7][13] The presence of proteins in whole-blood assays, for example, can affect the concentration of the free drug available to inhibit the enzyme.[7] Be consistent with your assay type for comparable results.

Quantitative Data for this compound

The following table summarizes the reported inhibitory activities of this compound.

TargetReported ActivityCompoundReference
Human PGHS-2 (COX-2)IC50 = 18.5 μMThis compound[6]
TRPV1 (Capsaicin-elicited currents)IC50 = 580 nMThis compound[1][4]
TNF-α release (LPS-stimulated macrophages)IC50 = 546 nMThis compound[1][4]

Experimental Protocols

General Protocol for a Fluorometric COX-2 Inhibition Assay

This protocol is a general guideline based on commercially available kits and can be adapted for your specific experimental needs.

  • Reagent Preparation:

    • Prepare the assay buffer at the optimal pH for COX-2 and bring it to room temperature.

    • Reconstitute the lyophilized COX-2 enzyme according to the supplier's instructions. Keep the enzyme on ice.

    • Prepare a stock solution of this compound and any control inhibitors (e.g., celecoxib) in DMSO.

    • Prepare the substrate (arachidonic acid) solution.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the vehicle (DMSO) to the "No-Inhibitor Control" wells.

    • Add your positive control inhibitor to the appropriate wells.

    • Add serial dilutions of this compound to the experimental wells.

    • Add the COX-2 enzyme to all wells except the "No-Enzyme Control" wells.

    • Pre-incubate the plate at 25°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately begin reading the fluorescence (e.g., λEx = 535 nm/λEm = 587 nm) in a kinetic mode for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the rates to the "No-Inhibitor Control" to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.

Visualizations

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Promotes LASSBio1135 This compound LASSBio1135->COX2 Weak Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Weak COX-2 Inhibition Observed check_concentration Is this compound concentration in the expected IC50 range (~18.5 µM)? start->check_concentration adjust_concentration Adjust concentration range check_concentration->adjust_concentration No check_solubility Is the compound fully soluble in the final assay buffer? check_concentration->check_solubility Yes adjust_concentration->check_solubility optimize_vehicle Optimize vehicle/solvent or preparation method check_solubility->optimize_vehicle No check_controls Are positive and vehicle controls working correctly? check_solubility->check_controls Yes optimize_vehicle->check_controls troubleshoot_assay Troubleshoot general assay components (enzyme, buffer, etc.) check_controls->troubleshoot_assay No re_evaluate Re-evaluate results check_controls->re_evaluate Yes troubleshoot_assay->re_evaluate

Caption: Logical workflow for troubleshooting weak COX-2 inhibition assays with this compound.

References

Technical Support Center: LASSBio-1135 Dual-Action Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the dual antagonistic action of LASSBio-1135 on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and its inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.

Frequently Asked Questions (FAQs)

Q1: What is the established dual mechanism of action for this compound?

A1: this compound has been characterized as a dual-action compound that functions as a non-competitive antagonist of the TRPV1 receptor and an inhibitor of TNF-α production.[1][2][3] Its analgesic and anti-inflammatory effects are attributed to this multitarget engagement.

Q2: What are the reported IC50 values for this compound against its primary targets?

A2: The reported half-maximal inhibitory concentrations (IC50) for this compound are approximately 580 nM for blocking capsaicin-elicited currents in TRPV1-expressing oocytes and 546 nM for inhibiting TNF-α release in LPS-stimulated macrophages.[2][3]

Q3: At what doses has this compound shown efficacy in in vivo models?

A3: In animal models of inflammatory and neuropathic pain, this compound has demonstrated significant efficacy when administered orally at doses of 10 and 100 µmol/kg.[1][2][4] The higher dose of 100 µmol/kg has been shown to produce a more pronounced and rapid effect, suggesting engagement of both the TRPV1 and TNF-α pathways.[1][4]

Troubleshooting Guides

In Vitro Assay: Inconsistent IC50 Values for TRPV1 Antagonism

Problem: I am observing significant variability in the IC50 value of this compound when testing its antagonism of capsaicin-induced currents in my cellular assay.

Potential CauseTroubleshooting Steps
Compound Solubility Issues 1. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing serial dilutions. 2. Visually inspect stock solutions for any precipitation. 3. Avoid repeated freeze-thaw cycles of the compound stock solution.
Cell Health and Passage Number 1. Use cells within a consistent and low passage number range for all experiments. 2. Regularly perform cell viability tests (e.g., trypan blue exclusion) to ensure a healthy cell population.
Inconsistent Capsaicin Concentration 1. Prepare fresh capsaicin dilutions for each experiment from a reliable stock. 2. Use a submaximal concentration of capsaicin to ensure a sensitive window for detecting inhibition.
Assay Incubation Times 1. Strictly adhere to consistent pre-incubation times with this compound before adding the capsaicin challenge.
In Vitro Assay: Low Potency in TNF-α Inhibition Assay

Problem: The IC50 value I am obtaining for this compound inhibition of TNF-α in LPS-stimulated macrophages is substantially higher than the reported 546 nM.

Potential CauseTroubleshooting Steps
LPS Potency and Purity 1. Use a fresh, high-quality batch of Lipopolysaccharide (LPS). 2. Titrate the LPS concentration to determine the optimal dose for robust TNF-α induction in your specific macrophage cell line.
Cell Density 1. Optimize cell seeding density. Over-confluent or sparse cultures can respond differently to LPS stimulation.
This compound Cytotoxicity 1. Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to confirm that the concentrations of this compound used are not affecting cell viability, as this can lead to a misinterpretation of reduced TNF-α levels.[3]
Timing of this compound Addition 1. Ensure a consistent pre-treatment period with this compound before stimulating the cells with LPS.
In Vivo Studies: Lack of Efficacy in Pain Models

Problem: I am not observing the expected analgesic or anti-inflammatory effects of this compound in my animal models.

Potential CauseTroubleshooting Steps
Compound Formulation and Administration 1. Ensure this compound is properly suspended in the vehicle (e.g., 5% arabic gum in saline) immediately before oral administration to prevent settling.[1][4] 2. Verify the accuracy of the administered dose based on the animal's body weight.
Timing of Administration and Behavioral Testing 1. Administer this compound at the recommended pre-treatment time (e.g., 1 hour) before inducing inflammation or assessing pain thresholds.[1][4] 2. Ensure that the timing of the behavioral assessments aligns with the expected pharmacokinetic profile of the compound.
Animal Model Variability 1. Ensure the chosen inflammatory agent (e.g., carrageenan) is potent and administered correctly to induce a consistent hyperalgesic response.[1][4] 2. Use age- and weight-matched animals to reduce variability within and between experimental groups.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

TargetAssayKey ParametersReported ValueReference
TRPV1 Capsaicin-induced currents in TRPV1-expressing Xenopus oocytesIC50580 nM[2][3]
TNF-α Production LPS-stimulated murine peritoneal macrophagesIC50546 nM[2][3]
p38 MAPK Western Blot in LPS-stimulated macrophagesInhibition of PhosphorylationConcentration-dependent[3][4]
Cell Viability MTT Assay in macrophagesEffect at 100 µMInterference observed[3]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesDoses (Oral)OutcomeReference
Carrageenan-induced Thermal Hyperalgesia Mouse10 & 100 µmol/kgDose-dependent reduction in hyperalgesia[1][2][4]
Partial Sciatic Ligation (Neuropathic Pain) Mouse100 µmol/kgReversal of thermal hyperalgesia and mechanical allodynia[1][4]
Carrageenan-induced Inflammation Mouse10 & 100 µmol/kgReduction in neutrophil recruitment and TNF-α production in the paw[1][2]

Experimental Protocols

Protocol 1: Validation of TRPV1 Antagonism in Xenopus Oocytes
  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes and inject them with cRNA encoding for the TRPV1 receptor.

  • Electrophysiological Recording: Perform two-electrode voltage-clamp recordings.

  • Baseline Measurement: Challenge the oocytes with a submaximal concentration of capsaicin (e.g., 1 µM) to establish a baseline current.

  • This compound Application: Co-administer the same concentration of capsaicin with varying concentrations of this compound (e.g., 0.1 to 10 µM).

  • Data Analysis: Measure the inhibition of the capsaicin-induced current at each this compound concentration. Normalize the data and calculate the IC50 value by fitting the data to a concentration-response curve.[4]

Protocol 2: Validation of TNF-α Inhibition in Macrophages
  • Cell Culture: Plate murine peritoneal macrophages in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours) to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.[3][4]

Visualizations

LASSBio_1135_Dual_Action_Pathway cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Noxious Stimuli (e.g., Capsaicin) cluster_2 Target Pathways cluster_3 Cellular Response LPS LPS p38_MAPK p38 MAPK Phosphorylation LPS->p38_MAPK Capsaicin Capsaicin TRPV1 TRPV1 Channel Activation Capsaicin->TRPV1 TNF_alpha TNF-α Production & Release p38_MAPK->TNF_alpha Inflammation Inflammation TNF_alpha->Inflammation Pain_Signal Pain Sensation TRPV1->Pain_Signal LASSBio_1135 This compound LASSBio_1135->p38_MAPK Inhibits LASSBio_1135->TRPV1 Antagonizes

Caption: Dual inhibitory pathways of this compound.

TRPV1_Antagonism_Workflow A Prepare TRPV1-expressing Xenopus Oocytes B Perform Two-Electrode Voltage-Clamp Recording A->B C Establish Baseline Current with Capsaicin (1µM) B->C D Co-apply Capsaicin (1µM) + this compound (Varying Conc.) C->D E Measure Inhibition of Capsaicin-induced Current D->E F Calculate IC50 from Concentration-Response Curve E->F

Caption: Experimental workflow for validating TRPV1 antagonism.

TNF_alpha_Inhibition_Workflow A Plate Murine Peritoneal Macrophages B Pre-treat with this compound (Varying Conc.) for 1 hr A->B C Stimulate with LPS (100 ng/mL) for 24 hrs B->C D Collect Cell Supernatant C->D E Quantify TNF-α levels using ELISA D->E F Calculate IC50 from Concentration-Response Curve E->F

Caption: Experimental workflow for validating TNF-α inhibition.

References

LASSBio-1135 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LASSBio-1135. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental design and execution of studies involving this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the smooth progression of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual-action compound. It functions as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4] Its inhibitory effect on TNF-α is achieved by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4]

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For in vivo studies, it can be prepared as a suspension in 5% arabic gum in saline.[5]

Q3: Does this compound affect cell viability?

A3: this compound has been shown to interfere with macrophage cell viability, but only at a high concentration of 100 µM.[3][5] It is advisable to perform a cell viability assay (e.g., MTT assay) to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Q4: What are the known in vitro IC50 values for this compound?

A4: The half-maximal inhibitory concentrations (IC50) for this compound are approximately 580 nM for blocking capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes and around 546-642 nM for inhibiting LPS-induced TNF-α release in murine macrophages.[1][2][3][4]

Q5: Is hyperthermia a concern when using this compound, as with other TRPV1 antagonists?

A5: While hyperthermia is a common side effect for many TRPV1 antagonists, studies have shown that this compound is effective in models of neuropathic pain without causing this adverse effect.[3][4]

Troubleshooting Guides

In Vitro Experiments: TNF-α Inhibition Assay
Issue Potential Cause Troubleshooting Steps
No significant inhibition of TNF-α production is observed. Compound Degradation: Improper storage of this compound stock solutions.Store stock solutions at -20°C for up to one month or -80°C for up to six months. Aliquot to avoid repeated freeze-thaw cycles.[1]
Suboptimal Concentration: The concentration range of this compound may be too low.The reported IC50 for TNF-α inhibition is in the mid-nanomolar range (~546-642 nM).[1][2][3][4] Ensure your concentration range brackets this value.
Poor Solubility: The compound may have precipitated out of the cell culture medium.Prepare a fresh stock solution in high-quality, anhydrous DMSO. When diluting into aqueous media, ensure rapid mixing to prevent precipitation. For in vitro work, a final DMSO concentration of <0.1% is recommended.
LPS Stimulation Issue: Macrophages may not be adequately stimulated by Lipopolysaccharide (LPS).Confirm the potency of your LPS stock. Ensure macrophages are healthy and responsive prior to the experiment. A typical LPS concentration for stimulation is 100 ng/mL.[5]
High variability in TNF-α levels between replicate wells. Inconsistent Cell Seeding: Uneven number of macrophages per well.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
Edge Effects: Wells on the periphery of the plate may experience different temperature and evaporation rates.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain a humidified environment.
Observed cytotoxicity at expected therapeutic concentrations. Cell Line Sensitivity: The cell line being used may be more sensitive to this compound than the reported murine peritoneal macrophages.Perform a dose-response cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your specific cell line. The reported cytotoxicity for this compound in macrophages is at 100 µM.[3][5]
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in your cell culture medium is kept low and is consistent across all wells, including vehicle controls.
In Vivo Experiments: Carrageenan-Induced Hyperalgesia Model
Issue Potential Cause Troubleshooting Steps
High variability in baseline pain thresholds among animals. Improper Acclimatization: Animals are stressed, leading to inconsistent responses.Acclimatize animals to the testing environment and equipment for several days before the experiment. Handle animals gently to minimize stress.
Inconsistent Measurement Technique: Variation in the application of the heat source or von Frey filaments.Ensure the experimenter is well-trained and consistent in their application of the noxious stimulus.
Lack of significant hyperalgesia development in the vehicle control group. Carrageenan Quality/Dose: The carrageenan used may be of low potency or administered at an incorrect dose.Use a fresh, high-quality preparation of carrageenan. The typical dose is a subplantar injection of 1% carrageenan solution.[5]
Timing of Measurement: Pain thresholds may be measured too early or too late.In the carrageenan model, thermal hyperalgesia is typically maximal around 4 hours post-injection.[6] Establish a time-course for your specific experimental setup.
No significant anti-hyperalgesic effect of this compound observed. Inadequate Dosing: The administered dose may be too low.Effective oral doses in mice have been reported at 10 µmol/kg and 100 µmol/kg.[5] The higher dose (100 µmol/kg) has been shown to produce a more robust and rapid effect.[5]
Poor Bioavailability: Issues with the formulation or administration of the compound.For oral administration, ensure this compound is properly suspended in the vehicle (e.g., 5% arabic gum in saline).[5] Ensure accurate gavage technique to deliver the full dose.
Timing of Administration: The compound was not administered at the optimal time relative to the carrageenan injection.This compound is typically administered one hour prior to the carrageenan injection to allow for absorption and distribution.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound

Target Assay Cell/System IC50 Reference
TRPV1Capsaicin-elicited currentsTRPV1-expressing Xenopus oocytes~580 nM[1][2][3][4]
TNF-α ProductionLPS-stimulated TNF-α releaseMurine Peritoneal Macrophages~546 - 642 nM[1][2][3][4]
COX-2Enzyme activityHuman PGHS-2~18.5 µM[1]

Table 2: In Vivo Efficacy of this compound in Pain Models

Model Species Dose (Oral) Effect Reference
Carrageenan-induced thermal hyperalgesiaMouse10 µmol/kgPartial reduction at 4 hours[1][2]
Carrageenan-induced thermal hyperalgesiaMouse100 µmol/kgMarked reduction in thermal hyperalgesia[1][2]
Partial sciatic ligation-induced thermal hyperalgesiaNot Specified100 µmol/kgReversal of thermal hyperalgesia[3]
Partial sciatic ligation-induced mechanical allodyniaNot Specified100 µmol/kgReversal of mechanical allodynia[3]

Experimental Protocols

Protocol 1: In Vitro TNF-α Production Assay
  • Cell Culture: Culture murine peritoneal macrophages in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Cell Seeding: Seed macrophages in 96-well plates at an appropriate density and allow them to adhere.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations. Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the macrophages with 100 ng/mL of LPS for 24 hours to induce TNF-α production.[5]

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell-free supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Thermal Hyperalgesia Assay
  • Animal Acclimatization: Acclimatize male BALB/c mice to the testing environment and the thermal hyperalgesia apparatus for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) for each animal.

  • Compound Administration: Administer this compound orally (e.g., 10 or 100 µmol/kg) as a suspension in 5% arabic gum in saline.[5] Administer vehicle to the control group.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[5]

  • Post-Treatment Measurement: Measure the paw withdrawal latency at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the change in paw withdrawal latency from baseline for each animal. Compare the results from the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., Two-way ANOVA followed by a post-hoc test).[5]

Visualizations

LASSBio_1135_Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates signaling cascade p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation TNF_alpha_mRNA TNF-α mRNA p_p38_MAPK->TNF_alpha_mRNA Increases stability and translation TNF_alpha_Protein TNF-α Protein (Secreted) TNF_alpha_mRNA->TNF_alpha_Protein Translation Inflammation & Pain Inflammation & Pain TNF_alpha_Protein->Inflammation & Pain LASSBio_1135 This compound LASSBio_1135->p_p38_MAPK Inhibits Phosphorylation

Caption: this compound inhibits TNF-α production by blocking p38 MAPK phosphorylation.

LASSBio_1135_Experimental_Workflow cluster_invitro In Vitro: TNF-α Inhibition cluster_invivo In Vivo: Pain Model A1 1. Culture Macrophages A2 2. Pre-treat with This compound A1->A2 A3 3. Stimulate with LPS A2->A3 A4 4. Measure TNF-α (ELISA) A3->A4 B1 1. Baseline Pain Threshold B2 2. Administer This compound (p.o.) B1->B2 B3 3. Induce Hyperalgesia (Carrageenan) B2->B3 B4 4. Measure Pain Thresholds B3->B4

Caption: General experimental workflows for in vitro and in vivo studies of this compound.

References

Validation & Comparative

A Comparative Guide to TRPV1 Antagonists: LASSBio-1135 vs. Capsazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel: LASSBio-1135 and capsazepine. The TRPV1 channel, a key player in pain and inflammation pathways, is a significant target for novel analgesic drug development. This document summarizes their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Quantitative Data

The following table summarizes the in vitro potency of this compound and capsazepine as TRPV1 antagonists, as well as the additional anti-inflammatory activity of this compound.

CompoundTargetAssayIC50Mechanism of Action
This compound TRPV1Capsaicin-induced currents in Xenopus oocytes580 nM[1][2][3], 588 nM[1]Non-competitive[1][2][3]
TNF-αLPS-stimulated TNF-α release in macrophages546 nM[1][2][3], 642 nMInhibition of p38 MAPK phosphorylation[1][2]
Capsazepine TRPV1Capsaicin-induced currents562 nM[4]Competitive[4]

In-Depth Comparison

Mechanism of Action

This compound acts as a non-competitive antagonist of the TRPV1 channel[1][2][3]. This suggests that it likely binds to an allosteric site on the receptor, rather than the orthosteric site where the endogenous agonist capsaicin binds. This is a significant point of differentiation from capsazepine , which is a competitive antagonist and is known to interact with the vanilloid binding pocket of TRPV1. The non-competitive nature of this compound may offer a different pharmacological profile, potentially providing efficacy against various modes of TRPV1 activation.

A key advantage of this compound is its dual-target activity. In addition to its TRPV1 antagonism, it is also a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production[1][2][3]. TNF-α is a pro-inflammatory cytokine deeply involved in the pathogenesis of inflammatory and neuropathic pain. This dual action suggests that this compound may offer broader therapeutic potential by targeting both neuronal and immune components of pain pathways.

dot

Caption: Dual inhibitory action of this compound on TRPV1 and TNF-α.

In Vivo Efficacy

Both compounds have been evaluated in preclinical models of pain. However, their efficacy profiles show notable differences.

This compound has demonstrated significant oral efficacy in rodent models of both inflammatory and neuropathic pain. In the carrageenan-induced thermal hyperalgesia model , oral administration of this compound markedly reduced hyperalgesia[1][2]. Furthermore, in a partial sciatic ligation model of neuropathic pain , this compound was effective in reversing both thermal hyperalgesia and mechanical allodynia when administered orally[3]. Crucially, these effects were observed without inducing hyperthermia, a common and problematic side effect of many TRPV1 antagonists[3].

Capsazepine , on the other hand, has shown more variable and species-dependent in vivo efficacy. In a study using a carrageenan-induced thermal hyperalgesia model , capsazepine was effective in guinea pigs but not in rats[4]. Similarly, in a partial sciatic nerve ligation model , it demonstrated efficacy in reversing mechanical hyperalgesia in guinea pigs but was ineffective in rats and mice[4]. This species-specific activity may be related to differences in the binding site of capsazepine on the TRPV1 receptor across different species and could limit its translatability in research.

Experimental Protocols

TRPV1 Antagonism Assay (Electrophysiology with Xenopus Oocytes)

This protocol is representative of the methodology used to determine the IC50 of this compound.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding for the human TRPV1 channel.

  • Two-Electrode Voltage Clamp: After incubation to allow for protein expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Agonist Application: The TRPV1 agonist, capsaicin (e.g., 1 µM), is applied to the bath to elicit an inward current.

  • Antagonist Application: Following washout of the initial agonist response, the agonist is co-applied with varying concentrations of the antagonist (this compound or capsazepine).

  • Data Analysis: The inhibition of the capsaicin-induced current by the antagonist is measured, and the IC50 is calculated by fitting the concentration-response data to a sigmoidal curve.

dot

TRPV1_Antagonist_Workflow cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject with TRPV1 cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Protein Expression cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Capsaicin_App Apply Capsaicin (Agonist) Voltage_Clamp->Capsaicin_App Antagonist_App Co-apply Capsaicin + Antagonist Capsaicin_App->Antagonist_App Measure_Inhibition Measure Current Inhibition Antagonist_App->Measure_Inhibition IC50_Calc Calculate IC50 Measure_Inhibition->IC50_Calc

Caption: Experimental workflow for determining TRPV1 antagonist potency.

TNF-α Production Assay (in vitro)

This protocol describes the method used to evaluate the anti-inflammatory activity of this compound.

  • Cell Culture: Murine peritoneal macrophages are harvested and cultured in appropriate media.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α.

  • Compound Treatment: The cells are treated with varying concentrations of this compound.

  • ELISA: After an incubation period, the cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibitory effect of this compound on TNF-α production is determined, and the IC50 is calculated.

Carrageenan-Induced Thermal Hyperalgesia (in vivo)

This is a standard model for inflammatory pain used to assess the in vivo efficacy of both compounds.

  • Animal Acclimatization: Rodents (rats or guinea pigs) are acclimatized to the testing environment.

  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured.

  • Compound Administration: The test compound (this compound or capsazepine) or vehicle is administered (e.g., orally or subcutaneously).

  • Induction of Inflammation: Carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and hyperalgesia.

  • Post-Treatment Measurement: At various time points after carrageenan injection, the paw withdrawal latency to the thermal stimulus is re-measured.

  • Data Analysis: The degree of thermal hyperalgesia and its reversal by the test compound are quantified.

Signaling Pathway Context

TRPV1 is a non-selective cation channel that, upon activation by stimuli such as capsaicin, heat, or protons, allows an influx of Ca2+ and Na+ into the neuron. This influx leads to depolarization of the cell membrane and the initiation of an action potential, which is transmitted to the central nervous system and perceived as pain. Antagonists like this compound and capsazepine block this channel, preventing the ion influx and subsequent pain signaling. This compound further contributes to analgesia by inhibiting the production of TNF-α, which can sensitize TRPV1 channels and contribute to the inflammatory cascade.

dot

TRPV1_Signaling_Pathway Stimuli Capsaicin / Heat / Protons TRPV1 TRPV1 Channel Stimuli->TRPV1 Activation Ca_Influx Ca2+/Na+ Influx TRPV1->Ca_Influx LASSBio1135 This compound LASSBio1135->TRPV1 Non-competitive Block TNFa TNF-α LASSBio1135->TNFa Inhibits Production Capsazepine Capsazepine Capsazepine->TRPV1 Competitive Block Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal TNFa->TRPV1 Sensitization

Caption: Simplified TRPV1 signaling pathway and points of intervention.

Conclusion

Both this compound and capsazepine are potent TRPV1 antagonists with similar in vitro potencies. However, they exhibit key differences that are critical for researchers to consider:

  • This compound offers the advantage of a dual-target mechanism , inhibiting both TRPV1 and TNF-α. Its non-competitive mode of action may provide a more robust antagonism against various forms of TRPV1 activation. Importantly, it has demonstrated oral efficacy in rodent models of inflammatory and neuropathic pain without the side effect of hyperthermia .

  • Capsazepine is a well-established competitive TRPV1 antagonist. However, its in vivo efficacy is species-dependent , which may limit its utility and translational relevance in certain research models.

For researchers seeking a tool with a broader anti-inflammatory profile and a more consistent in vivo efficacy across different pain models without the concern of hyperthermia, this compound presents a compelling profile. Capsazepine remains a valuable tool for in vitro studies and for research in species where its efficacy has been demonstrated, such as the guinea pig. The choice between these two compounds will ultimately depend on the specific experimental goals and the animal models being employed.

References

A Comparative Guide to TNF-alpha Inhibition: LASSBio-1135 vs. Infliximab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory diseases. We will examine LASSBio-1135, a small molecule inhibitor of TNF-α production, and infliximab, a therapeutic monoclonal antibody that neutralizes the cytokine directly. This comparison will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.

At a Glance: this compound vs. Infliximab

FeatureThis compoundInfliximab
Molecule Type Small molecule (imidazo[1,2-a]pyridine derivative)Chimeric monoclonal antibody (murine variable region, human IgG1 constant region)
Primary Mechanism of Action Inhibits the production of TNF-αNeutralizes existing TNF-α (both soluble and transmembrane forms)
Target Intracellular signaling pathways (e.g., p38 MAPK) that regulate TNF-α synthesisExtracellular TNF-α cytokine
Administration OralIntravenous infusion

Mechanism of Action

The fundamental difference between this compound and infliximab lies in their approach to reducing TNF-α activity. This compound acts intracellularly to prevent the synthesis of TNF-α, while infliximab functions extracellularly by binding to and neutralizing the cytokine after it has been produced.

This compound: This compound inhibits the release of TNF-α from inflammatory cells like macrophages.[1] It achieves this by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling pathway that leads to TNF-α gene expression and protein synthesis.[1]

Infliximab: As a monoclonal antibody, infliximab binds with high affinity to both the soluble and transmembrane forms of TNF-α.[2] This binding prevents TNF-α from interacting with its receptors (TNFR1 and TNFR2) on the surface of cells, thereby blocking the downstream inflammatory signaling cascades.[2]

TNF_Alpha_Inhibition_Mechanisms cluster_Macrophage Macrophage cluster_Extracellular Extracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 binds p38_MAPK p38 MAPK TLR4->p38_MAPK activates TNF_mRNA TNF-α mRNA p38_MAPK->TNF_mRNA promotes transcription TNF_alpha_int TNF-α (intracellular) TNF_mRNA->TNF_alpha_int translates to TNF_alpha_ext TNF-α (soluble) TNF_alpha_int->TNF_alpha_ext secreted LASSBio_1135 This compound LASSBio_1135->p38_MAPK inhibits phosphorylation TNFR TNF Receptor TNF_alpha_ext->TNFR binds to Neutralized_Complex Infliximab-TNF-α Complex Infliximab Infliximab Infliximab->TNF_alpha_ext Inflammatory_Response Inflammatory Response TNFR->Inflammatory_Response triggers

Mechanisms of TNF-α inhibition by this compound and infliximab.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and infliximab, providing a basis for comparing their potency and efficacy.

In Vitro Potency
CompoundAssayMetricValueReference
This compound Inhibition of TNF-α release in LPS-stimulated murine peritoneal macrophagesIC50546 nM[1]
IC50642 nM[1][3]
Infliximab Binding to immobilized human TNF-αEC500.03538 µg/mL (~0.24 nM)
Binding to soluble TNF-α (KinExA)KD4.2 pM[4]
Binding to membrane TNF-αKD468 pM[4]

Note: There is a slight discrepancy in the reported IC50 for this compound across different sources.

In Vivo Efficacy

This compound: Carrageenan-Induced Thermal Hyperalgesia in Mice

Dose (oral)EffectTime Point
10 µmol/kgPartial reduction in thermal hyperalgesia4 hours post-carrageenan
100 µmol/kgMarked reduction in thermal hyperalgesia4 hours post-carrageenan
10 & 100 µmol/kgReduction in TNF-α production and neutrophil infiltration in the paw4 hours post-carrageenan

Data sourced from a study on this compound's effect in a model of inflammatory pain.[1]

Infliximab: Clinical Trial Data in Crohn's Disease

Treatment GroupClinical Response at Week 4Clinical Remission at Week 4
Placebo17%4%
Infliximab (5 mg/kg)81%33%
Infliximab (10 mg/kg)50%33%
Infliximab (20 mg/kg)64%33%

Data from a multicenter, double-blind, placebo-controlled trial in patients with moderate-to-severe Crohn's disease.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

This compound: Inhibition of TNF-α Production in Macrophages

Objective: To determine the concentration-dependent effect of this compound on the production of TNF-α by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Murine peritoneal macrophages are harvested and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1]

  • Treatment: Macrophages are pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: The cells are then stimulated with 100 ng/mL of LPS for 24 hours to induce TNF-α production.[1]

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to the LPS-stimulated control group. The IC50 value is determined by non-linear regression analysis.

  • Cell Viability: A concurrent MTT assay is performed to ensure that the observed reduction in TNF-α is not due to cytotoxicity of the compound.[1]

LASSBio_1135_Protocol start Start culture Culture Murine Peritoneal Macrophages start->culture treat Pre-incubate with This compound culture->treat mtt Assess Cell Viability (MTT Assay) culture->mtt stimulate Stimulate with 100 ng/mL LPS treat->stimulate treat->mtt collect Collect Supernatant (24 hours) stimulate->collect stimulate->mtt elisa Measure TNF-α (ELISA) collect->elisa analyze Calculate % Inhibition & IC50 elisa->analyze mtt->analyze end End analyze->end

Experimental workflow for this compound TNF-α inhibition assay.

Infliximab: TNF-α Neutralization Assay

Objective: To quantify the ability of infliximab to neutralize the cytotoxic effects of TNF-α on a sensitive cell line.

Methodology:

  • Cell Line: The WEHI 164 murine fibrosarcoma cell line, which is sensitive to TNF-α-induced apoptosis, is used.

  • Assay Setup: Serial dilutions of infliximab are prepared in a 96-well plate.

  • TNF-α Addition: A fixed, sub-maximal cytotoxic concentration of recombinant human TNF-α is added to the wells containing infliximab and incubated to allow for binding.

  • Cell Seeding: WEHI 164 cells are added to each well and the plate is incubated for a period sufficient to induce apoptosis in the control wells (typically 20-24 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric method such as the MTT assay or a luminescence-based assay for caspase activity (e.g., Caspase-Glo 3/7).

  • Data Analysis: The percentage of neutralization is calculated based on the increase in cell viability in the presence of infliximab compared to the TNF-α-only control. The concentration of infliximab that results in 50% neutralization (IC50 or EC50) is determined.

Infliximab_Protocol start Start prepare_infliximab Prepare Serial Dilutions of Infliximab start->prepare_infliximab add_tnf Add Fixed Concentration of human TNF-α prepare_infliximab->add_tnf incubate_bind Incubate for Binding add_tnf->incubate_bind add_cells Add WEHI 164 Cells incubate_bind->add_cells incubate_apoptosis Incubate for Apoptosis Induction add_cells->incubate_apoptosis measure_viability Measure Cell Viability (e.g., MTT) incubate_apoptosis->measure_viability analyze Calculate % Neutralization & IC50/EC50 measure_viability->analyze end End analyze->end

Experimental workflow for infliximab TNF-α neutralization assay.

Conclusion

This compound and infliximab represent two distinct and valuable strategies for the inhibition of TNF-α. This compound, as an orally available small molecule, offers the potential for a different mode of administration and targets the production of TNF-α at the cellular level. In contrast, infliximab is a highly potent, injectable biologic that directly neutralizes the cytokine. The choice between these or similar therapeutic approaches will depend on the specific disease context, patient factors, and desired pharmacological profile. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and professionals in the field of drug development and inflammation research.

References

LASSBio-1135: A Profile of a Dual-Action Antagonist with Undefined TRP Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of LASSBio-1135's known activity against the TRP vanilloid 1 (TRPV1) channel. Currently, public data on its selectivity against other TRP channels remains unavailable.

This compound has been identified as a potent non-competitive antagonist of the TRPV1 channel, a key player in pain and inflammation pathways.[1][2][3] Concurrently, it demonstrates inhibitory effects on tumor necrosis factor-alpha (TNF-α), another significant mediator of inflammation.[1][2][3] This dual-action mechanism positions this compound as a compound of interest for developing novel therapeutics for inflammatory and neuropathic pain.[1][2]

However, a comprehensive understanding of its selectivity profile across the broader family of Transient Receptor Potential (TRP) channels is crucial for predicting potential off-target effects and advancing its clinical development. TRP channels are a diverse group of ion channels involved in various sensory processes, and cross-reactivity could lead to unintended physiological responses. To date, the activity of this compound against other TRP channels, such as TRPA1 and TRPM8, has not been reported in publicly available literature.

Quantitative Analysis of this compound Activity

The following table summarizes the known quantitative data for this compound's inhibitory action on TRPV1. Data for other TRP channels are listed as "Not Reported" to highlight the current knowledge gap.

TargetAgonistAssay TypeTest SystemPotency (IC₅₀)Reference
TRPV1 Capsaicin (1 µM)ElectrophysiologyTRPV1-expressing Xenopus oocytes580 nM[1][3][4][5]
TRPV1 Low pH (5.5)ElectrophysiologyTRPV1-expressing Xenopus oocytesInhibition observed at 50 µM[1][3][4][5]
TRPA1 Not ReportedNot ReportedNot ReportedNot Reported
TRPM8 Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols for Determining TRP Channel Selectivity

To ascertain the selectivity profile of a compound like this compound, rigorous experimental testing against a panel of TRP channels is required. The following are standard methodologies employed in the field.

Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity and is crucial for determining the potency and mechanism of action of a compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of heterologously expressed TRP channels (e.g., TRPV1, TRPA1, TRPM8).

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with the cDNA of the specific TRP channel of interest.

  • Whole-Cell Patch-Clamp Recording:

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the whole cell.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Channel Activation: The specific TRP channel is activated by its respective agonist (e.g., capsaicin for TRPV1, AITC for TRPA1, menthol for TRPM8).

  • Compound Application: Once a stable baseline current is achieved, this compound is applied at increasing concentrations.

  • Data Analysis: The inhibition of the agonist-evoked current is measured at each concentration. A dose-response curve is generated to calculate the IC₅₀ value.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis A Cell Culture (e.g., HEK293) B Transfection with TRP Channel cDNA A->B C Whole-Cell Patch-Clamp B->C D Apply Agonist (e.g., Capsaicin) C->D E Record Baseline Current D->E F Apply this compound (Increasing Conc.) E->F G Record Inhibited Current F->G H Generate Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Experimental workflow for patch-clamp electrophysiology.
Fluorescence-Based Calcium Assays

These high-throughput screening methods provide an indirect measure of ion channel activity by detecting changes in intracellular calcium concentrations.

Objective: To rapidly screen this compound against a panel of TRP channels to identify potential inhibitory activity.

Methodology:

  • Cell Preparation: Cells stably expressing the TRP channel of interest are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: this compound is added to the wells at various concentrations.

  • Baseline Fluorescence Measurement: A fluorescence plate reader measures the baseline fluorescence.

  • Channel Activation: A specific agonist is added to activate the TRP channels, and the resulting change in fluorescence, indicating calcium influx, is recorded.

  • Data Analysis: The reduction in the agonist-induced fluorescence signal in the presence of this compound is used to determine its inhibitory effect and calculate an IC₅₀ value.

TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel activated by various stimuli, including capsaicin, heat, and protons (low pH). Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a pain signal.

TRPV1_pathway cluster_stimuli Activators cluster_channel TRPV1 Channel cluster_effect Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Cation_Influx Ca²⁺/Na⁺ Influx TRPV1->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal LASSBio This compound LASSBio->TRPV1 Inhibits (Non-competitive)

Caption: Simplified TRPV1 activation and inhibition pathway.

References

Validating LASSBio-1135 as a Non-Competitive TRPV1 Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LASSBio-1135 with other known Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, focusing on the validation of its non-competitive mechanism of action. The data presented herein is compiled from various studies to offer a clear, objective analysis supported by detailed experimental protocols.

Executive Summary

This compound has been identified as a non-competitive antagonist of the TRPV1 receptor, a key target in pain and inflammation pathways.[1][2] This guide contrasts this compound with established competitive and non-competitive TRPV1 antagonists, presenting quantitative data from functional assays to support its classification and therapeutic potential. Understanding the nature of this antagonism is crucial for predicting its pharmacological effects and guiding further drug development.

Comparative Analysis of TRPV1 Antagonists

The following table summarizes the inhibitory potency (IC50) of this compound and other selected TRPV1 antagonists. It is important to note that the experimental conditions, such as the cell system and agonist concentration, can influence the apparent IC50 values. For a direct and definitive comparison, these compounds should be evaluated side-by-side in the same assay system.

CompoundType of AntagonismIC50 (nM)Assay SystemAgonistReference
This compound Non-competitive 580 TRPV1-expressing Xenopus oocytesCapsaicin[1][2]
CapsazepineCompetitive562TRPV1-expressing cells (unspecified)Capsaicin[3]
BCTCNon-competitive35Rat VR1 (TRPV1)Capsaicin[4][5]
SB-366791Competitive5.7Vanilloid receptor 1 (VR1/TRPV1)Capsaicin[6]
AMG-9810Competitive24.5 (human TRPV1)Human TRPV1-expressing cellsCapsaicin[3]

Experimental Protocols

To validate the non-competitive antagonism of this compound and compare it with other antagonists, two primary experimental approaches are detailed below: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes and a Calcium Imaging Assay in a mammalian cell line.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique directly measures the ion flow through the TRPV1 channel in response to an agonist, and how this is affected by an antagonist. It is the gold-standard for characterizing the mechanism of ion channel modulators.

Protocol:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding for the human TRPV1 channel. Incubate the oocytes for 2-4 days at 16-18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.4).

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) to clamp the membrane potential at a holding potential of -60 mV.

    • Record baseline current.

  • Agonist Application: Apply a concentration of capsaicin that elicits a submaximal response (e.g., EC50 concentration, typically around 1 µM) and record the inward current.

  • Antagonist Application and Agonist Co-application:

    • For IC50 Determination: After washing out the initial capsaicin response, pre-incubate the oocyte with varying concentrations of the antagonist (e.g., this compound, capsazepine) for a sufficient time to reach equilibrium (e.g., 5 minutes). Then, co-apply the same concentration of capsaicin with the antagonist and record the inhibited current.

    • To Differentiate Competitive vs. Non-competitive Antagonism:

      • Competitive: Generate a capsaicin dose-response curve in the absence of the antagonist. Then, generate several capsaicin dose-response curves in the presence of increasing, fixed concentrations of the competitive antagonist (e.g., capsazepine). A competitive antagonist will cause a parallel rightward shift of the dose-response curve without a change in the maximal response.

      • Non-competitive: Generate a capsaicin dose-response curve in the absence of the antagonist. Then, generate several capsaicin dose-response curves in the presence of increasing, fixed concentrations of the non-competitive antagonist (e.g., this compound, BCTC). A non-competitive antagonist will cause a depression of the maximal response of the capsaicin dose-response curve, with or without a rightward shift.

  • Data Analysis:

    • Calculate the percentage of inhibition for each antagonist concentration to determine the IC50 value using a non-linear regression fit.

    • For competitive antagonists, perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept will provide the pA2 value, a measure of antagonist affinity.

Calcium Imaging Assay in HEK293 Cells

This is a high-throughput method to functionally assess TRPV1 activity by measuring the influx of calcium upon channel activation.

Protocol:

  • Cell Culture and Transfection: Culture Human Embryonic Kidney 293 (HEK293) cells and transiently or stably transfect them with a plasmid encoding human TRPV1.

  • Cell Plating: Plate the TRPV1-expressing HEK293 cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Antagonist Incubation: Add varying concentrations of the antagonist (this compound or comparators) to the wells and incubate for a predetermined time.

  • Agonist Application and Signal Detection: Add a fixed concentration of capsaicin (e.g., EC80) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium through the activated TRPV1 channels.

    • Calculate the percentage of inhibition of the capsaicin-induced calcium signal for each antagonist concentration to determine the IC50 value.

    • To distinguish between competitive and non-competitive antagonism, follow a similar strategy as described for the TEVC experiment by generating capsaicin dose-response curves in the absence and presence of fixed concentrations of the antagonists.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

TRPV1_Signaling_Pathway Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel (Closed) Capsaicin->TRPV1 Binds to orthosteric site TRPV1_Blocked_Comp TRPV1 Channel (Blocked - Competitive) Capsaicin->TRPV1_Blocked_Comp Binding prevented TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Conformational change TRPV1_Blocked_NonComp TRPV1 Channel (Blocked - Non-competitive) TRPV1->TRPV1_Blocked_NonComp Activation prevented Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Cellular_Response Cellular Response (e.g., Nociception) Ca_Influx->Cellular_Response Comp_Ant Competitive Antagonist Comp_Ant->TRPV1_Blocked_Comp Binds to orthosteric site NonComp_Ant Non-Competitive Antagonist (this compound) NonComp_Ant->TRPV1_Blocked_NonComp Binds to allosteric site

Caption: TRPV1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_TEVC Two-Electrode Voltage Clamp (TEVC) cluster_Calcium Calcium Imaging Assay Oocyte_Prep Oocyte Preparation & TRPV1 cRNA Injection TEVC_Recording Electrophysiological Recording (Baseline) Oocyte_Prep->TEVC_Recording Agonist_App Capsaicin Application (EC50) TEVC_Recording->Agonist_App Antagonist_Screen Antagonist Incubation & Capsaicin Co-application Agonist_App->Antagonist_Screen Dose_Response Generate Capsaicin Dose-Response Curves (with/without Antagonist) Antagonist_Screen->Dose_Response Data_Analysis_TEVC IC50 Determination & Schild Analysis / Max Response Dose_Response->Data_Analysis_TEVC Cell_Culture Cell Culture & TRPV1 Transfection Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Baseline_Fluor Baseline Fluorescence Measurement Dye_Loading->Baseline_Fluor Antagonist_Inc Antagonist Incubation Baseline_Fluor->Antagonist_Inc Agonist_Fluor Capsaicin Application & Fluorescence Measurement Antagonist_Inc->Agonist_Fluor Data_Analysis_Ca IC50 Determination & Max Response Analysis Agonist_Fluor->Data_Analysis_Ca

Caption: Experimental workflow for TRPV1 antagonist validation.

Conclusion

The available data strongly supports the classification of this compound as a non-competitive TRPV1 antagonist. Its distinct mechanism of action, compared to competitive antagonists like capsazepine and SB-366791, suggests that it may offer a different therapeutic profile. Non-competitive antagonists can be advantageous as their efficacy is not surmounted by high concentrations of the endogenous agonist, which can occur in pathological conditions. Further side-by-side comparative studies using the detailed protocols provided in this guide are warranted to fully elucidate the pharmacological profile of this compound and its potential as a novel therapeutic agent.

References

A Comparative Analysis of LASSBio-1135 and Other p38 MAPK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of LASSBio-1135, a multi-target anti-inflammatory agent, and other prominent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of relevant biological pathways and experimental workflows.

Introduction to p38 MAPK Inhibition

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, playing a pivotal role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Consequently, inhibitors of p38 MAPK have been extensively investigated as potential therapeutic agents for a range of inflammatory diseases. This guide focuses on this compound and provides a comparative perspective against other well-characterized p38 MAPK inhibitors that have been evaluated in preclinical and clinical studies.

This compound: A Multi-Target Profile

This compound is an imidazo[1,2-a]pyridine derivative that exhibits a unique multi-target profile. While it was initially investigated for its p38 MAPK inhibitory activity, studies have revealed its function as a weak cyclooxygenase-2 (COX-2) inhibitor, a non-competitive Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, and an inhibitor of TNF-α production through the reduction of p38 MAPK phosphorylation.[1][2][3][4] This multifaceted mechanism of action distinguishes it from many other p38 MAPK inhibitors that are more selective for the kinase itself.

Quantitative Comparison of Inhibitor Potency

To facilitate a direct comparison of the inhibitory activities of this compound and other key p38 MAPK inhibitors, the following tables summarize their half-maximal inhibitory concentrations (IC50) from various in vitro and cellular assays.

Table 1: Inhibition of TNF-α Release and TRPV1 Antagonism by this compound

TargetAssayIC50 (nM)
TNF-α ReleaseLPS-stimulated murine peritoneal macrophages546[1][2][3][4]
TRPV1Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes580[1][2][3][4]

Table 2: Comparative In Vitro and Cellular IC50 Values of Selected p38 MAPK Inhibitors

Inhibitorp38α (enzymatic)p38β (enzymatic)p38γ (enzymatic)p38δ (enzymatic)TNF-α / IL-1β Release (cellular)
This compound ----546 nM (TNF-α)[1][2][3][4]
SB203580 50 nM[3]500 nM[3]---
BIRB-796 (Doramapimod) 38 nM[1][4]65 nM[1][4]200 nM[1][4]520 nM[1][4]18 nM (TNF-α, THP-1 cells)[5]
Neflamapimod (VX-745) 10 nM[2]220 nM[2]>20 µM[2]-52 nM (TNF-α), 56 nM (IL-1β) (PBMCs)[2]
Losmapimod pKi = 8.1pKi = 7.6--100 nM (TNF-α, PBMCs)[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams, generated using the DOT language, illustrate the p38 MAPK signaling pathway and a typical workflow for evaluating p38 MAPK inhibitors.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., LPS, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Gene_Expression Gene Expression (TNF-α, IL-6, COX-2) MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor p38 MAPK Inhibitors (e.g., this compound) Inhibitor->p38

Caption: The p38 MAPK signaling cascade illustrating the points of intervention for inhibitors.

Experimental_Workflow start Start in_vitro In Vitro Kinase Assay start->in_vitro cellular Cellular Assay (e.g., TNF-α Release) in_vitro->cellular in_vivo In Vivo Model (e.g., Carrageenan-induced Paw Edema) cellular->in_vivo data_analysis Data Analysis (IC50, Efficacy) in_vivo->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for the evaluation of p38 MAPK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound and other p38 MAPK inhibitors.

In Vitro p38 MAPK Kinase Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38 MAPK.

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA).

    • Dilute recombinant active p38 MAPK enzyme (e.g., p38α) in the reaction buffer.

    • Prepare a substrate solution containing a specific p38 MAPK substrate (e.g., ATF-2 peptide) and [γ-33P]ATP or use a non-radioactive detection method.

    • Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in the reaction buffer.

  • Assay Procedure :

    • In a 96-well plate, add the p38 MAPK enzyme, the test inhibitor at various concentrations, and the substrate solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Measure the incorporation of phosphate into the substrate using a suitable method (e.g., scintillation counting for radioactive assays or luminescence/fluorescence for non-radioactive assays).

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for TNF-α Release in Macrophages

This assay assesses the ability of an inhibitor to block the production and release of TNF-α from inflammatory cells.

  • Cell Culture :

    • Culture murine peritoneal macrophages or a macrophage-like cell line (e.g., RAW 264.7) in appropriate culture medium.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment and Stimulation :

    • Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.

    • Incubate the cells for a specified period (e.g., 4-24 hours).

  • TNF-α Quantification :

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis :

    • Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated control.

    • Determine the IC50 value from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

  • Animal Acclimatization :

    • Acclimate rodents (e.g., mice or rats) to the experimental conditions for at least one week.

  • Compound Administration :

    • Administer the test compound (e.g., this compound) orally or via another appropriate route at different doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation :

    • After a specified pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema :

    • Measure the paw volume or thickness using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis :

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

    • Determine the effective dose (ED50) of the compound.

TRPV1 Antagonist Assay in Xenopus Oocytes

This electrophysiological assay is used to determine the effect of a compound on the activity of the TRPV1 ion channel.

  • Oocyte Preparation :

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding for the TRPV1 channel.

    • Incubate the oocytes for 2-5 days to allow for channel expression.

  • Two-Electrode Voltage Clamp Recording :

    • Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes for voltage clamping.

    • Activate the TRPV1 channels by applying the agonist capsaicin.

  • Inhibitor Application :

    • Co-apply the test compound (e.g., this compound) with capsaicin and measure the resulting current.

    • Wash out the compound and agonist to allow for recovery.

  • Data Analysis :

    • Measure the peak current amplitude in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition and determine the IC50 value from the concentration-response curve.

Conclusion

This compound presents an interesting profile as a multi-target agent with anti-inflammatory properties derived from its ability to reduce p38 MAPK phosphorylation, inhibit COX-2, and antagonize the TRPV1 channel. Its potency in inhibiting TNF-α release is within a relevant range compared to other established p38 MAPK inhibitors. However, a direct comparison of its enzymatic inhibitory activity against different p38 MAPK isoforms is needed for a more complete understanding of its selectivity. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and to explore the full therapeutic potential of this compound and other p38 MAPK inhibitors in various inflammatory disease models.

References

LASSBio-1135: A Cross-Validation of Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of LASSBio-1135, a novel analgesic compound, with established therapeutic alternatives in validated preclinical models of inflammatory and neuropathic pain. The data presented is intended to offer an objective overview for researchers, scientists, and professionals engaged in the discovery and development of new pain therapies.

Executive Summary

This compound is an imidazo[1,2-a]pyridine derivative that has demonstrated significant efficacy in models of both inflammatory and neuropathic pain.[1][2][3] Its unique multi-target mechanism of action, involving the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production, distinguishes it from many existing analgesics.[1][2][3][4] This dual action suggests a potential therapeutic advantage in managing complex pain states that involve both neuronal sensitization and immune activation. This guide presents a side-by-side comparison of this compound with standard-of-care drugs in relevant animal models, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative efficacy of this compound in comparison to other analgesics in two key preclinical pain models: carrageenan-induced inflammatory pain and partial sciatic nerve ligation-induced neuropathic pain.

Table 1: Efficacy in Carrageenan-Induced Inflammatory Pain (Thermal Hyperalgesia)

CompoundDoseRoute of AdministrationAnimal ModelMaximal EffectTime Point of Maximal EffectCitation
This compound 100 µmol/kgOral (p.o.)MiceMarked reduction in thermal hyperalgesia1-4 hours[1][2]
This compound 10 µmol/kgOral (p.o.)MicePartial reduction in thermal hyperalgesia4 hours[1][2]
Indomethacin 0.3, 1.0, 10 mg/kgSubcutaneous (s.c.)MiceSignificant inhibition of thermal hyperalgesiaNot specified[5][6]
Celecoxib 30 mg/kgIntragastricMiceAugmentation of thermal pain thresholdNot specified[7]

Table 2: Efficacy in Partial Sciatic Nerve Ligation (PSNL)-Induced Neuropathic Pain

CompoundDoseRoute of AdministrationAnimal ModelEffect on Thermal HyperalgesiaEffect on Mechanical AllodyniaCitation
This compound 100 µmol/kgOral (p.o.)RatsReversalReversal[1][2][3]
Gabapentin 20 µg/hIntrathecalRatsPreventionPrevention[1][3]
Pregabalin 3, 10, 30 mg/kgIntraperitoneal (i.p.)RatsNot specifiedDose-dependent attenuation[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Carrageenan-Induced Inflammatory Pain Model

This model is a widely used and reproducible assay for evaluating the efficacy of anti-inflammatory and analgesic compounds.[9][10][11]

  • Animals: Male Swiss mice are typically used.

  • Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the plantar surface of the right hind paw.

  • Drug Administration: this compound or the comparator drug (e.g., indomethacin, celecoxib) is administered orally or via the specified route at a defined time point before the carrageenan injection.

  • Assessment of Thermal Hyperalgesia: The latency of paw withdrawal in response to a thermal stimulus (e.g., a radiant heat source from a plantar test apparatus) is measured at various time points after carrageenan injection. A decrease in withdrawal latency indicates thermal hyperalgesia.

  • Data Analysis: The difference in withdrawal latency before and after treatment is calculated and compared between the vehicle-treated and drug-treated groups.

Partial Sciatic Nerve Ligation (PSNL) Neuropathic Pain Model

The PSNL model is a well-established method for inducing neuropathic pain that mimics many of the symptoms observed in humans, such as allodynia and hyperalgesia.[2][12][13]

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one leg is exposed. Approximately one-third to one-half of the nerve is tightly ligated with a silk suture. Sham-operated animals undergo the same surgical procedure without nerve ligation.

  • Drug Administration: this compound or the comparator drug (e.g., gabapentin, pregabalin) is administered daily, starting several days after the surgery.

  • Assessment of Thermal Hyperalgesia and Mechanical Allodynia:

    • Thermal Hyperalgesia: Measured as the latency to paw withdrawal from a radiant heat source.

    • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.

  • Data Analysis: The withdrawal latencies and thresholds of the drug-treated group are compared to those of the vehicle-treated and sham-operated groups over the course of the treatment period.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the workflows of the experimental models.

LASSBio1135_Mechanism_of_Action cluster_stimulus Painful Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Inflammatory Mediators Inflammatory Mediators TRPV1 TRPV1 Channel Inflammatory Mediators->TRPV1 Nerve Injury Nerve Injury p38_MAPK p38 MAPK Pathway Nerve Injury->p38_MAPK Neuronal Activation Neuronal Activation TRPV1->Neuronal Activation TNF-alpha Production TNF-α Production p38_MAPK->TNF-alpha Production Pain Perception Pain Perception Neuronal Activation->Pain Perception TNF-alpha Production->Pain Perception LASSBio1135 This compound LASSBio1135->TRPV1 Antagonizes LASSBio1135->p38_MAPK Inhibits Carrageenan_Model_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Thermal Sensitivity Measurement Animal Acclimatization->Baseline Measurement Drug Administration Administer this compound or Comparator Baseline Measurement->Drug Administration Carrageenan Injection Inject Carrageenan into Paw Drug Administration->Carrageenan Injection Measure Hyperalgesia Measure Thermal Hyperalgesia (Plantar Test) Carrageenan Injection->Measure Hyperalgesia Data Analysis Data Analysis Measure Hyperalgesia->Data Analysis PSNL_Model_Workflow cluster_surgery Surgery cluster_treatment Treatment & Assessment Animal Preparation Animal Preparation PSNL Surgery Partial Sciatic Nerve Ligation Animal Preparation->PSNL Surgery Post-operative Care Post-operative Care PSNL Surgery->Post-operative Care Pain Development Allow for Pain Development (days) Post-operative Care->Pain Development Daily Drug Administration Daily Administration of This compound or Comparator Pain Development->Daily Drug Administration Behavioral Testing Measure Thermal Hyperalgesia & Mechanical Allodynia Daily Drug Administration->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis

References

assessing the specificity of LASSBio-1135's anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of LASSBio-1135's anti-inflammatory specificity reveals a multi-targeted mechanism that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative assessment of this compound against established anti-inflammatory agents, supported by experimental data, to elucidate its unique therapeutic potential for researchers, scientists, and drug development professionals.

This compound, an imidazo[1,2-a]pyridine derivative, demonstrates a dual mechanism of action by functioning as a non-competitive Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4] This contrasts with the action of traditional NSAIDs, such as the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib, which primarily target the cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis.[1][3]

Comparative Analysis of Anti-Inflammatory Activity

The specificity of this compound's anti-inflammatory effects can be understood by comparing its performance in key in vitro and in vivo assays against standard NSAIDs.

CompoundTarget(s)In Vitro Potency (IC50)In Vivo Efficacy (Carrageenan-Induced Paw Edema)
This compound TRPV1, TNF-αTRPV1: 580 nM[3][4]TNF-α: 546 nM[3][4]Significant reduction in thermal hyperalgesia and paw edema at 10 and 100 µmol/kg (p.o.)[5]
Celecoxib COX-2Significant reduction in paw edema at various doses (e.g., 3-30 mg/kg, p.o.)[3]
Indomethacin COX-1, COX-2Significant reduction in paw edema at various doses (e.g., 5-10 mg/kg, i.p. or p.o.)[2][6]

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by modulating specific signaling cascades. A key mechanism is the inhibition of TNF-α production through the downregulation of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[1][2]

LASSBio_1135_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation TNF_alpha TNF-α p_p38_MAPK->TNF_alpha Induces Production LASSBio_1135 This compound LASSBio_1135->p_p38_MAPK Inhibits

This compound inhibits TNF-α production via p38 MAPK.

Experimental Protocols

In Vitro Assessment of TNF-α Inhibition

This assay evaluates the ability of a compound to inhibit the release of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.[7][8]

Experimental Procedure:

  • Macrophages are seeded in 24-well plates and allowed to adhere.[8]

  • Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.[9]

  • Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.[8][9]

  • After a 24-hour incubation period, the cell culture supernatant is collected.[9]

  • The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[7]

In Vivo Assessment: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound in rodents.[10]

Animals: Male Wistar rats or Swiss albino mice are used for this study.[4]

Experimental Procedure:

  • Animals are randomly divided into control and treatment groups.

  • This compound (10 and 100 µmol/kg), Celecoxib (e.g., 30 mg/kg), Indomethacin (e.g., 10 mg/kg), or a vehicle is administered orally (p.o.) or intraperitoneally (i.p.).[3][5][6][10]

  • One hour after drug administration, acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw.[2][10]

  • Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

  • The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

Experimental_Workflow cluster_invitro In Vitro: TNF-α Inhibition cluster_invivo In Vivo: Paw Edema Model macrophages Macrophage Culture pretreatment_invitro Pre-treatment with this compound macrophages->pretreatment_invitro lps_stimulation LPS Stimulation pretreatment_invitro->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection elisa TNF-α ELISA supernatant_collection->elisa animal_groups Animal Grouping drug_administration Drug Administration (p.o.) animal_groups->drug_administration carrageenan_injection Carrageenan Injection drug_administration->carrageenan_injection paw_measurement Paw Volume Measurement carrageenan_injection->paw_measurement data_analysis Data Analysis paw_measurement->data_analysis

Workflow for assessing this compound's anti-inflammatory effects.

Specificity and Concluding Remarks

The experimental evidence strongly suggests that this compound possesses a specific anti-inflammatory profile. Its ability to effectively reduce inflammation in models where traditional COX inhibitors are also active, coupled with its distinct mechanism of action targeting TRPV1 and TNF-α, highlights its potential as a novel therapeutic agent. The dual antagonism may offer a synergistic anti-inflammatory and analgesic effect, which is particularly relevant for inflammatory and neuropathic pain conditions.[1][2] Further research into the clinical implications of this targeted approach is warranted to fully understand the therapeutic benefits of this compound in inflammatory disorders.

References

Validating LASSBio-1135's Dual Anti-Inflammatory Mechanism in Primary Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LASSBio-1135's performance with alternative compounds, supported by experimental data, to validate its mechanism of action in primary immune cells. This compound is an imidazo[1,2-a]pyridine derivative that has demonstrated significant anti-inflammatory and analgesic properties.[1] Its unique dual mechanism, targeting both the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Tumor Necrosis Factor-alpha (TNF-α) production, positions it as a promising multi-target therapeutic candidate.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects through two primary pathways in immune cells:

  • Inhibition of TNF-α Release: In primary immune cells such as macrophages, this compound inhibits the release of the pro-inflammatory cytokine TNF-α. This inhibition is achieved by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling cascade that leads to TNF-α production.[1]

  • TRPV1 Antagonism: this compound acts as a non-competitive antagonist of the TRPV1 receptor. While TRPV1 is primarily known for its role in sensory neurons related to pain and heat, its modulation can also influence neuro-immune interactions.

This guide will compare the efficacy of this compound in inhibiting TNF-α production with that of established p38 MAPK inhibitors and other TRPV1 antagonists that have also been shown to modulate inflammatory responses in primary immune cells.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory activity of this compound and its comparators on TNF-α production and TRPV1 antagonism. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated primary macrophages or related cell lines, providing a basis for objective comparison.

Table 1: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

CompoundTargetCell TypeIC50 (TNF-α Inhibition)Reference
This compound p38 MAPK Pathway Murine Peritoneal Macrophages 546 nM [1]
SB203580p38 MAPKMouse Splenocytes~1-10 µM[3]
BIRB-796p38 MAPKMouse Splenocytes~1-10 µM[3]
CapsazepineTRPV1 AntagonistMurine Peritoneal MacrophagesDose-dependent inhibition[4]

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.

Table 2: TRPV1 Antagonism

CompoundMechanismIC50 (TRPV1 Antagonism)Reference
This compound Non-competitive 580 nM [1]
AMG9810Competitive24.5 nM (human TRPV1)[5]
CapsazepineCompetitiveVaries by study[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental procedures used to validate them, the following diagrams are provided.

LASSBio1135_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRPV1 TRPV1 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation p_p38_MAPK p-p38 MAPK NF_kB NF-κB p_p38_MAPK->NF_kB Activation TNFa_mRNA TNF-α mRNA NF_kB->TNFa_mRNA Transcription TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein Translation LASSBio1135 This compound LASSBio1135->TRPV1 Inhibits LASSBio1135->p_p38_MAPK Inhibits SB203580 SB203580 SB203580->p_p38_MAPK Inhibits AMG9810 AMG9810 AMG9810->TRPV1 Inhibits

Caption: this compound Signaling Pathway in Macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Isolate Primary Immune Cells (e.g., Macrophages) B Culture Cells A->B C Pre-treat with this compound or Alternative Compound B->C D Stimulate with LPS C->D E Collect Supernatant D->E F Lyse Cells D->F G TNF-α ELISA E->G H Western Blot for p-p38/total p38 F->H

Caption: Experimental Workflow for Mechanism Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Isolation and Culture of Murine Peritoneal Macrophages
  • Objective: To obtain primary immune cells for in vitro assays.

  • Procedure:

    • Elicit peritoneal macrophages from BALB/c mice by intraperitoneal injection of 3% thioglycollate broth.

    • Three days post-injection, euthanize the mice and harvest peritoneal exudate cells by washing the peritoneal cavity with sterile RPMI-1640 medium.

    • Centrifuge the cell suspension, resuspend the pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

    • Plate the cells in 96-well or 6-well plates at a desired density and allow them to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

    • Wash the plates with warm PBS to remove non-adherent cells, leaving a purified population of peritoneal macrophages.

TNF-α Release Assay (ELISA)
  • Objective: To quantify the amount of TNF-α released into the cell culture supernatant following treatment and stimulation.

  • Procedure:

    • Culture peritoneal macrophages as described above.

    • Pre-incubate the cells with varying concentrations of this compound or alternative compounds (e.g., SB203580, Capsazepine) for 1 hour.

    • Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS) for 4-24 hours.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α based on a standard curve generated with recombinant TNF-α.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the LPS-induced TNF-α release) by non-linear regression analysis.

Western Blot for p38 MAPK Phosphorylation
  • Objective: To assess the phosphorylation status of p38 MAPK as an indicator of its activation.

  • Procedure:

    • Culture peritoneal macrophages in 6-well plates.

    • Pre-treat the cells with this compound or alternative p38 MAPK inhibitors for 1 hour.

    • Stimulate the cells with 100 ng/mL of LPS for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

    • Quantify the band intensities using densitometry software and express the results as the ratio of p-p38 to total p38.

Conclusion

The experimental evidence strongly supports the dual mechanism of action of this compound in primary immune cells. Its ability to inhibit TNF-α production at nanomolar concentrations, comparable to its TRPV1 antagonistic activity, highlights its potential as a multi-target anti-inflammatory agent. The comparative data presented in this guide demonstrates that this compound's potency in inhibiting a key inflammatory cytokine is within the range of, and in some cases superior to, established single-target inhibitors. The detailed protocols and visual workflows provided herein offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound and related compounds.

References

Head-to-Head Comparison: LASSBio-1135 and Other Dual Inhibitors of TRPV1 and TNF-alpha

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for inflammatory and neuropathic pain, molecules with dual inhibitory activity against key targets offer a promising strategy for enhanced efficacy. This guide provides a detailed head-to-head comparison of LASSBio-1135, a notable dual inhibitor, with other compounds targeting both the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Tumor Necrosis Factor-alpha (TNF-α). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data.

Introduction to Dual Inhibition of TRPV1 and TNF-α

Chronic pain and inflammation are complex pathological states often driven by multiple signaling pathways. TRPV1, a non-selective cation channel, is a key player in the detection and transduction of noxious stimuli, including heat and inflammatory mediators.[1] TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade, which can in turn sensitize nociceptors like TRPV1. The simultaneous inhibition of both TRPV1 and TNF-α presents a synergistic approach to disrupt the vicious cycle of inflammation and pain.

This compound is an imidazo[1,2-a]pyridine derivative that has been identified as a dual antagonist of TRPV1 and an inhibitor of TNF-α production.[2][3][4] Another compound of interest is Neuroprotectin D1 (NPD1), an endogenous lipid mediator derived from docosahexaenoic acid (DHA), which has demonstrated potent inhibitory effects on TRPV1 and the capacity to block TNF-α-mediated inflammatory responses.[5][6][7]

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound and Neuroprotectin D1, focusing on their inhibitory activities against TRPV1 and TNF-α. It is important to note that the data presented here are derived from separate studies, and a direct head-to-head experimental comparison has not been published.

CompoundTargetAssayKey ParameterValueReference
This compound TRPV1Capsaicin-elicited currents in Xenopus oocytesIC50580 nM[2][4]
TNF-αLPS-stimulated TNF-α release from macrophagesIC50546 nM[2][8]
Neuroprotectin D1 (NPD1) TRPV1Capsaicin-induced TRPV1 current in dorsal root ganglion neuronsIC500.4 nM[5]
TNF-αBlocks TNF-α-evoked increases in spontaneous excitatory postsynaptic currents (sEPSCs)--[5]
Reduces TNF-α levels in diabetic wounds--[9]

Note: A lower IC50 value indicates higher potency. The data for NPD1's effect on TNF-α is descriptive of its ability to block downstream signaling and reduce in vivo levels, while a direct IC50 for TNF-α release inhibition from stimulated immune cells is not explicitly stated in the reviewed literature.

Signaling Pathway and Experimental Workflow

To visualize the interplay of these targets and the general approach to their investigation, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Injury) cluster_1 Immune Cell (e.g., Macrophage) cluster_2 Sensory Neuron Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 activates p38_MAPK p38 MAPK TLR4->p38_MAPK activates NF_kB NF-κB p38_MAPK->NF_kB activates TNF_alpha_production TNF-α Production NF_kB->TNF_alpha_production induces TRPV1 TRPV1 TNF_alpha_production->TRPV1 sensitizes Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates Nociceptive_Signal Nociceptive Signal to CNS Ca_influx->Nociceptive_Signal triggers LASSBio_1135 This compound LASSBio_1135->p38_MAPK inhibits LASSBio_1135->TRPV1 inhibits NPD1 NPD1 NPD1->TNF_alpha_production inhibits effect of NPD1->TRPV1 inhibits G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Compound Library Compound Library TRPV1 Inhibition Assay TRPV1 Inhibition Assay Compound Library->TRPV1 Inhibition Assay Screening TNF-α Inhibition Assay TNF-α Inhibition Assay Compound Library->TNF-α Inhibition Assay Screening Determine TRPV1 IC50 Determine TRPV1 IC50 TRPV1 Inhibition Assay->Determine TRPV1 IC50 Determine TNF-α IC50 Determine TNF-α IC50 TNF-α Inhibition Assay->Determine TNF-α IC50 Lead Compounds Lead Compounds Determine TRPV1 IC50->Lead Compounds Determine TNF-α IC50->Lead Compounds Inflammatory Pain Models e.g., Carrageenan-induced hyperalgesia Lead Compounds->Inflammatory Pain Models Neuropathic Pain Models e.g., Partial sciatic ligation Lead Compounds->Neuropathic Pain Models Assess Analgesic Efficacy Assess Analgesic Efficacy Inflammatory Pain Models->Assess Analgesic Efficacy Neuropathic Pain Models->Assess Analgesic Efficacy Candidate for Further Development Candidate for Further Development Assess Analgesic Efficacy->Candidate for Further Development

References

Safety Operating Guide

Proper Disposal of LASSBio-1135: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of LASSBio-1135, a TRPV1 antagonist and anti-inflammatory compound. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is shipped as a non-hazardous chemical, and its disposal should align with standard laboratory practices for non-hazardous waste.[1] The following procedures are based on general guidelines for laboratory chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.

Waste Characterization and Segregation

The first step in proper disposal is to correctly identify and segregate the waste stream. This compound waste may exist in several forms, each requiring a specific disposal pathway.

Waste FormDescriptionRecommended Disposal Pathway
Solid Waste Unused or expired pure this compound powder.Non-Hazardous Solid Chemical Waste
Contaminated lab materials (e.g., weigh boats, gloves, pipette tips).Solid Chemical Waste
Liquid Waste Solutions of this compound in Dimethyl Sulfoxide (DMSO).Organic Solvent Waste
Aqueous solutions of this compound (if applicable and deemed non-hazardous).Aqueous Non-Hazardous Waste (subject to institutional approval)
Sharps Waste Needles, syringes, or other sharps contaminated with this compound.Sharps Waste

Step-by-Step Disposal Procedures

Based on the waste characterization, follow the appropriate step-by-step procedure outlined below.

Solid Waste Disposal
  • Collection:

    • Place unused or expired this compound powder in a clearly labeled, sealed container. The original container is ideal if it is intact and properly sealed.

    • Collect all contaminated solid materials, such as gloves, weigh paper, and pipette tips, in a designated, leak-proof waste container lined with a durable plastic bag.

  • Labeling:

    • Label the container clearly as "Non-Hazardous Solid Chemical Waste" and list the primary constituent, "this compound."

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of solid chemical waste in the regular trash.

Liquid Waste Disposal (DMSO Solutions)

DMSO is a common solvent for this compound. Waste solutions of this compound in DMSO should be treated as organic solvent waste.

  • Collection:

    • Collect all this compound in DMSO solutions in a designated, properly vented, and sealed solvent waste container.

    • Ensure the container is compatible with DMSO.

  • Labeling:

    • Clearly label the container as "Hazardous Waste: Organic Solvents" and list the contents, including "Dimethyl Sulfoxide (DMSO)" and "this compound." Indicate the approximate concentrations.

  • Storage:

    • Store the waste container in a designated satellite accumulation area, typically within a fume hood if volatile components are present.

  • Disposal:

    • Contact your institution's EHS office for pickup and disposal. Do not pour DMSO solutions down the drain.[2]

Sharps Waste Disposal

Any sharps contaminated with this compound must be handled with extreme care to prevent punctures or cuts.

  • Collection:

    • Immediately place all used needles, syringes, and other contaminated sharps into a designated, puncture-resistant sharps container.

  • Labeling:

    • Ensure the sharps container is clearly labeled with the biohazard symbol and indicates that it contains chemically contaminated sharps.

  • Disposal:

    • When the sharps container is three-quarters full, seal it securely and arrange for disposal through your institution's EHS office.

Experimental Protocols

While this document focuses on disposal, the handling of this compound during experimentation directly impacts waste generation. Prudent laboratory practices, such as using the minimum amount of compound necessary for an experiment, can significantly reduce the volume of waste produced.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and proper disposal pathways for different forms of this compound waste.

LASSBio1135_Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal Waste This compound Waste Solid Solid Waste (Powder, Contaminated Labware) Waste->Solid Liquid Liquid Waste (e.g., in DMSO) Waste->Liquid Sharps Contaminated Sharps Waste->Sharps SolidWasteBin Non-Hazardous Solid Chemical Waste Container Solid->SolidWasteBin LiquidWasteBin Organic Solvent Waste Container Liquid->LiquidWasteBin SharpsBin Sharps Container Sharps->SharpsBin EHS Institutional EHS / Licensed Waste Contractor SolidWasteBin->EHS LiquidWasteBin->EHS SharpsBin->EHS

References

Personal protective equipment for handling LASSBio-1135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of LASSBio-1135.

This guide provides critical safety and logistical information for the handling of this compound, a potent TRPV1 antagonist and anti-inflammatory compound. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified.
Body Protection Laboratory coatFully buttoned.
Respiratory Protection Fume hood or ventilated enclosureRequired when handling the powdered form.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for experimental planning and execution.

PropertyValueSource
Molecular Weight 286.33 g/mol MedKoo Biosciences
Solubility in DMSO ≥ 2.87 mg/mL (10.02 mM)TargetMol
IC50 (TRPV1 antagonism) 580 nMPLOS One[1]
IC50 (TNF-α release inhibition) 546 nMPLOS One[1]
Storage (Powder) -20°C (long term)MedKoo Biosciences
Storage (In Solvent) -80°CMedChemExpress

Experimental Protocol: Preparation for Oral Administration in Animal Studies

This section details the methodology for preparing this compound for oral administration in research animals, based on established protocols.[1][2]

Objective: To prepare a homogenous suspension of this compound for oral gavage.

Materials:

  • This compound powder

  • Vehicle: 5% gum arabic in saline

  • Saline (0.9% NaCl)

  • Mortar and pestle or homogenizer

  • Vortex mixer

  • Calibrated oral gavage needles

Procedure:

  • Calculate the required amount of this compound based on the desired dosage (e.g., 10 µmol/kg or 100 µmol/kg) and the weight of the animal.

  • Weigh the calculated amount of this compound powder in a fume hood.

  • Prepare the 5% gum arabic vehicle by dissolving gum arabic in saline.

  • Create a suspension by gradually adding the this compound powder to the vehicle while triturating with a mortar and pestle or using a homogenizer to ensure a fine, uniform suspension.

  • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Administer the suspension orally to the animal using a calibrated gavage needle at the specified volume (e.g., 0.1 mL per 20 g of body weight).[1][2]

Operational and Disposal Plan

The following diagram outlines the essential step-by-step workflow for the safe handling and disposal of this compound.

LASSBio1135_Workflow cluster_acquisition Acquisition & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive this compound Store Store at -20°C (Powder) or -80°C (in Solvent) Receive->Store Log in inventory DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Powder in Fume Hood DonPPE->Weigh Prepare Prepare Suspension Weigh->Prepare Administer Administer to Animal Models Prepare->Administer LiquidWaste Unused Suspension Prepare->LiquidWaste Post-Experiment SolidWaste Contaminated Solids (Gloves, Tubes) Administer->SolidWaste Post-Experiment DisposeSolid Dispose as Solid Chemical Waste SolidWaste->DisposeSolid DisposeLiquid Dispose as Liquid Chemical Waste LiquidWaste->DisposeLiquid

Fig. 1: Operational workflow for handling this compound.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, absorbent paper, and empty containers, must be disposed of as solid chemical waste.[3] These items should be placed in a designated, labeled hazardous waste container.[3]

  • Liquid Waste: Unused this compound suspensions should be collected in a designated, labeled liquid chemical waste container. Do not dispose of down the drain.

  • Decontamination: All surfaces and equipment should be thoroughly decontaminated after handling.

  • Waste Pickup: Follow your institution's guidelines for the collection and disposal of chemical waste.[4][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.